Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCVMICQDVGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696298 | |
| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-17-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its unique bicyclic aromatic nature allows it to mimic purine bases and engage in various biological interactions. When further functionalized with a trifluoromethyl (-CF3) group, its properties are significantly enhanced. The -CF3 group is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often improving metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
Physicochemical Properties and Characterization
The introduction of the methyl ester and trifluoromethyl groups imparts specific characteristics to the indazole core. The properties of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can be inferred from its structure and data available for its carboxylic acid precursor.
| Property | Value (for 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid) | Expected Impact of Methyl Esterification |
| Molecular Formula | C9H5F3N2O2[3][4] | C10H7F3N2O2 |
| Molecular Weight | 230.14 g/mol [3][4] | 244.17 g/mol |
| Appearance | White to off-white or light yellow crystalline powder (for the acid) | Expected to be a solid, likely crystalline |
| Solubility | Increased solubility in organic solvents (e.g., DCM, EtOAc, MeOH) compared to the carboxylic acid | |
| Reactivity | The carboxylic acid can undergo esterification, amidation, etc. | The ester is a versatile handle for further derivatization, such as amide formation via aminolysis or reduction to the corresponding alcohol. |
Characterization: Standard analytical techniques would be employed to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of the methyl ester and trifluoromethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=O stretch of the ester.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Synthesis and Purification: A Validated Protocol
The most direct and common method for the synthesis of this compound is the esterification of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. A robust and scalable method involves acid-catalyzed esterification in methanol.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of indazole carboxylic acids.[6]
Materials:
-
6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 887576-98-9)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄) or Methanesulfonic acid (MsOH), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (0.1-0.2 eq) at room temperature.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with dichloromethane or ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Continue adding the bicarbonate solution until effervescence ceases.
-
Self-Validation: The cessation of gas evolution indicates that the acid catalyst has been fully neutralized, which is crucial for preventing product degradation during extraction and purification.
-
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The indazole core is a key pharmacophore in many kinase inhibitors, and the trifluoromethyl group can enhance their potency and pharmacokinetic properties.[1]
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors share a common structural motif where the indazole core acts as a hinge-binding moiety, interacting with the ATP-binding site of the kinase. The 3-carboxylate position is a convenient attachment point for side chains that can extend into other pockets of the active site, thereby conferring selectivity and potency. The 6-trifluoromethyl group often resides in a hydrophobic pocket, contributing to the overall binding affinity.
Caption: Derivatization pathways and applications of the title compound in drug discovery.
Use in the Synthesis of Synthetic Cannabinoids
It is also important to note that the indazole-3-carboxylate scaffold has been utilized in the synthesis of synthetic cannabinoids.[7][8] The N1 position of the indazole ring is typically alkylated, and the methyl ester at the 3-position is often converted to an amide. This highlights the versatility of this chemical scaffold, but also underscores the need for responsible use and awareness of its potential for misuse.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its trifluoromethyl-substituted indazole core makes it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. The protocols and information provided in this guide are intended to support researchers and scientists in leveraging this valuable compound in their drug discovery and development efforts.
References
- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302. PubChem. [Link]
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Methyl 1-(4-fluorobenzyl)
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]
- Methyl 6-(trifluoromethyl)
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. PubMed. [Link]
- Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
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- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
A Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key heterocyclic compound in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for its diverse biological activities, and the trifluoromethyl and methyl ester substitutions on this particular derivative make it a valuable intermediate for synthesizing targeted therapeutic agents. This guide details the molecule's fundamental physicochemical properties, provides a detailed protocol for its synthesis and characterization, discusses its applications, and outlines essential safety and handling procedures for laboratory use. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction to the Indazole Scaffold
The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its structure mimics the purine nucleobases, allowing it to interact with a wide range of biological targets, including protein kinases, cannabinoid receptors, and various enzymes. The incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modifying the pharmacokinetic profile of a potential drug candidate. This guide focuses specifically on the methyl ester derivative, a crucial and versatile building block for further chemical elaboration.
Physicochemical and Molecular Properties
The precise molecular weight and other key identifiers of this compound are fundamental for its accurate use in quantitative experimental settings. The compound is the methyl ester derivative of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | Calculated |
| Molecular Weight | 244.17 g/mol | Calculated |
| Monoisotopic Mass | 244.0460 Da | Calculated |
| CAS Number | 885278-41-1 (for the parent carboxylic acid) | [1][2] |
| Canonical SMILES | COC(=O)C1=NN(C2=C1C=C(C=C2)C(F)(F)F) | N/A |
| InChI Key | (for the parent carboxylic acid) PUNYEWFCUQQVCA-UHFFFAOYSA-N | [1][2] |
| Predicted XLogP3 | 2.3 (for the parent carboxylic acid) | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
Synthesis, Purification, and Characterization
The most direct and common method for preparing this compound is through the esterification of its corresponding carboxylic acid precursor. This reaction is typically catalyzed by a strong acid.
Synthetic Pathway Overview
The synthesis involves the reaction of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or methanesulfonic acid, under reflux conditions to drive the reaction to completion.[3]
Caption: Esterification of the parent carboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of starting material) to serve as both the solvent and the reactant.[3]
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (approx. 0.05-0.1 eq) to the stirring mixture.[3]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.[3]
-
Neutralization: Carefully dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexanes, to afford the pure this compound.
Characterization and Quality Control Workflow
Validation of the final product's identity and purity is critical. A standard workflow involves multiple analytical techniques.
Caption: Post-synthesis characterization workflow.
Anticipated Spectroscopic Profile
While specific experimental data should be acquired for each batch, the expected spectroscopic characteristics can be predicted based on the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the indazole ring system. A singlet peak integrating to one proton for the N-H. A sharp singlet peak integrating to three protons around 3.9-4.0 ppm for the methyl ester (-OCH₃) group. |
| ¹³C NMR | Resonances in the aromatic region (110-150 ppm). A signal for the ester carbonyl carbon (~160-170 ppm). A signal for the methyl ester carbon (~52 ppm). A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling. |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 245.05. |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a highly valuable intermediate for creating more complex molecules.
-
Kinase Inhibitors: The indazole scaffold is central to many potent kinase inhibitors. This compound can be hydrolyzed back to the carboxylic acid, which is then coupled with various amines to create a library of 1H-indazole-3-carboxamide derivatives.[4] These derivatives have been investigated as inhibitors of targets like p21-activated kinase 1 (PAK1), which is implicated in tumor progression.[4]
-
Synthetic Cannabinoid Research: The methyl ester of indazole-3-carboxylic acid is a known precursor in the synthesis of certain classes of synthetic cannabinoids.[5][6][7] Its derivatives are used as analytical reference standards in forensic and research applications to study the pharmacology and toxicology of these compounds.[6]
-
General Medicinal Chemistry: As a versatile building block, it allows for N-alkylation or N-arylation at the indazole nitrogen, providing another vector for structural modification to optimize binding, selectivity, and pharmacokinetic properties for various biological targets.[5]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar indazole derivatives.[8][9][10][11]
GHS Hazard Identification
Based on related compounds, this compound should be handled as a hazardous substance.[1]
-
Pictograms:
-
Health Hazard (Exclamation Mark)
-
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling.[9][10] Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[10][11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
Conclusion
This compound is a foundational chemical entity whose value lies in its potential for elaboration into a vast array of biologically active molecules. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. Understanding its characteristics, synthesis, and proper handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the pursuit of novel therapeutics.
References
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- Angene Chemical. (2024, April 21).
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872). DEA.gov. [Link]
- PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
- PubChemLite. (n.d.). 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2). PubChemLite.
- This compound. (n.d.). Various sources.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Der Pharma Chemica. (n.d.).
- Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- PubMed. (2020, October 1). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
- ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.
- National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- National Institutes of Health. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
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An In-depth Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized "privileged structure," known for its ability to bind to a wide range of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 6-position critically enhances key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, making this molecule a valuable and versatile building block for the synthesis of novel therapeutic agents. Derivatives of the 6-(trifluoromethyl)-1H-indazole core have been investigated for their potential as kinase inhibitors, anti-cancer agents, and modulators of other key cellular pathways.
This technical guide provides a comprehensive overview of the core physicochemical properties, a validated synthesis protocol, spectral analysis, and safety considerations for this compound, designed for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental identity and key computed and experimental properties of the molecule are crucial for its application in synthesis and screening.
Structure and Identifiers
dot graph "chemical_structure" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];
} . Figure 1: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Systematic Name | This compound | IUPAC Nomenclature |
| CAS Number | 877773-17-6 | [BLDpharm, ChemScene][1][2] |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | [BIOFOUNT][3] |
| Molecular Weight | 244.17 g/mol | [BIOFOUNT][3] |
| InChI Key | Not readily available. | - |
| SMILES | O=C(C1=NNC2=C1C=CC(C(F)(F)F)=C2)OC | - |
| Appearance | Expected to be a solid at room temperature. | General Observation |
| Melting Point | Not experimentally determined in available literature. | - |
| Solubility | Expected to be soluble in methanol, ethyl acetate, and DMSO. | General Observation |
| pKa | Not experimentally determined in available literature. | - |
| LogP | Not experimentally determined in available literature. | - |
Synthesis and Mechanism
The most direct and industrially scalable method for preparing this compound is via the Fischer-Speier esterification of its corresponding carboxylic acid precursor. This method is favored for its operational simplicity and use of common, inexpensive reagents.
Conceptual Synthesis Workflow
The synthesis is a straightforward, acid-catalyzed reaction. The workflow begins with the carboxylic acid precursor, which is commercially available.
// Nodes A [label="Starting Material:\n6-(Trifluoromethyl)-1H-indazole-\n3-carboxylic acid (CAS 887576-98-9)"]; B [label="Reagents:\nMethanol (Solvent & Reactant)\nSulfuric Acid (Catalyst)"]; C [label="Process:\nFischer-Speier Esterification"]; D [label="Reaction Conditions:\nReflux (Heat)"]; E [label="Workup:\nNeutralization (e.g., NaHCO₃)\nExtraction (e.g., Ethyl Acetate)"]; F [label="Purification:\nColumn Chromatography"]; G [label="Final Product:\nthis compound"];
// Edges A -> C; B -> C; C -> D [label="Requires"]; D -> E [label="Followed by"]; E -> F [label="Followed by"]; F -> G [label="Yields"]; } . Figure 2: General workflow for the synthesis via Fischer Esterification.
Representative Experimental Protocol
While a specific protocol for this exact molecule is not widely published, the following procedure is adapted from a well-established synthesis of a closely related analogue, Methyl 6-bromo-1H-indazole-3-carboxylate, and represents a robust and reliable method.
-
Reaction Setup: To a suspension of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 15-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.2-0.3 eq) with stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4] This activation is necessary for the nucleophilic attack by the weakly nucleophilic methanol. The use of excess methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
-
Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Spectroscopic Data
¹H NMR (Proton NMR)
The expected proton NMR spectrum (in a solvent like DMSO-d₆) would feature:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 7-position would likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 4-position as a singlet or a narrowly split signal.
-
NH Proton: A broad singlet corresponding to the indazole N-H proton, likely in the δ 13-14 ppm region, which is characteristic for this functional group.
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.9-4.0 ppm, integrating to three protons, corresponding to the -OCH₃ group.
¹³C NMR (Carbon NMR)
The carbon NMR spectrum would be expected to show 10 distinct signals:
-
Carbonyl Carbon: A signal around δ 160-165 ppm for the ester carbonyl.
-
Aromatic Carbons: Signals for the seven carbons of the indazole ring system in the δ 110-145 ppm range. The carbon attached to the trifluoromethyl group will show coupling to the fluorine atoms (a quartet).
-
Trifluoromethyl Carbon: A quartet signal (due to C-F coupling) typically around δ 120-125 ppm.
-
Methyl Carbon: A signal around δ 52-53 ppm for the ester's methyl carbon.
Applications in Research and Development
The indazole scaffold is a cornerstone in modern medicinal chemistry. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for oncology.
-
Scaffold for Kinase Inhibitors: Many clinically approved kinase inhibitors, such as Axitinib, feature an indazole core. The 3-position of the indazole is a common attachment point for pharmacophores that interact with the hinge region of the kinase ATP-binding pocket.
-
Intermediate for Synthetic Cannabinoids: The ester functional group at the 3-position is readily converted to an amide, a common structural motif in many classes of synthetic cannabinoids. The synthesis of these compounds is crucial for creating analytical reference standards for forensic and toxicological applications.
-
Fragment-Based Drug Discovery: As a "fragment," this molecule possesses the ideal complexity and functionality to be used in screening campaigns to identify initial hits against novel biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related indazole derivatives and general principles of laboratory safety should be strictly followed.
-
Hazard Classification (Anticipated): Based on analogous compounds, this molecule should be handled as if it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the synthesis of biologically active compounds. Its utility is derived from the combination of the privileged indazole scaffold and the property-enhancing trifluoromethyl group. Understanding its physicochemical properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. The straightforward Fischer esterification provides a reliable route to its synthesis, enabling further exploration of its derivatives in the quest for new and improved therapeutics.
References
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An In-depth Technical Guide to the Solubility of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key intermediate in contemporary pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document offers a predictive framework based on its molecular structure and physicochemical properties. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring both scientific integrity and experimental success.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It is a critical determinant of a drug's bioavailability, directly influencing the proportion of the substance that enters systemic circulation and becomes available to exert its therapeutic effect.[3][4] Poor solubility can lead to inadequate drug absorption, necessitating higher doses that may increase the risk of adverse effects.[1][5] Therefore, a thorough understanding of a compound's solubility profile in various solvents is paramount for formulation development, purification strategies, and ensuring consistent therapeutic efficacy.[2][4]
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents. Its trifluoromethyl group and indazole core are common pharmacophores that can impart desirable properties to a drug candidate. A comprehensive understanding of its solubility is thus essential for its effective application in the synthesis of next-generation pharmaceuticals.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure. By examining the key functional groups and overall architecture of this compound, we can make informed predictions about its behavior in different organic solvents.
Key Structural Features:
-
Indazole Core: This bicyclic aromatic system is relatively nonpolar and will contribute to solubility in solvents with similar characteristics.
-
Trifluoromethyl Group (-CF3): This highly electronegative group can engage in dipole-dipole interactions and may slightly increase solubility in more polar solvents.
-
Methyl Ester Group (-COOCH3): The ester functionality introduces polarity and the potential for hydrogen bond acceptance, enhancing solubility in protic and polar aprotic solvents.
-
N-H Group: The indazole ring contains a proton-donating nitrogen, allowing for hydrogen bonding with acceptor solvents.
Based on these features, this compound is predicted to be a compound with moderate polarity. It is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in lower alcohols like methanol and ethanol. Its solubility is likely to be moderate in esters such as ethyl acetate and in chlorinated solvents like dichloromethane. In nonpolar solvents such as hexanes and toluene, its solubility is predicted to be low.
Inferred Solubility from Structurally Related Compounds
| Solvent | Polarity Index | Inferred Solubility of this compound | Rationale/Evidence from Related Compounds |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | 6.4 | High | Used as a reaction solvent for the synthesis of indazole-3-carboxamide derivatives, indicating good solubility of the starting materials and products.[6][7] |
| Acetone | 5.1 | Moderate to High | Employed in purification (chromatography) of a related methyl-indazole-carboxylate, suggesting good solubility. |
| Polar Protic Solvents | |||
| Methanol (MeOH) | 5.1 | Moderate to High | Used as a solvent for the synthesis and purification of various indazole derivatives.[3] |
| Ethanol (EtOH) | 4.3 | Moderate | A common solvent for recrystallization of indazole-based compounds, suggesting good solubility at elevated temperatures and lower solubility at room temperature.[7] |
| Solvents of Intermediate Polarity | |||
| Dichloromethane (DCM) | 3.1 | Moderate | Used to dissolve a crude indazole derivative before purification, indicating at least moderate solubility. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | Frequently used for extraction and crystallization of indazole esters, indicating good solubility, particularly when heated.[4][8] |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A common reaction solvent for the synthesis of indazole esters.[8] |
| Nonpolar Solvents | |||
| Heptane/Hexanes | 0.1 | Low | Used as an anti-solvent or in combination with more polar solvents for chromatography, suggesting low solubility. |
| Toluene | 2.4 | Low to Moderate |
Experimental Determination of Solubility
To obtain definitive solubility data, experimental measurement is essential. The following are standard, reliable protocols for determining the solubility of a solid compound in an organic solvent.
The Shake-Flask Method (Thermodynamic Solubility)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the sample to ensure a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the solubility in units of mg/mL or g/100mL.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated at equilibrium.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Prolonged Agitation: Guarantees that the system has reached a true thermodynamic equilibrium.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.
High-Throughput Screening (HTS) for Kinetic Solubility
This method is suitable for rapid assessment of solubility, particularly in early-stage drug discovery.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.
-
Precipitation Detection: After a defined incubation period, assess for precipitation using nephelometry (light scattering) or UV-Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.
Self-Validating System:
The combination of a thermodynamic method (shake-flask) and a kinetic method (HTS) provides a robust and self-validating approach to understanding the solubility of a compound. The thermodynamic solubility represents the true equilibrium state, while kinetic solubility provides insights into the potential for supersaturation and precipitation under non-equilibrium conditions, which is highly relevant to many pharmaceutical processes.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Relationship
Caption: Predicted Solubility Based on Solvent Polarity.
Conclusion
While direct, published quantitative data on the solubility of this compound in organic solvents is currently limited, a combination of structural analysis and inference from related compounds provides a strong predictive framework. This guide has outlined the likely solubility profile of this important pharmaceutical intermediate, suggesting high solubility in polar aprotic solvents and decreasing solubility with reduced solvent polarity.
Crucially, this document provides robust, detailed, and validated experimental protocols to empower researchers to determine precise solubility data in their own laboratories. By employing the methodologies described herein, scientists and drug development professionals can confidently and accurately assess the solubility of this compound, facilitating its effective use in the advancement of pharmaceutical research and development.
References
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- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
- DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will deconstruct the spectrum feature by feature, linking empirical data to the underlying molecular architecture. This document serves as both a practical reference for spectral interpretation and a detailed explanation of the physical principles governing the observed phenomena, including chemical shift, spin-spin coupling, and the significant electronic effects of the trifluoromethyl substituent.
Introduction: The Role of NMR in Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical research and drug development. Among the suite of analytical tools available, ¹H NMR spectroscopy provides a rapid and remarkably detailed picture of a molecule's proton framework.[3][4] By analyzing four key aspects of the spectrum—the number of signals, their chemical shifts (δ), the integration (peak area), and the signal splitting (multiplicity)—we can systematically deduce the connectivity and electronic environment of protons within a molecule.[1][5]
This guide focuses on this compound. Its structure, featuring an indazole bicyclic system, a methyl ester, and a trifluoromethyl group, presents a rich collection of spectroscopic features that are ideal for illustrating the power of ¹H NMR analysis. Understanding this spectrum is critical for confirming the identity, purity, and structure of this and related compounds.
Molecular Structure and A Priori Spectral Prediction
Before analyzing the experimental spectrum, a proficient scientist first examines the molecular structure to predict the expected ¹H NMR signals. This predictive exercise is foundational to accurate spectral assignment.
Figure 1: Structure of this compound with Proton Designations
A simplified representation of the molecule's proton environments.
Based on the structure, we can predict five distinct proton signals:
-
Three Aromatic Protons (H-4, H-5, H-7): These protons are on the benzene portion of the indazole ring. They are chemically non-equivalent and should appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[5] Their splitting patterns will be dictated by their coupling to adjacent protons.
-
One N-H Proton: The proton on the indazole nitrogen is labile. Its signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet.[4]
-
Three Methyl Ester Protons (O-CH₃): These three protons are equivalent and have no adjacent proton neighbors. Therefore, they will appear as a sharp singlet. Due to the electronegativity of the adjacent oxygen atom, this signal is expected in the δ 3.5-4.5 ppm range.[5]
Experimental Protocol for High-Resolution ¹H NMR
Achieving a high-quality, interpretable spectrum is contingent on meticulous sample preparation and proper instrument parameterization.[6][7]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and its residual proton signal does not typically overlap with signals of interest. Furthermore, the N-H proton is often well-resolved in DMSO-d₆. Chloroform-d (CDCl₃) is another common alternative.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] Mix gently until the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
The process from sample to spectrum follows a standardized workflow to ensure data integrity and reproducibility.
Influence of the -CF₃ group on aromatic proton signals.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. Each of the five distinct proton environments gives rise to a predictable and assignable signal. The chemical shifts and splitting patterns of the aromatic protons are highly informative, reflecting their connectivity and the powerful electronic influence of the trifluoromethyl substituent. The characteristic signals for the labile N-H proton and the methyl ester singlet complete the spectral picture. This guide demonstrates how a systematic, first-principles approach to spectral analysis allows for the confident structural verification of complex organic molecules.
References
- OpenOChem Learn. (n.d.). Interpreting.
- Ye, C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Anal Biochem, 398(2), 263-5.
- Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- Unknown. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. JOURNAL OF ADVANCES IN CHEMISTRY, 8(3), 1707-1715.
- Unknown. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”.
- University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants.
- Castellano, S., et al. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry - ACS Publications.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Svor, L., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Claramunt, R. M., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.
- Western University. (n.d.). NMR Sample Preparation.
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
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A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document establishes a robust predictive framework for its ¹³C NMR data. We detail the theoretical principles underpinning the chemical shifts, present a recommended experimental protocol for data acquisition, and offer a thorough, reasoned interpretation of the predicted spectrum. Furthermore, this guide outlines the application of advanced 2D NMR techniques, such as HSQC and HMBC, which are essential for the definitive structural confirmation of the title compound. This document serves as a vital resource for researchers engaged in the synthesis, purification, and structural elucidation of novel indazole derivatives.
Introduction: The Role of NMR in Characterizing Indazole Scaffolds
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This compound is a key synthetic intermediate, valued for its potential in the development of novel therapeutic agents. The presence of a trifluoromethyl (-CF₃) group, a methyl ester (-COOCH₃), and the bicyclic indazole core creates a unique electronic environment, making structural verification paramount.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules. It provides direct insight into the carbon framework, offering information on the number of distinct carbon environments, their hybridization state, and their electronic surroundings. For a molecule like this compound, ¹³C NMR is crucial for confirming the successful synthesis, assessing purity, and ensuring correct regiochemistry. This guide provides a predictive analysis, offering researchers a reliable benchmark for interpreting experimentally acquired data.
Foundational Principles: Predicting the ¹³C NMR Spectrum
The ¹³C chemical shift (δ) is highly sensitive to the local electronic environment of each carbon atom. Electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups cause a shielding effect, shifting the resonance upfield.
In this compound, several key structural features dictate the expected ¹³C NMR spectrum:
-
Indazole Ring System: The aromatic benzene ring fused to the pyrazole ring creates a distinct set of signals. The carbons of the benzene portion typically resonate between 110 and 140 ppm. The bridgehead carbons (C3a and C7a) have characteristic shifts influenced by the fusion.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing substituent. The carbon of the -CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~270 Hz.[1][2] Furthermore, it strongly deshields the carbon to which it is attached (C6) and influences the chemical shifts of other carbons in the benzene ring through both inductive and resonance effects.[3][4]
-
Methyl Carboxylate (-COOCH₃) Group: The ester group contains two distinct carbons. The carbonyl carbon (C=O) is significantly deshielded and is expected to resonate in the 160-165 ppm region.[5] The methoxy carbon (-OCH₃) will appear in the aliphatic region, typically around 52 ppm.[5] The ester at the 3-position influences the electronic distribution within the pyrazole ring.
Recommended Experimental Protocol for Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of the title compound, a standardized and carefully executed experimental procedure is essential.
Protocol: ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.[6]
-
Transfer the sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its versatility.[6]
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.[6]
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) to ensure good signal dispersion and sensitivity.
-
Tune and match the ¹³C probe according to the manufacturer's guidelines.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: ~200-220 ppm to cover all expected carbon signals.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans: 1024 scans or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain a flat baseline.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]
-
Predictive ¹³C NMR Analysis and Interpretation
Based on data from structurally analogous compounds and established substituent effects, a predicted ¹³C NMR spectrum for this compound is presented below. The numbering scheme used for assignment is shown in the accompanying diagram.[3][5]
Diagram: Molecular Structure and Carbon Numbering
Caption: Structure of the title compound with IUPAC numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹⁹F coupling) | Rationale for Assignment |
| C=O | ~162.5 | Singlet | Typical chemical shift for an ester carbonyl carbon, deshielded by the double bond to oxygen.[7] |
| C3 | ~135.5 | Singlet | Attached to the electron-withdrawing ester group and part of the pyrazole ring.[7] |
| C3a | ~123.0 | Singlet | Aromatic bridgehead carbon, influenced by fusion to both rings. |
| C4 | ~125.0 | Quartet (⁴JCF ≈ 3-5 Hz) | Aromatic CH. Its shift is influenced by the adjacent bridgehead carbon and is expected to show small long-range coupling to the -CF₃ group.[3] |
| C5 | ~118.5 | Quartet (³JCF ≈ 4 Hz) | Aromatic CH ortho to the -CF₃ group. Experiences deshielding and shows a characteristic 3-bond coupling to the fluorine atoms.[8] |
| C6 | ~126.5 | Quartet (²JCF ≈ 32 Hz) | Quaternary carbon directly attached to the highly electron-withdrawing -CF₃ group, resulting in significant deshielding and a large 2-bond C-F coupling constant.[4][8] |
| C7 | ~113.0 | Singlet | Aromatic CH meta to the -CF₃ group. Less influenced by the -CF₃ group compared to C5 and C7.[3] |
| C7a | ~141.0 | Singlet | Aromatic bridgehead carbon, part of the pyrazole ring and fused to the benzene ring. Typically downfield in indazole systems.[7] |
| -CF₃ | ~124.0 | Quartet (¹JCF ≈ 271 Hz) | The carbon of the trifluoromethyl group itself. Characterized by a very large one-bond coupling constant with fluorine, appearing as a distinct quartet.[3] |
| -OCH₃ | ~52.2 | Singlet | Aliphatic carbon of the methyl ester group.[5] |
Definitive Assignment using 2D NMR Spectroscopy
While the predicted ¹³C spectrum provides a strong foundation, unambiguous assignment requires experimental confirmation using two-dimensional (2D) NMR techniques. These experiments correlate signals from different nuclei, revealing the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of carbons with their directly attached protons (¹JCH).[9][10] This is the most effective method for identifying which proton signal corresponds to which carbon signal.
-
Expected Correlations: It will show cross-peaks between the proton and carbon signals for C4, C5, C7, and the -OCH₃ group. Quaternary carbons (C=O, C3, C3a, C6, C7a, and -CF₃) will be absent from the HSQC spectrum.[11]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is crucial for mapping the complete carbon skeleton by revealing long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[10][12] This allows for the assignment of quaternary carbons and piecing together molecular fragments.
Diagram: Key HMBC Correlations for Structural Confirmation
Caption: Expected key long-range HMBC correlations.
Key Diagnostic HMBC Correlations:
-
-OCH₃ Protons: Will show a strong correlation to the carbonyl carbon (C=O ) over two bonds and a weaker correlation to C3 over three bonds, confirming the ester's position.
-
H4 Proton: Will correlate to the bridgehead carbon C3a and the -CF₃ bearing carbon C6 .
-
H5 Proton: Will correlate to C7 and the bridgehead carbon C3a .
-
H7 Proton: Will correlate to C5 and the bridge-head carbon C7a .
By combining the information from the 1D ¹³C spectrum with HSQC and HMBC data, each carbon in this compound can be assigned with a high degree of confidence.[13]
Conclusion
This technical guide has provided a detailed predictive framework for the ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous structures, we have established a reliable set of predicted chemical shifts and assignments. The outlined experimental protocol provides a clear path for acquiring high-quality data, while the discussion on 2D NMR techniques highlights the necessary steps for achieving definitive, publication-quality structural elucidation. This guide empowers researchers to confidently interpret their spectroscopic data, accelerating the progress of their research and development efforts in the vital field of medicinal chemistry.
References
- Wiley-VCH. (2007). Supporting Information for a chemical synthesis publication. This document provides ¹³C NMR data for various indazole derivatives, including 3-ethoxycarbonyl-1H-indazole, which serves as a structural analogue for the title compound's core and ester moiety. URL
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. This paper includes ¹³C NMR data for 3-phenyl-6-(trifluoromethyl)-1H-indazole, providing crucial reference values for the trifluoromethyl-substituted benzene portion of the indazole ring. URL
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ChemicalBook. (n.d.). 6-(trifluoromethyl)-1h-indazole(954239-22-6) 1 h nmr. Provides catalog information confirming the existence of the parent compound 6-(trifluoromethyl)-1H-indazole. URL
- ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. This table provides comparative data for various indazole carboxylic acid derivatives, useful for understanding general chemical shift trends in this class of compounds. URL
- ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
- AWS. (n.d.). Supporting Information for a chemical synthesis publication. This document contains ¹³C NMR data for 3-Ethoxy-1-tosyl-6-(trifluoromethyl)
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Discusses the challenges and methods for analyzing ¹³C spectra of fluorinated compounds, including the characteristic large coupling constants of -CF₃ groups. URL
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- ACS Publications. (n.d.). Supporting Information for a chemical synthesis publication. Contains ¹³C NMR data for various aromatic compounds with trifluoromethyl groups, illustrating the typical C-F coupling constants (J values). URL
- ACS Publications. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. This paper discusses the theoretical prediction of ¹³C NMR spectra, providing a basis for the predictive approach used in this guide. URL
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Mass spectrometry analysis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Foreword
In the landscape of modern drug discovery, this compound stands out as a pivotal structural motif. Its prevalence in scaffolds targeting kinases and other critical cellular pathways necessitates robust, reliable, and well-understood analytical methodologies. Mass spectrometry (MS) is the definitive technique for the structural elucidation, quantification, and metabolic profiling of such compounds.[1] This guide is crafted for the practicing scientist, moving beyond a simple recitation of parameters to provide a deep, mechanistic understanding of the analytical process. We will explore the "why" behind the "how," grounding every experimental choice in the fundamental principles of chemistry and mass spectrometry to foster a truly authoritative and trustworthy analytical approach.
Analyte Profile: Predicting Ionization and Fragmentation Behavior
A successful analysis begins with a comprehensive understanding of the analyte's physicochemical properties.
-
Molecular Formula: C₁₀H₇F₃N₂O₂
-
Monoisotopic Mass: 244.0460 Da
-
Protonated Mass [M+H]⁺: 245.0538 Da
-
Structural Features & Implications for MS:
-
Indazole Core: This bicyclic aromatic system contains two nitrogen atoms, which are Lewis bases. These sites are readily protonated, making the molecule exceptionally well-suited for analysis by positive mode electrospray ionization (ESI).[2][3]
-
Methyl Ester: The ester group is a potential site for fragmentation, most commonly via the neutral loss of methanol.
-
Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group influences the molecule's overall electronic character and can serve as a distinctive fragmentation marker through the loss of a •CF₃ radical.[4]
-
This initial assessment dictates our strategic direction: positive ion ESI is the clear choice for ionization, and we can anticipate specific, predictable fragmentation patterns in our tandem MS (MS/MS) experiments.
A Self-Validating Experimental Workflow
The integrity of any analytical result hinges on a well-designed and reproducible workflow. The following protocol is designed as a self-validating system, incorporating quality control checks to ensure data fidelity.
Core Experimental Workflow Diagram
Caption: A comprehensive and logical workflow for MS analysis.
Protocol: Sample Preparation
The objective is to present the analyte in a clean solution that is compatible with ESI.[5][6]
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of HPLC-grade methanol. Vortex until fully dissolved.
-
Working Solution for Infusion (1 µg/mL): Dilute the stock solution 1:1000 into a final solvent composition of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid.
-
Causality:
-
Methanol/Acetonitrile/Water: This solvent system provides excellent solubility for the analyte and is ideal for ESI, promoting the formation of a stable spray.
-
0.1% Formic Acid: The addition of acid is crucial. It lowers the pH of the solution, ensuring a ready supply of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion in the ESI source.[7]
-
Mass Spectrometry Method Development: An Expert Approach
Method development is an exercise in empirical optimization, guided by chemical principles. The following parameters are typical for a high-resolution quadrupole time-of-flight (Q-TOF) instrument.
Ion Source & MS1 Parameters
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Recommended Setting | Expertise & Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Causality: The two nitrogen atoms in the indazole ring are basic sites that are readily protonated, leading to a strong signal for the [M+H]⁺ ion.[2][3] |
| Capillary Voltage | 3500 V | Expertise: This voltage creates a stable Taylor cone and efficient droplet formation without inducing unwanted in-source fragmentation. |
| Drying Gas (N₂) Flow | 10 L/min | Expertise: This flow rate efficiently removes solvent from the ESI droplets, aiding the transition of ions into the gas phase. |
| Gas Temperature | 250 °C | Expertise: Provides sufficient thermal energy for desolvation without causing thermal degradation of the analyte. |
| Nebulizer Pressure | 35 psig | Expertise: Assists in creating a fine aerosol, which is critical for reproducible ionization. |
| MS1 Scan Range | m/z 70–500 | Expertise: This range comfortably encompasses the precursor ion (m/z 245) and potential low-mass fragments or adducts. |
Tandem MS (MS/MS) for Structural Confirmation
MS/MS analysis provides a structural fingerprint of the molecule.[8]
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 245.0538 in the quadrupole.
-
Collision Energy Optimization: Apply a range of collision energies (e.g., ramping from 10 to 40 eV) with an inert gas (e.g., argon or nitrogen).
-
Rationale: A collision energy of ~25 eV is often optimal for molecules of this size, providing a rich spectrum of fragment ions without completely obliterating the precursor ion. This allows for the confirmation of the precursor-product relationship.
Spectral Interpretation: Deconstructing the Molecule
Proposed Fragmentation Pathway
The fragmentation of this compound is predictable and informative. The primary cleavage points are the ester group and the trifluoromethyl substituent.
Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion.
Quantitative Data Summary
Table 2: High-Resolution MS/MS Fragment Ion Analysis
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Mechanistic Origin |
| 245.0538 | 245.0538 | 0.0 | [C₁₀H₈F₃N₂O₂]⁺ | Precursor Ion [M+H]⁺ |
| 213.0276 | 213.0276 | 0.0 | [C₉H₄F₃N₂O]⁺ | Neutral loss of methanol (CH₃OH) from the methyl ester. This is a highly diagnostic fragmentation for methyl esters. |
| 185.0327 | 185.0327 | 0.0 | [C₈H₄F₃N₂]⁺ | Subsequent neutral loss of carbon monoxide (CO) from the m/z 213 fragment. |
| 176.0515 | 176.0515 | 0.0 | [C₉H₈N₂O₂]⁺ | Loss of the trifluoromethyl radical (•CF₃) from the parent ion, confirming the presence of this group. |
Trustworthiness: System Suitability and Validation
To ensure the scientific integrity of the data, the following checks must be performed prior to sample analysis.
-
Mass Accuracy: Calibrate the mass spectrometer using a known standard. Before analysis, infuse the standard and confirm that the measured mass accuracy is < 3 ppm. This validates the instrument's ability to determine elemental composition.
-
Sensitivity: Prepare a dilute (e.g., 10 ng/mL) solution of the analyte. A signal-to-noise ratio (S/N) of >10 for the precursor ion at m/z 245.0538 confirms adequate system sensitivity.
-
Carryover: Inject a blank solvent sample immediately after running a high-concentration standard. The absence of the analyte signal in the blank demonstrates that there is no carryover between samples.
Conclusion
This guide provides an authoritative framework for the mass spectrometric analysis of this compound. By integrating a foundational understanding of the analyte's chemistry with a robust, self-validating experimental design, researchers can achieve high-confidence structural confirmation and develop quantitative assays with exceptional specificity. The detailed protocols and mechanistic explanations herein serve as a comprehensive resource for scientists in pharmaceutical development and related fields, enabling the generation of high-quality, defensible analytical data.
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An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just data, but a foundational understanding of the spectral features of this compound, grounded in the principles of vibrational spectroscopy. This document will delve into the theoretical underpinnings of its IR spectrum, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data, empowering researchers to confidently identify and characterize this and similar molecular structures.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise characterization of molecular structure is paramount.[1][2] Fourier Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique, offering a unique "molecular fingerprint" that provides detailed insights into the functional groups and overall structure of a compound.[1] For a complex heterocyclic molecule like this compound, FTIR spectroscopy is an indispensable tool for confirming identity, assessing purity, and studying intermolecular interactions.[1][2]
The utility of FTIR lies in its ability to probe the vibrational modes of chemical bonds.[3] When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, resulting in the absorption of energy at characteristic wavenumbers.[3] The resulting spectrum of absorbance or transmittance versus wavenumber provides a detailed conformational and structural snapshot of the molecule.[4]
Molecular Structure and Expected Vibrational Modes
To effectively interpret the IR spectrum of this compound, a thorough understanding of its constituent functional groups is essential. The molecule comprises an indazole ring system, a trifluoromethyl group, and a methyl ester. Each of these components will give rise to characteristic absorption bands in the IR spectrum.
-
Indazole Ring System: This bicyclic heteroaromatic structure contains N-H, C-H, C=C, and C-N bonds.
-
N-H Stretching: The N-H bond in the indazole ring is expected to produce a distinct stretching vibration. In the gas phase, this peak is sharp, but in the solid state, hydrogen bonding can cause significant broadening and a shift to lower wavenumbers, typically in the 3300-2500 cm⁻¹ range.[5] For imidazole, a related heterocyclic compound, the N-H stretching vibration occurs in the 3500-3000 cm⁻¹ region.[6]
-
Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic benzene ring portion of the indazole typically appear above 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will result in a series of sharp bands in the 1650-1400 cm⁻¹ region.
-
-
Trifluoromethyl (CF₃) Group: The highly electronegative fluorine atoms significantly influence the vibrational frequencies of the CF₃ group.
-
C-F Stretching: The C-F stretching modes are typically very strong and appear in the 1350-1100 cm⁻¹ region.[7][8] These are often the most intense peaks in the spectrum. The trifluoromethyl group has both symmetric and antisymmetric stretching modes.[8]
-
C-CF₃ Stretching: A characteristic frequency for the C-CF₃ stretching mode is often observed around 1332 cm⁻¹.[7]
-
-
Methyl Ester (COOCH₃) Group: The ester functional group has several characteristic vibrational modes.
-
C=O Carbonyl Stretching: The carbonyl (C=O) stretching vibration of an ester is one of the most prominent features in an IR spectrum, appearing as a strong, sharp peak typically between 1750 and 1735 cm⁻¹.[9][10][11]
-
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric stretch and the O-C-C symmetric stretch, which appear as strong bands in the 1300-1000 cm⁻¹ region.[10][11]
-
Aliphatic C-H Stretching: The C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹.
-
Predicted Infrared Spectrum: A Quantitative Summary
Based on the analysis of the functional groups, the following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | N-H Stretch (hydrogen-bonded) | Indazole N-H | Medium to Broad |
| 3100 - 3000 | Aromatic C-H Stretch | Indazole Ring | Medium to Weak |
| 2980 - 2850 | Aliphatic C-H Stretch | Methyl Ester | Medium to Weak |
| 1750 - 1735 | C=O Carbonyl Stretch | Methyl Ester | Strong, Sharp |
| 1650 - 1450 | C=C and C=N Ring Stretch | Indazole Ring | Medium to Strong, Multiple Bands |
| 1350 - 1100 | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl | Very Strong, Multiple Bands |
| 1300 - 1200 | C-O-C Asymmetric Stretch | Methyl Ester | Strong |
| 1100 - 1000 | O-C-C Symmetric Stretch | Methyl Ester | Strong |
| Below 900 | Aromatic C-H Out-of-Plane Bending | Indazole Ring | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable and interpretable IR spectrum, a systematic and validated experimental approach is crucial. The following protocol outlines the steps for analyzing a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.[12]
4.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
4.3. Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Install the ATR accessory.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.[13]
-
-
Pressure Application:
-
Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.[13]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. A typical acquisition may involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired interferogram is automatically Fourier transformed by the instrument's software to generate the infrared spectrum.
-
If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
-
Post-Analysis Cleanup:
-
Release the pressure clamp and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly as described in step 2.
-
Alternative Sample Preparation: KBr Pellet Method
For certain applications, the potassium bromide (KBr) pellet technique may be employed.[12][14]
-
Grinding:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]
-
-
Pellet Formation:
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum in transmission mode.
-
Interpreting the Spectrum: A Guided Analysis
The interpretation of an FTIR spectrum is a systematic process of correlating the observed absorption bands with known vibrational frequencies of functional groups.[4][15][16]
5.1. Key Regions of the Spectrum
The infrared spectrum is typically divided into two main regions:
-
Functional Group Region (4000 - 1500 cm⁻¹): This region is characterized by stretching vibrations of specific functional groups.[4][15] The peaks in this area are generally well-defined and are used to identify the presence of key functional groups such as N-H, C-H, C=O, and C-F.
-
Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex pattern of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole.[3][4][15] While difficult to interpret from first principles, the fingerprint region is unique to each molecule and is invaluable for confirming the identity of a compound by comparison with a reference spectrum.[4][15][16]
5.2. Correlating Peaks to Molecular Structure
Caption: Key molecular vibrations of the target compound.
When analyzing the spectrum of this compound, the following features should be identified:
-
N-H Stretching Band: Look for a medium to broad absorption band in the 3300-2500 cm⁻¹ region, indicative of the hydrogen-bonded N-H group in the indazole ring.
-
C-H Stretching Bands: Observe the sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl group.
-
Carbonyl (C=O) Peak: A very strong and sharp absorption band should be present around 1750-1735 cm⁻¹, which is a definitive indicator of the ester carbonyl group.[11]
-
Aromatic Ring Stretching: A series of bands of varying intensities between 1650 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the indazole ring system.
-
C-F Stretching Bands: The most intense peaks in the spectrum are likely to be in the 1350-1100 cm⁻¹ range, corresponding to the C-F stretching vibrations of the trifluoromethyl group.
-
C-O Stretching Bands: Two strong bands in the 1300-1000 cm⁻¹ region will confirm the presence of the C-O bonds of the ester group.
-
Fingerprint Region: The complex pattern of peaks below 1500 cm⁻¹ should be compared with a known reference spectrum of this compound for final confirmation of the compound's identity.
Conclusion: A Powerful Tool for Molecular Characterization
Infrared spectroscopy is an essential technique in the arsenal of the modern researcher and drug development professional. This guide has provided a detailed framework for understanding, acquiring, and interpreting the FTIR spectrum of this compound. By combining a solid theoretical foundation with a robust experimental protocol, scientists can confidently utilize FTIR spectroscopy for the unambiguous identification and characterization of this and other complex pharmaceutical compounds, ensuring the integrity and quality of their research and development efforts.
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The Trifluoromethyl Group: A Keystone in Modulating the Biological Activity of Indazoles
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to modulate and enhance the therapeutic potential of indazole-based compounds. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-substituted indazoles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery. We will explore their roles as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and neuroprotective agents, supported by experimental data and protocols.
The Physicochemical Impact of Trifluoromethylation on Indazole Scaffolds
The introduction of a trifluoromethyl group imparts unique physicochemical properties to the parent indazole molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile.[2][3] The CF3 group is a strong electron-withdrawing moiety, which can alter the acidity and basicity of nearby functional groups, thereby affecting molecular interactions with biological targets.[2] Its high lipophilicity enhances membrane permeability and bioavailability, while its steric bulk can be strategically utilized to improve binding selectivity and block metabolic degradation at susceptible positions.[2][3] Furthermore, the C-F bond is exceptionally strong, contributing to the metabolic stability of the molecule.[3] These attributes collectively make trifluoromethyl-substituted indazoles highly attractive candidates in modern drug discovery programs.[2][4]
Trifluoromethyl-Indazoles as Potent Kinase Inhibitors
The indazole core is a well-established pharmacophore for the development of kinase inhibitors, with several approved anticancer drugs featuring this moiety.[5][6] The addition of a trifluoromethyl group has been shown to further enhance the potency and selectivity of these inhibitors.
Mechanism of Action
Trifluoromethyl-substituted indazoles often act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The trifluoromethyl group can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, leading to enhanced binding affinity. For instance, in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), the presence of a trifluoromethylphenyl group was associated with higher inhibitory activity.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies have consistently demonstrated the positive impact of trifluoromethyl substitution. For example, in a series of 1H-indazole-based derivatives targeting FGFRs, compounds with a trifluoromethylphenyl substituent exhibited improved inhibitory activity compared to those with other electron-withdrawing groups like cyanophenyl.[7] Similarly, research on Tpl2 kinase inhibitors identified an indazole hit which, through modifications including the strategic placement of trifluoromethyl groups, led to compounds with good potency in both enzymatic and cell-based assays.[8]
Representative Data
| Compound | Target Kinase | IC50 (nM) | Reference |
| Entrectinib | ALK | 12 | [1] |
| Compound 109 | EGFR T790M | 5.3 | [1] |
| Compound 31 | FGFR1 | 30.2 | [5] |
Anti-Inflammatory and Analgesic Properties
Trifluoromethyl-substituted indazoles have demonstrated significant potential as anti-inflammatory and analgesic agents. Their mechanisms often involve the modulation of key inflammatory pathways and targets.
Targeting TRPA1 and COX-2
A notable example is the discovery of 5-(2-(trifluoromethyl)phenyl)indazoles as potent antagonists of the transient receptor potential A1 (TRPA1) ion channel, a key player in inflammatory pain.[9][10] Medicinal chemistry optimization revealed that the trifluoromethyl group at the 2-position of the phenyl ring was crucial for enhancing in vitro activity, leading to compounds with IC50 values in the nanomolar range.[9][10]
Other studies have focused on the inhibition of cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. A series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles showed potent inhibition of NO production in LPS-induced RAW264.7 cells, with the lead compound exhibiting a COX-2 IC50 of 51.7 nM and demonstrating in vivo efficacy in rodent models of inflammation and pain.[11]
Experimental Workflow: In Vitro COX-2 Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the COX-2 inhibitory activity of trifluoromethyl-substituted indazoles.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and the substrate, arachidonic acid, are prepared in a suitable assay buffer.
-
Compound Incubation: The test compounds (trifluoromethyl-substituted indazoles) are pre-incubated with the COX-2 enzyme for a specified period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The production of PGE2, a primary product of the COX-2 reaction, is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Sources
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- 4. N-Trifluoromethyl Azoles - Enamine [enamine.net]
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- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
An In-depth Technical Guide to the Safe Handling of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Introduction: Understanding the Compound and its Context
This compound is a heterocyclic organic compound featuring an indazole core, a trifluoromethyl group, and a methyl ester. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to interact with a wide range of biological targets.[1] The addition of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3][4] Consequently, molecules like this are frequently synthesized and handled in research and development laboratories for the discovery of new therapeutic agents.[1][5]
Given its likely role as a bioactive molecule and the general nature of potent pharmaceutical compounds, a rigorous approach to safety and handling is paramount. Although comprehensive toxicological data for this specific molecule may not be publicly available, its structural motifs necessitate treating it with significant caution.[6] This guide provides a framework for its safe handling, grounded in established laboratory safety principles and data from structurally related compounds.
Chemical and Physical Properties
A precise understanding of a compound's properties is the foundation of its safe handling. While experimental data for this exact molecule is scarce, properties can be extrapolated from its parent acid and related structures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | Derived |
| Molecular Weight | 256.17 g/mol | Calculated |
| Parent Acid CAS | 887576-98-9 | [7][8] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DMSO, Methanol) | Inferred |
Hazard Identification and Toxicological Profile
Based on data from the parent compound, 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, and other similar indazole derivatives, this compound should be presumed to possess the following hazards.[7][9][10][11]
Trustworthiness Note: The chemical, physical, and toxicological properties of many research chemicals have not been thoroughly investigated.[6] Therefore, the absence of a warning does not indicate the absence of a hazard. All laboratory chemicals should be handled with the assumption of toxicity.[13]
Exposure Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to minimize exposure.[14] This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound that could generate dust, as well as the handling of its solutions, must be performed in a properly functioning chemical fume hood.[13][15] This is the most effective way to prevent inhalation of airborne particulates or vapors.[13]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.[6][16]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles are mandatory.[14] Standard safety glasses with side shields do not provide adequate protection against splashes and are not sufficient.[14] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn when handling the compound or its containers.[14][15] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[14][17] Wash hands thoroughly after removing gloves.[13][14]
-
Lab Coat: A lab coat that covers the arms and closes in the front is required to protect against skin contact.[15]
-
-
Respiratory Protection: If work outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.
Safe Handling and Storage Procedures
Adherence to strict protocols is essential for mitigating risk during routine laboratory operations.
Handling
-
Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[6][18]
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid.[6][19] Do not use dry sweeping to clean up spills.
-
Good Hygiene: Do not eat, drink, or smoke in the laboratory.[13][19] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6][18]
-
Buddy System: Avoid working alone when handling potentially potent or hazardous compounds.[15]
Storage
-
Container: Store in the original, tightly sealed container.[12][18][19]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[16][18] This area should be separate from the main workspace.[16]
-
Incompatibilities: Store away from strong oxidizing agents.[9][10]
-
Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and any relevant hazard warnings.[15]
Spill, Leak, and Waste Disposal Procedures
Spill Response
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don the appropriate PPE as described in Section 3.
-
Contain & Clean: For a small solid spill, gently cover with an inert absorbent material (like vermiculite or sand). Carefully scoop the material into a sealable, labeled container for disposal.[6][19] Avoid raising dust.[19] Do not use air hoses for cleanup.[19]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.[19]
Waste Disposal
-
Classification: This material and its container must be disposed of as hazardous waste.[17]
-
Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Do not empty into drains or the environment.[6] All local, state, and national regulations must be followed.[10]
Experimental Protocol: Weighing and Solubilization
This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Place a calibrated analytical balance inside the fume hood.
-
Gather all necessary equipment: spatulas, weigh paper/boat, and the appropriate vial or flask for the solution.
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on the balance. Perform this action slowly to minimize dust generation.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the designated flask or vial.
-
Using a pipette, add the desired solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.
-
Cap the vessel and mix (by vortexing or stirring) until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and the balance with a damp cloth.
-
Dispose of the used weigh boat, gloves, and any contaminated wipes in the designated hazardous waste container.
-
Wash hands thoroughly.
-
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the complete workflow for handling this compound, from acquisition to disposal.
Caption: Workflow for the safe handling of research chemicals.
References
- Potent compound safety in the laboratory - tks. (n.d.). Agro FOOD Industry Hi-tech.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Part D: Chemical Safety Procedures for Laboratories. (2020, January). University of Wisconsin-La Crosse.
- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. (n.d.). PubChem.
- 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid Safety Data Sheet. (2025, August 1). Angene Chemical.
- Trifluoromethylation of 2H-indazole with Langlois reagent. (n.d.). ResearchGate.
- 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet. (2010, April 10). Fisher Scientific.
- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. (2024, April 16). ResearchGate.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
- The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Chili-Shop.pl.
- 1-Methyl-1H-indazole-3-carboxylic acid. (2008). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). (2022, October 6). ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.
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- 6. angenechemical.com [angenechemical.com]
- 7. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]
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- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
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- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 16. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
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- 18. aksci.com [aksci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Abstract
This comprehensive guide details a robust and reproducible methodology for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The indazole scaffold, particularly when functionalized with a trifluoromethyl group, is of significant interest due to its prevalence in a wide range of biologically active compounds. This document provides a detailed, step-by-step protocol, explains the underlying chemical principles for experimental choices, and offers insights into process optimization and characterization.
Introduction: The Significance of Trifluoromethylated Indazoles
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The incorporation of a trifluoromethyl (-CF3) group at the 6-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile intermediate for the synthesis of a diverse library of more complex molecules, including kinase inhibitors and other targeted therapies. The synthesis of this compound, therefore, is a critical step in the development of new pharmaceutical candidates.
Strategic Synthesis Pathway: A Fischer Indazole Approach
After a thorough review of synthetic strategies for substituted indazoles, a modified Fischer indole synthesis approach, adapted for indazoles, has been selected for its reliability and the commercial availability of starting materials. This pathway involves the diazotization of 4-(trifluoromethyl)aniline, followed by reduction to the corresponding hydrazine, which is then condensed with dimethyl acetylenedicarboxylate (DMAD) to yield the target molecule.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
Mechanistic Insights
The key step in this synthesis is the thermal cyclization of the hydrazone intermediate. This transformation is an intramolecular electrophilic aromatic substitution. The nitrogen of the hydrazine attacks the electron-deficient carbon of the alkyne, followed by a proton transfer and subsequent cyclization onto the aromatic ring. The trifluoromethyl group at the para-position of the aniline starting material directs the cyclization to afford the desired 6-substituted indazole regioisomer.
Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part 1: Synthesis of 4-(Trifluoromethyl)phenylhydrazine
This two-step, one-pot procedure involves the diazotization of 4-(trifluoromethyl)aniline and subsequent reduction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-(Trifluoromethyl)aniline | 161.13 | 10.0 g | 62.0 mmol | 99% | Sigma-Aldrich |
| Concentrated HCl | 36.46 | 20 mL | - | 37% | Fisher Scientific |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 65.2 mmol | 99% | Acros Organics |
| Tin(II) Chloride (SnCl₂) | 189.60 | 35.2 g | 185.6 mmol | 98% | Alfa Aesar |
| Deionized Water | 18.02 | As needed | - | - | - |
| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated Sol. | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Granular | VWR |
Protocol:
-
Diazotization:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-(trifluoromethyl)aniline (10.0 g, 62.0 mmol) and deionized water (50 mL).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add concentrated HCl (20 mL) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.5 g, 65.2 mmol) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a 500 mL beaker, prepare a solution of tin(II) chloride (35.2 g, 185.6 mmol) in concentrated HCl (30 mL).
-
Cool the tin(II) chloride solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-(trifluoromethyl)phenylhydrazine as a solid.
-
Part 2: Synthesis of this compound
This part involves the condensation of the synthesized hydrazine with dimethyl acetylenedicarboxylate (DMAD) followed by thermal cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4-(Trifluoromethyl)phenylhydrazine | 176.13 | 5.0 g | 28.4 mmol | As synthesized | - |
| Dimethyl Acetylenedicarboxylate (DMAD) | 142.11 | 4.4 g (3.8 mL) | 31.2 mmol | 98% | TCI America |
| Toluene | 92.14 | 100 mL | - | Anhydrous | Sigma-Aldrich |
| Hexanes | - | As needed | - | Reagent Grade | Fisher Scientific |
| Ethyl Acetate | 88.11 | As needed | - | Reagent Grade | VWR |
Protocol:
-
Condensation and Cyclization:
-
Dissolve 4-(trifluoromethyl)phenylhydrazine (5.0 g, 28.4 mmol) in anhydrous toluene (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add dimethyl acetylenedicarboxylate (4.4 g, 3.8 mL, 31.2 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexanes).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain a crude solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% and gradually increasing to 30%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.[1]
-
Melting Point: To assess purity.
Troubleshooting and Optimization
-
Low yield in hydrazine synthesis: Ensure the diazotization and reduction steps are carried out at low temperatures to prevent decomposition of the diazonium salt.
-
Incomplete cyclization: The reflux time may need to be extended. Ensure the toluene is anhydrous, as water can interfere with the reaction.
-
Purification challenges: If the product is difficult to separate from byproducts, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted after column chromatography.
Conclusion
The described synthetic route provides a reliable and scalable method for the preparation of this compound. This detailed protocol, along with the provided mechanistic insights and troubleshooting tips, should enable researchers to successfully synthesize this valuable building block for their drug discovery programs.
References
- JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives.
- MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
- Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
Sources
Synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group at the 6-position of the indazole ring can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl ester at the 3-position serves as a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents. This protocol details a robust and efficient method for its preparation.
Proposed Synthetic Pathway
The primary synthetic route described is a modification of the classic Fischer indole synthesis, which can be effectively adapted for the preparation of indazoles.[1][2][3] This approach involves the condensation of a substituted phenylhydrazine with a ketoester, followed by an acid-catalyzed intramolecular cyclization. An alternative two-step synthesis involving the formation of the corresponding carboxylic acid followed by esterification is also presented.
Caption: Overall synthetic workflow for this compound.
PART 1: One-Pot Synthesis via Fischer Indazole Reaction
This method combines the formation of the hydrazone intermediate and its subsequent cyclization in a single reaction vessel, offering a more streamlined and efficient process.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | 2923-56-0 | 212.61 | 1.0 | Commercially available. |
| Methyl pyruvate | 600-22-6 | 102.09 | 1.1 | Use freshly distilled for best results. |
| Ethanol (absolute) | 64-17-5 | 46.07 | - | Anhydrous, as solvent. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Catalytic amount | Acts as the acid catalyst for cyclization. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction. |
| Brine (saturated NaCl solution) | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying organic phase. |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to form a stirrable suspension.
-
Reactant Addition: To this suspension, add methyl pyruvate (1.1 eq) dropwise at room temperature while stirring.
-
Hydrazone Formation: Stir the mixture at room temperature for 1 hour. The formation of the hydrazone intermediate is typically observed by a change in color and/or the dissolution of the starting hydrazine.
-
Acid Catalysis and Cyclization: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[4]
PART 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This alternative route involves the synthesis of the carboxylic acid, which is then esterified to yield the final product. This method can be advantageous if the intermediate acid is required for other purposes or if purification is more straightforward at the acid stage.
Step 2a: Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
The synthesis of the carboxylic acid follows a similar Fischer-type cyclization using pyruvic acid instead of its methyl ester.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4-(Trifluoromethyl)phenylhydrazine hydrochloride | 2923-56-0 | 212.61 | 1.0 | Commercially available.[5] |
| Pyruvic acid | 127-17-3 | 88.06 | 1.1 | Use freshly distilled for best results. |
| Acetic Acid | 64-19-7 | 60.05 | - | As solvent and catalyst. |
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Reactant Addition: Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1 hour to form the hydrazone.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and pour it into ice-water.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Step 2b: Esterification of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
The synthesized carboxylic acid is converted to its methyl ester via a classic Fischer esterification.[6]
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | 887576-98-9 | 230.15 | 1.0 | From Step 2a. |
| Methanol | 67-56-1 | 32.04 | Large excess | Anhydrous, as solvent and reagent. |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Catalytic amount | Acts as the acid catalyst. |
-
Reaction Setup: Suspend 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, or until TLC indicates the complete consumption of the starting material.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in PART 1.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride is toxic and a suspected carcinogen. Handle with extreme care.
-
Concentrated acids (HCl and H₂SO₄) are corrosive. Handle with caution.
-
Organic solvents are flammable. Avoid open flames.
Characterization
The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Discussion of Experimental Choices
-
Choice of Catalyst: Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, PPA) can catalyze the Fischer indole/indazole synthesis.[2][8] Hydrochloric acid in ethanol is a convenient and effective choice for this transformation.
-
Solvent: Ethanol is a suitable solvent for the one-pot synthesis as it facilitates both the hydrazone formation and the subsequent cyclization. Acetic acid in the two-step method serves as both a solvent and a catalyst.
-
Purification: Column chromatography is generally the most effective method for obtaining a highly pure product.[4] The choice of eluent system should be optimized based on TLC analysis.
Caption: Key mechanistic steps in the Fischer Indazole Synthesis.
References
- Fischer indole synthesis - Wikipedia.
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH.
- Esterification process - Google Patents.
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
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- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central.
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Synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate: A Detailed Guide to Starting Materials and Protocols
Abstract
This comprehensive application note provides a detailed guide for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug development. We present two robust synthetic strategies, with a primary focus on a linear three-step approach commencing from commercially available precursors. An alternative route via the classic Fischer Indazole Synthesis is also discussed. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a discussion of the rationale behind the selection of starting materials and reaction conditions to ensure reproducibility and high yield.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. The incorporation of a trifluoromethyl (CF₃) group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, efficient and scalable access to this key intermediate is of paramount importance for the synthesis of novel pharmaceutical agents. This guide details the necessary starting materials and optimized protocols for its laboratory-scale preparation.
Primary Synthetic Strategy: A Three-Step Approach from a Substituted Phenylacetate
The most direct and reliable route to this compound involves a three-step sequence starting from 2-nitro-4-(trifluoromethyl)phenylacetic acid. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the chemical transformations.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the primary three-step synthesis.
Starting Materials and Reagents
The following table summarizes the key materials required for the primary synthetic route.
| Compound Name | CAS Number | Molecular Formula | Role | Supplier Example |
| 2-Nitro-4-(trifluoromethyl)phenylacetic acid | 263137-43-5 | C₉H₆F₃NO₄ | Starting Material | Major Chemical Suppliers |
| Methanol (MeOH) | 67-56-1 | CH₄O | Reagent / Solvent | Standard Lab Supplier |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | Catalyst | Standard Lab Supplier |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | Catalyst | Standard Lab Supplier |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | Reagent | Gas Supplier |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | Reagent | Standard Lab Supplier |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Reagent | Standard Lab Supplier |
Experimental Protocols
Protocol 1: Esterification to form Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
-
To a solution of 2-nitro-4-(trifluoromethyl)phenylacetic acid (1.0 eq) in methanol (approx. 0.1-0.2 M), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, which can often be used in the next step without further purification.[1][2]
Protocol 2: Reduction to form Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate
-
Dissolve Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (1.0 eq) in methanol.[1]
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate.
Protocol 3: Diazotization and Cyclization to Yield the Final Product
This key step proceeds via a tandem reaction mechanism where the amine is first converted to a diazonium salt, which then undergoes an intramolecular cyclization.[3]
-
Dissolve Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate (1.0 eq) in a mixture of aqueous hydrochloric acid (e.g., 3M HCl).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the formation of the product.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Mechanistic Insight: The Indazole Ring Formation
The formation of the indazole ring in Step 3 is a classic example of an intramolecular cyclization reaction initiated by diazotization.
Caption: Simplified mechanism for the final ring-forming step.
The process begins with the reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This highly reactive intermediate is not isolated. The lone pair of electrons on the nitrogen atom of the newly formed pyrazole ring attacks the carbon atom bearing the ester group, leading to ring closure. Subsequent proton transfer and aromatization yield the stable indazole heterocycle.
Alternative Synthetic Strategy: Fischer Indazole Synthesis
An alternative and classic approach to indazole synthesis is the Fischer Indazole Synthesis. This method involves the acid-catalyzed cyclization of a substituted phenylhydrazone.
Overview and Key Starting Materials
This route would begin with (4-(trifluoromethyl)phenyl)hydrazine, which is commercially available.[4] This hydrazine is then condensed with a pyruvate ester to form a hydrazone, which subsequently undergoes acid-catalyzed cyclization.
| Compound Name | CAS Number | Molecular Formula | Role | Supplier Example |
| (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 2923-56-0 | C₇H₈ClF₃N₂ | Starting Material | Thermo Fisher Scientific |
| Methyl Pyruvate | 600-22-6 | C₄H₆O₃ | Reagent | Standard Lab Supplier |
| Polyphosphoric Acid (PPA) or other acid catalyst | 8017-16-1 | (HPO₃)n | Catalyst | Standard Lab Supplier |
Conceptual Protocol
-
Hydrazone Formation: React (4-(trifluoromethyl)phenyl)hydrazine with methyl pyruvate in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, to form the corresponding hydrazone.
-
Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, and heated to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indazole ring.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by chromatography.
While this method is powerful, it can sometimes suffer from issues with regioselectivity if unsymmetrical ketones are used, and the strongly acidic and high-temperature conditions may not be suitable for all substrates.
Conclusion
The synthesis of this compound can be reliably achieved through a linear, three-step synthesis starting from 2-nitro-4-(trifluoromethyl)phenylacetic acid. This method offers high yields and utilizes standard, well-understood chemical transformations. For synthetic flexibility, the Fischer Indazole Synthesis provides a viable alternative. The protocols and insights provided in this guide are designed to empower researchers in the fields of organic synthesis and drug discovery to confidently produce this valuable chemical intermediate.
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Application Notes and Protocols: Methyl 6-(Trifluoromethyl)-1H-indazole-3-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Role of the Indazole Scaffold in Kinase Inhibition
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved drugs.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural purine core of ATP, enabling effective competition at the kinase hinge region. Many successful kinase inhibitors, including axitinib and pazopanib, feature the indazole moiety, demonstrating its clinical significance in oncology.[1][3]
The strategic placement of a trifluoromethyl (-CF3) group at the 6-position of the indazole ring, as seen in Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, offers distinct advantages for drug design. The -CF3 group is a powerful modulator of physicochemical properties; its high electronegativity can influence the pKa of the indazole nitrogens, while its lipophilicity can enhance membrane permeability and metabolic stability. These attributes make this compound a highly valuable and versatile starting material for the synthesis of next-generation kinase inhibitors targeting a wide array of kinases such as VEGFR, Aurora kinases, and TRK.[3][4][5]
This guide provides detailed, field-proven protocols for the chemical modification of this compound, focusing on the critical transformations required to build a diverse library of potent and selective kinase inhibitors.
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C10H7F3N2O2 | [6][7] |
| Molecular Weight | 244.17 g/mol | [6] |
| CAS Number | 887576-98-9 | [6] |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, DMF, THF, ethyl acetate | General chemical knowledge |
Core Synthetic Pathway: From Building Block to Diversified Library
The transformation of this compound into a library of potential kinase inhibitors primarily involves three key steps: regioselective N-alkylation, ester hydrolysis, and amide coupling. This workflow allows for the systematic exploration of chemical space at two critical positions of the indazole scaffold.
Caption: Overall workflow for kinase inhibitor synthesis.
Protocol 1: Regioselective N1-Alkylation of the Indazole Ring
Causality and Experimental Choice: The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Achieving regioselectivity during alkylation is paramount to avoid the formation of isomeric mixtures that are challenging to separate.[8] The choice of base and solvent system is the critical determinant of the reaction's outcome. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) overwhelmingly favor N1-alkylation.[9][10][11] This is attributed to the formation of a sodium-chelated intermediate involving the C3-carboxylate group, which sterically shields the N2 position, directing the electrophile to the N1 position.[8]
Caption: Step-by-step N1-alkylation workflow.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions to the stirred solution.
-
Scientist's Note: Effervescence (hydrogen gas evolution) will be observed. Ensure adequate venting.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[8]
Expected Outcome: This protocol typically yields the N1-alkylated product with high regioselectivity (>95:5 N1:N2) and in good yields (70-90%), depending on the electrophile used.[9][11]
Protocol 2: Saponification (Ester Hydrolysis)
Causality and Experimental Choice: To enable amide bond formation, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system (e.g., THF/water or methanol/water) is a standard and highly efficient method.[12] The presence of water is essential for the nucleophilic attack on the ester carbonyl, and the organic co-solvent ensures the solubility of the starting material.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the N1-alkylated intermediate (from Protocol 1, 1.0 equiv) in a 3:1 mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O, 2.0-3.0 equiv) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Drying: Dry the solid under high vacuum to afford the desired carboxylic acid, which is often pure enough for the next step without further purification.
Expected Outcome: Yields for this hydrolysis step are typically quantitative or near-quantitative (>95%).
Protocol 3: Amide Coupling
Causality and Experimental Choice: The formation of the amide bond is a critical diversification step. This reaction requires the activation of the carboxylic acid. A widely used and reliable method involves the use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as Hydroxybenzotriazole (HOBt).[12][13][14] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form a more stable HOBt-ester, which then reacts cleanly with the incoming amine. This two-stage activation minimizes side reactions and prevents racemization if chiral amines are used.[14] A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[13]
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve the N1-alkylated carboxylic acid (from Protocol 2, 1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.
-
Basification: Add triethylamine (TEA, 3.0 equiv) and stir the reaction mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide derivative.[12]
Application in Kinase Inhibitor Scaffolds: SAR Insights
The synthetic pathway described enables the systematic exploration of structure-activity relationships (SAR).
-
N1-Substituent (R): The group introduced via N-alkylation often projects into the solvent-exposed region of the ATP-binding pocket. Modifications here can be used to improve solubility, tune pharmacokinetic properties, or engage with surface residues to enhance selectivity.[15]
-
Amide Substituent (R'): This moiety typically occupies the core of the ATP-binding site. The choice of amine is critical for establishing key hydrogen bond interactions with the kinase hinge region and for occupying hydrophobic pockets, thereby driving potency and selectivity.[1] For instance, incorporating small, rigid heterocyclic amines can be a strategy to target specific kinase families.
Data Presentation: Representative Yields
The following table summarizes typical yields for each synthetic step, providing a benchmark for researchers.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | N1-Alkylation | This compound | N1-Alkyl-6-(trifluoromethyl)-1H-indazole-3-carboxylate | 70-90% |
| 2 | Ester Hydrolysis | N1-Alkyl-6-(trifluoromethyl)-1H-indazole-3-carboxylate | N1-Alkyl-6-(trifluoromethyl)-1H-indazole-3-carboxylic acid | >95% |
| 3 | Amide Coupling | N1-Alkyl-6-(trifluoromethyl)-1H-indazole-3-carboxylic acid | N1-Alkyl-6-(trifluoromethyl)-1H-indazole-3-carboxamide | 50-80% |
Conclusion
This compound is a superior building block for the efficient construction of diverse libraries of indazole-based kinase inhibitors. The protocols detailed herein provide a robust and validated roadmap for key chemical transformations, including regioselective N-alkylation and amide coupling. By explaining the causality behind each experimental choice, this guide equips researchers, scientists, and drug development professionals with the necessary tools and insights to accelerate their discovery programs targeting the kinome.
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- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Indazole and the Potentiating Role of the Trifluoromethyl Group
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heteroaromatic system is a key structural feature in several FDA-approved anti-cancer drugs, including axitinib, pazopanib, and entrectinib, which primarily function as kinase inhibitors.[3][4] The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various kinase targets.
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate emerges from this promising class of compounds, incorporating a trifluoromethyl (-CF3) group at the 6-position. The -CF3 group is a bioisostere of the methyl group but possesses unique electronic properties that can significantly enhance a molecule's therapeutic potential.[5][6] It is known to improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, often leading to superior efficacy and pharmacokinetic profiles.[5][7] While specific research on this compound is emerging, its structural alerts strongly suggest its potential as a kinase inhibitor for cancer therapy.
This document provides a comprehensive guide for researchers to explore the anticancer properties of this compound, from initial in vitro characterization to in vivo efficacy studies.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Given the prevalence of indazole-based compounds as kinase inhibitors, it is hypothesized that this compound exerts its anticancer effects by targeting key nodes in pro-survival signaling pathways. A primary candidate is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers and plays a central role in cell growth, proliferation, survival, and angiogenesis.[8]
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
In Vitro Kinase Inhibition Assay
To ascertain the direct inhibitory effect of this compound on specific kinases, a luminescence-based kinase assay is recommended.[1] This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., PI3K isoforms)
-
Kinase substrate (e.g., purified protein or peptide)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| PI3Kα | Experimental Value | ~5 |
| PI3Kβ | Experimental Value | ~10 |
| PI3Kδ | Experimental Value | ~20 |
| PI3Kγ | Experimental Value | ~8 |
| mTOR | Experimental Value | ~15 |
| Table 1: Hypothetical data presentation for kinase inhibition assay. |
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay to assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.[9][10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to validate the effect of the compound on the proposed signaling pathway by assessing the phosphorylation status of key proteins.[2][11][12]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
derivatization of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate for SAR studies
Application Note & Protocols
Strategic Derivatization of Methyl 6-(Trifluoromethyl)-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure allows it to engage in a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The introduction of a trifluoromethyl (-CF3) group at the 6-position, as in this compound, is a common and effective strategy in modern drug design. The -CF3 group can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic and hydrophobic interactions.
This guide provides a detailed technical overview and actionable protocols for the systematic derivatization of this compound. The objective is to empower medicinal chemists to efficiently generate diverse compound libraries for robust Structure-Activity Relationship (SAR) studies. We will explore the three primary modification sites—the N1 and N2 positions of the indazole ring and the C3-ester—and provide field-proven protocols that emphasize regioselectivity, efficiency, and chemical diversity.
Core Scaffold and Key Derivatization Points
The starting material, this compound, offers three primary, chemically distinct handles for modification. Strategic and selective manipulation of these sites is fundamental to a successful SAR campaign.
Caption: Key reactive sites for derivatization on the core scaffold.
Protocol I: Regioselective N-Alkylation of the Indazole Ring
A primary challenge in indazole chemistry is controlling the site of N-alkylation. The reaction can yield a mixture of N1 and N2 regioisomers, complicating purification and analysis. The choice of base and solvent system is paramount in directing the reaction toward the desired isomer.[3][4]
Causality Behind Regioselectivity
The regiochemical outcome is a battle between thermodynamics, kinetics, and steric hindrance.
-
N1-Alkylation (Thermodynamically Favored): The N1-substituted indazole is generally the more thermodynamically stable isomer.[4] Conditions that allow for equilibration or that sterically block the N2 position will favor this product. Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a highly effective strategy.[5][6] It is believed that the sodium cation chelates between the N2 nitrogen and the C3-ester's carbonyl oxygen, creating steric bulk that directs the incoming electrophile to the N1 position.[3]
-
N2-Alkylation: While often the minor product under standard conditions, exploring the N2-substituted SAR is crucial. Conditions employing polar aprotic solvents like DMF with bases such as K2CO3 can lead to mixtures, as tight ion pairing is diminished.[7] For a more directed synthesis of N2 isomers, Mitsunobu conditions have been shown to have a strong preference for N2 alkylation.[7]
Caption: Reaction pathways for achieving N1 vs. N2 regioselectivity.
Detailed Protocol: Selective N1-Alkylation
This protocol is optimized for high N1-regioselectivity using NaH in THF.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Flame-dried, nitrogen-purged round-bottom flask with stir bar
Procedure:
-
Preparation: To the flame-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (to make a ~0.1 M solution). Stir until all starting material is dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N1-alkylated product. Characterization by NMR is essential to confirm regiochemistry.
Protocol II: C3-Ester Derivatization via Amide Coupling
The C3-ester is an ideal anchor point for introducing vast chemical diversity. The most common and effective strategy is conversion to an amide, which allows for the exploration of a wide range of substituents (R2) that can modulate hydrogen bonding, polarity, and steric interactions. This is typically a two-step process.
Caption: Two-step workflow for converting the C3-ester to a diverse amide library.
Detailed Protocol: Saponification to Carboxylic Acid
Materials:
-
N1-alkylated indazole methyl ester (from Protocol I)
-
Lithium hydroxide monohydrate (LiOH·H2O) (2-3 equiv)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve the ester (1.0 equiv) in a mixture of MeOH and water (e.g., 3:1 ratio).
-
Hydrolysis: Add LiOH·H2O (2-3 equiv) and stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the ester (typically 2-4 hours).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the product with EtOAc (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Detailed Protocol: Amide Coupling
This protocol uses the common and reliable EDC/HOBt coupling reagents.[8][9]
Materials:
-
Indazole-3-carboxylic acid (from Protocol 4.1)
-
Desired primary or secondary amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add HOBt (1.2 equiv), EDC (1.2 equiv), and DIPEA (3.0 equiv).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup (for DMF): Pour the reaction mixture into ice water. Extract the product with EtOAc (3x).
-
Workup (for DCM): Dilute the reaction mixture with DCM.
-
Washing: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the final amide derivative.
Application to SAR Studies: A Hypothetical Case Study
The protocols described enable the systematic exploration of chemical space. By varying the R¹ group at the N1 position and the R² group at the C3-amide, a researcher can quickly build a data set to understand the SAR for a given biological target, such as p21-activated kinase 1 (PAK1).[10]
Table 1: Hypothetical SAR Data for PAK1 Inhibition
| Compound ID | R¹ (N1-Substituent) | R² (C3-Amide Substituent) | PAK1 IC₅₀ (nM) | cLogP |
| 1a | -CH₃ | -benzyl | 150 | 4.1 |
| 1b | -CH₃ | -cyclohexylmethyl | 85 | 4.8 |
| 1c | -CH₃ | -(4-fluorophenyl) | 45 | 4.3 |
| 1d | -CH₃ | -(4-hydroxyphenyl) | 60 | 3.5 |
| 2a | -ethyl | -(4-fluorophenyl) | 52 | 4.8 |
| 2b | -cyclopropyl | -(4-fluorophenyl) | 30 | 4.9 |
| 2c | -benzyl | -(4-fluorophenyl) | 210 | 5.9 |
Interpretation of SAR:
-
C3-Amide (R²) Exploration (Compounds 1a-1d): The data suggests a preference for aromatic or lipophilic groups at the R² position. The introduction of a fluorine atom on the phenyl ring (1c) improves potency over the simple benzyl group (1a), potentially due to favorable electronic or hydrophobic interactions in the binding pocket.[10] Adding a polar hydroxyl group (1d) retains good activity while likely improving physicochemical properties like solubility, as indicated by the lower cLogP.
-
N1-Position (R¹) Exploration (Compounds 1c, 2a-2c): Comparing compounds with the optimal 4-fluorophenyl amide reveals that small, constrained alkyl groups at N1 are beneficial. The cyclopropyl group (2b) provides a significant boost in potency compared to methyl (1c) or ethyl (2a). A large, flexible group like benzyl (2c) is detrimental to activity, likely due to steric clash.
This systematic approach allows for the rapid identification of key structural motifs required for potency and provides a clear vector for lead optimization.
References
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.European Journal of Medicinal Chemistry.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.Bioorganic & Medicinal Chemistry Letters.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules.
- Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.University College Cork.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.Forensic Toxicology.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Indazole From Natural Resources And Biological Activity.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Introduction
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The presence of the fluorinated indazole scaffold is significant, as fluorine substitution is a well-established strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. Given its role as a critical intermediate, a comprehensive and unambiguous analytical characterization is imperative to ensure its identity, purity, and quality. This application note provides a detailed guide for researchers and drug development professionals, outlining a suite of orthogonal analytical methods for the definitive characterization of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating framework, explaining the scientific rationale behind the choice of techniques and parameters to ensure trustworthy and reproducible results.
Physicochemical Properties & Structural Overview
A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.
| Property | Value | Rationale for Analysis |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | Defines the elemental composition, which is confirmed by HRMS and Elemental Analysis. |
| Molecular Weight | 244.17 g/mol | Confirmed by Mass Spectrometry. |
| Structure | The structure, with its aromatic protons, labile N-H, methyl ester, and trifluoromethyl group, dictates the expected signals in NMR and IR spectroscopy. | |
| Predicted LogP | ~2.5 - 3.5 | Its moderate lipophilicity makes it well-suited for Reversed-Phase HPLC with a C18 stationary phase[2]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the environment of the fluorine atoms. We employ a multi-nuclear approach (¹H, ¹³C, ¹⁹F) to assemble a complete structural picture.
Causality Behind Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for indazole derivatives as it effectively solubilizes the compound and its polarity allows for the clear observation of the exchangeable N-H proton. Deuterated chloroform (CDCl₃) is an alternative if the compound is sufficiently soluble[3].
-
Multi-nuclear Approach:
-
¹H NMR: Identifies all proton environments and their connectivity through spin-spin coupling.
-
¹³C NMR: Defines the carbon skeleton of the molecule. The carbon attached to the -CF₃ group will characteristically appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Directly observes the trifluoromethyl group, providing a highly sensitive and clean signal for confirming its presence and chemical environment.
-
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. The solution should be clear and free of particulates[3].
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
Expected Spectroscopic Data
Note: Chemical shifts (δ) are predictive and may vary slightly based on solvent and concentration.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~14.0 | Broad Singlet | NH |
| ~8.3 | Singlet (or narrow doublet) | H-7 | |
| ~8.1 | Doublet | H-5 | |
| ~7.7 | Doublet | H-4 | |
| ~3.9 | Singlet | OCH ₃ | |
| ¹³C | ~162 | Singlet | C =O (Ester) |
| ~142 | Singlet | C -3a | |
| ~140 | Singlet | C -7a | |
| ~125 | Quartet (J ≈ 32 Hz) | C -6 | |
| ~123 | Quartet (J ≈ 270 Hz) | C F₃ | |
| ~122 | Singlet | C -4 | |
| ~118 | Quartet (J ≈ 4 Hz) | C -5 | |
| ~112 | Singlet | C -7 | |
| ~52 | Singlet | OC H₃ | |
| ¹⁹F | ~ -61 | Singlet | -CF ₃ |
Mass Spectrometry (MS): Definitive Molecular Weight and Formula Confirmation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. We utilize two distinct MS techniques for a comprehensive analysis.
Causality Behind Experimental Choices
-
High-Resolution MS (HRMS) with ESI: Electrospray ionization (ESI) is a soft ionization technique ideal for generating intact protonated molecules ([M+H]⁺). When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it provides a highly accurate mass measurement (typically to within 5 ppm), which is used to unequivocally confirm the elemental formula[4].
-
Gas Chromatography-MS (GC-MS) with EI: Electron Ionization (EI) is a higher-energy technique that produces reproducible fragmentation patterns. This "fingerprint" is valuable for structural confirmation and identification of volatile impurities. GC provides excellent separation of components prior to analysis[4][5].
Protocol 3.1: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass.
-
Expected [M+H]⁺: 245.0532
-
Acceptance Criterion: Mass error < 5 ppm.
-
Protocol 3.2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or methanol.
-
Instrumentation:
-
GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm HP-5MS or equivalent[4].
-
Injection: Inject 1 µL with a split ratio (e.g., 50:1).
-
Oven Program: Start at 80°C for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.
-
MS Parameters: Operate in EI mode (70 eV) with a scan range of m/z 40-500[4].
-
-
Data Analysis: Identify the peak corresponding to the parent compound and analyze its mass spectrum for the molecular ion (M⁺) at m/z 244 and characteristic fragment ions (e.g., loss of OCH₃, COOCH₃).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
Reversed-phase HPLC is the definitive method for quantifying the purity of the compound and detecting non-volatile impurities.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is the workhorse for separating non-polar to moderately polar compounds. The hydrophobic nature of the indazole core interacts well with the C18 alkyl chains, providing good retention[2].
-
Mobile Phase: A gradient elution using acetonitrile (or methanol) and water provides a robust separation. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Additive: A small amount of acid (e.g., 0.1% formic acid) is added to the aqueous mobile phase to suppress the ionization of free silanol groups on the silica backbone, resulting in sharper, more symmetrical peaks[2].
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. Aromatic compounds like this indazole derivative have strong UV absorbance, typically monitored around 254 nm[2].
Protocol: RP-HPLC for Purity Analysis
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in methanol. Prepare a working standard at ~0.1 mg/mL by diluting with the mobile phase[2].
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent with DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
-
Data Analysis: Calculate the purity of the sample by area percent normalization, assuming all components have a similar response factor at the detection wavelength.
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of analytical characterization comes from an integrated workflow where each method provides a piece of the puzzle, culminating in a comprehensive Certificate of Analysis (CoA).
Caption: Integrated workflow for the comprehensive characterization of the target compound.
References
- Wiley-VCH (2007). Supporting Information for a publication detailing synthesis and characterization of indazoles.
- Japan International Cooperation Agency. III Analytical Methods.
- Erisman, E. P., & Augustine, L. M. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(2).
- El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Alonso, G., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry.
- Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.
- Wang, X., et al. (2022). A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry.
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
- PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData.
- Wang, X., et al. (2022). A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. The Journal of Organic Chemistry.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry.
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- Dybowski, M. P., et al. (2021). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology.
- Antonides, L. H., et al. (2020). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Bioorganic & Medicinal Chemistry Letters.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Abstract
This application note provides a comprehensive guide for the purification of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The presence of the trifluoromethyl group and the indazole core presents unique challenges and opportunities for chromatographic separation. This document details a robust reversed-phase HPLC (RP-HPLC) methodology, offering insights into method development, optimization, and scale-up considerations. The protocols are designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound for downstream applications.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a common feature in many biologically active molecules, and the trifluoromethyl (-CF₃) group is frequently incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The efficient purification of this intermediate is a critical step in the synthesis of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of pharmaceutical compounds. This guide focuses on a preparative RP-HPLC method, explaining the rationale behind the selection of the stationary phase, mobile phase, and other chromatographic parameters.
Physicochemical Properties of the Analyte Family:
To develop a robust purification method, understanding the physicochemical properties of the target molecule and its relatives is crucial.
| Property | Value (for 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid) | Reference | Implication for HPLC |
| Molecular Formula | C₉H₅F₃N₂O₂ | The presence of nitrogen and oxygen atoms provides sites for polar interactions. | |
| Molecular Weight | 230.14 g/mol | A relatively small molecule, suitable for standard HPLC columns. | |
| XLogP3 | 2.3 | Indicates moderate lipophilicity, making it a good candidate for reversed-phase HPLC. | |
| Hazard Statements | H302, H315, H319, H335 | Appropriate safety precautions should be taken during handling. |
Note: The methyl ester will be slightly more lipophilic than the corresponding carboxylic acid.
The Science Behind the Separation: Causality in Method Development
The successful purification of this compound hinges on exploiting its unique chemical characteristics. The trifluoromethyl group and the aromatic indazole ring system are the primary determinants of its chromatographic behavior.
The Role of the Trifluoromethyl Group
The -CF₃ group significantly influences the molecule's interaction with the stationary phase. Due to its high electronegativity, the -CF₃ group is a strong electron-withdrawing substituent. This alters the electron density of the aromatic ring and can lead to unique retention characteristics. While increasing lipophilicity, the -CF₃ group can also participate in dipole-dipole interactions. For fluorinated compounds, specialized stationary phases, such as those with pentafluorophenyl (PFP) ligands, can offer alternative selectivity compared to traditional C18 columns by leveraging π-π and dipole-dipole interactions.
Choosing the Right Stationary Phase
For this application, a C18 (octadecylsilane) stationary phase is recommended as a starting point. Its hydrophobic nature is well-suited for retaining and separating moderately non-polar to polar analytes like our target compound. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the stationary phase.
Alternatively, a pentafluorophenyl (PFP) phase can be considered, especially if impurities are structurally similar to the target compound. PFP phases can provide enhanced selectivity for halogenated and aromatic compounds.
Mobile Phase Selection and the Power of Gradient Elution
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.
-
Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.
-
Methanol can offer different selectivity and is a good alternative to screen during method development.
A gradient elution is recommended over an isocratic elution for this purification. In gradient elution, the composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent. This approach offers several advantages for preparative HPLC:
-
Improved Peak Shape: Sharper peaks are obtained, which is crucial for good resolution and efficient fraction collection.
-
Reduced Run Time: Strongly retained impurities are eluted more quickly, shortening the overall cycle time.
-
Higher Peak Capacity: More compounds can be resolved in a single run.
While isocratic elution can sometimes offer higher loading capacity, the complexity of a typical crude reaction mixture makes a gradient approach more practical for achieving high purity.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analytical method development and its subsequent scale-up to preparative purification.
Analytical Method Development
The first step is to develop a robust analytical method to confirm the presence of the target compound and to resolve it from any impurities.
Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard analytical HPLC with UV-Vis or DAD | Sufficient for method development. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | A versatile and commonly available column suitable for this analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape for acidic and basic compounds by suppressing ionization. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 10-90% B over 15 minutes | A good starting gradient to screen for the elution position of the target and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb at this wavelength. A DAD can be used to identify the optimal wavelength. |
| Injection Vol. | 5-20 µL | Standard analytical injection volume. |
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) or methanol to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample and acquire the chromatogram.
-
Analysis: Identify the peak corresponding to this compound (likely by comparing with a reference standard or using LC-MS). Optimize the gradient to ensure baseline separation from major impurities.
Preparative Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
Instrumentation and Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Preparative HPLC system with a fraction collector | Necessary for isolating the purified compound. |
| Column | C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm) | Larger diameter and particle size for higher sample loading. |
| Mobile Phase A | 0.1% Formic Acid in Water | Consistent with the analytical method. |
| Mobile Phase B | Acetonitrile | Consistent with the analytical method. |
| Gradient | Scaled from the optimized analytical method | The gradient duration and flow rate are adjusted for the larger column volume. |
| Flow Rate | ~20 mL/min (adjust based on column dimensions) | Scaled up from the analytical flow rate to maintain linear velocity. |
| Column Temp. | Ambient or 30°C | Maintain consistency with the analytical method. |
| Detection | UV at 254 nm | The detector is used to trigger fraction collection. |
| Sample Loading | Dissolve crude material in a minimal amount of a strong solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase. | The goal is to inject a concentrated sample without causing precipitation on the column. |
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. The ideal solvent is the mobile phase itself, but if solubility is an issue, a stronger, compatible solvent can be used.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions.
-
Loading and Injection: Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that still provides adequate separation.
-
Purification Run: Inject the prepared sample and run the scaled-up gradient method.
-
Fraction Collection: Collect fractions corresponding to the target compound peak.
-
Post-Purification: Combine the pure fractions, and remove the solvent (e.g., by rotary evaporation). The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to yield the final purified product.
-
Purity Analysis: Analyze the purified fractions using the analytical HPLC method to confirm purity.
Visualizations
Workflow Diagram
The overall process from analytical method development to preparative purification is outlined below.
Caption: Workflow for HPLC purification of this compound.
Logic Diagram: Isocratic vs. Gradient Elution
The choice between isocratic and gradient elution is a critical decision in method development.
Caption: Decision logic for choosing between isocratic and gradient elution.
Conclusion
This application note details a systematic approach to the HPLC purification of this compound. By understanding the chemical properties of the analyte and applying sound chromatographic principles, a robust and scalable purification method can be developed. The use of reversed-phase chromatography with a C18 column and a gradient of water and acetonitrile provides a reliable starting point for achieving high-purity material suitable for subsequent stages of drug discovery and development.
References
- J Chromatogr A. 2005 Sep 30;1089(1-2):135-41.
- Teledyne Labs.
- ResearchGate. Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]
- PubMed Central. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]
- PubMed.
- Agilent.
- PubChem. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. [Link]
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
- Biotage.
- Waters.
- International Journal of Current Pharmaceutical Analysis.
- Danaher Life Sciences. Gradient vs.
- Buchi.com.
- Kromasil.
- PubChem.
- NIH.
- uHPLCs. Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? [Link]
- Phenomenex. Isocratic Vs.
- SIELC Technologies. Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column. [Link]
- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- MDPI.
- ResearchGate. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
- PubMed Central.
- ResearchGate.
- PubMed. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]
- NIH.
- ResearchGate.
- Journal of the American Chemical Society.
- MDPI.
- PubMed.
Application Note: Synthesis of Potent PAK1 Inhibitors Using Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate as a Key Building Block
Audience: Researchers, scientists, and drug development professionals.
Abstract P21-activated kinase 1 (PAK1) is a critical node in oncogenic signaling pathways, making it a high-value target for cancer therapeutics.[1][2] Small molecule inhibitors based on the indazole scaffold have shown significant promise due to their favorable pharmacological properties.[3][4] This guide details the strategic use of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate as a versatile starting material for the synthesis of potent 1H-indazole-3-carboxamide based PAK1 inhibitors. We provide a comprehensive, step-by-step protocol for the synthesis of a representative inhibitor, including the scientific rationale behind key steps, detailed characterization methods, and a protocol for evaluating biological activity.
Introduction: The Rationale for Targeting PAK1 with Indazole Scaffolds
PAK1, a serine/threonine kinase, is a key effector of the Rho GTPases Rac1 and Cdc42.[5][6] Its over-expression or hyperactivation is implicated in numerous cancers, where it promotes cell proliferation, survival, metastasis, and drug resistance by regulating pathways such as the MAPK and PI3K-AKT cascades.[5][7][8] Consequently, the development of potent and selective PAK1 inhibitors is a major focus in oncology drug discovery.[9]
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of several approved kinase inhibitor drugs.[3][4] Its unique structure allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The strategic placement of a trifluoromethyl (CF3) group, as in This compound , offers several advantages:
-
Metabolic Stability: The C-F bond's strength resists metabolic degradation, potentially improving the compound's pharmacokinetic profile.
-
Binding Affinity: The lipophilic and electron-withdrawing nature of the CF3 group can enhance binding interactions with the target protein.
-
Modulation of pKa: It can influence the acidity of the indazole N-H, affecting its hydrogen bonding capabilities.
The methyl ester at the 3-position provides a reliable chemical handle for derivatization, primarily through amide bond formation, allowing for the systematic exploration of the structure-activity relationship (SAR).[9][10]
Biological Context: PAK1 Signaling in Cancer
To appreciate the therapeutic potential of inhibiting PAK1, it is crucial to understand its central role in cellular signaling. Activated by growth factors and extracellular matrix interactions, PAK1 phosphorylates numerous downstream substrates, influencing critical oncogenic processes.
Caption: Simplified PAK1 Signaling Pathway in Cancer.
Synthetic Protocol: Amide Coupling Strategy
The most direct method to generate a library of inhibitors from this compound is through amide coupling with various amines. This protocol details a representative synthesis using a common coupling reagent, HATU, known for its efficiency and low rate of side reactions.[11]
Workflow Overview
The synthesis is a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a selected amine.
Caption: General Synthetic Workflow Diagram.
Step 1: Hydrolysis of Methyl Ester
Rationale: The methyl ester must first be converted to a carboxylic acid to be activated for amide coupling. Saponification using lithium hydroxide (LiOH) is a standard and effective method that proceeds under mild conditions, minimizing degradation of the indazole core.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| This compound | 244.17 | 1.00 g | 4.09 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.29 g | 12.27 | 3.0 |
| Tetrahydrofuran (THF) | - | 20 mL | - | - |
| Water (H2O) | - | 10 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | ~15 mL | - | - |
Procedure:
-
Add this compound to a 100 mL round-bottom flask.
-
Dissolve the starting material in a mixture of THF (20 mL) and H2O (10 mL).
-
Add LiOH and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.
-
The product, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, is typically used in the next step without further purification. Expected yield: >95%.
Step 2: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that converts the carboxylic acid into a reactive OAt-ester.[11] This intermediate rapidly reacts with the amine to form the desired amide bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[12][13]
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid | 230.14 | 0.50 g | 2.17 | 1.0 |
| Representative Amine (e.g., 3-Fluoroaniline) | 111.12 | 0.26 g | 2.39 | 1.1 |
| HATU | 380.23 | 0.99 g | 2.60 | 1.2 |
| DIPEA | 129.24 | 0.75 mL | 4.34 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
Procedure:
-
In a dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid intermediate in anhydrous DMF (10 mL).
-
Add the selected amine (e.g., 3-fluoroaniline).
-
Add HATU to the mixture.
-
Slowly add DIPEA and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS (typically complete within 1-3 hours).
-
Upon completion, pour the reaction mixture into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.[12]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final compound.
Characterization of the Final Product
Expected Data for N-(3-fluorophenyl)-6-(trifluoromethyl)-1H-indazole-3-carboxamide:
| Technique | Expected Result |
|---|---|
| LC-MS | Purity >95%; m/z [M+H]+ calculated: 324.07, found: 324.1 |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to aromatic protons on both indazole and phenyl rings, and the N-H protons of the indazole and amide. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | Two distinct signals: one for the -CF₃ group (~ -61 ppm) and one for the aryl-F (~ -112 ppm). |
| HRMS | High-resolution mass spectrometry to confirm the elemental composition. |
Protocol: In Vitro PAK1 Kinase Assay
Rationale: To validate the synthetic product as a PAK1 inhibitor, an in vitro kinase assay is essential. This protocol outlines a common method using a luminescent ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.[6][14] A lower ADP level in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate peptide (e.g., Tetra (LRRWSLG))[15]
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[6]
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound, dissolved in DMSO
-
Staurosporine (positive control inhibitor)[6]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration range is 10 mM down to 1 nM.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well for a 5 µL reaction volume:
-
2.5 µL of 2x Kinase/Substrate mix (containing PAK1 enzyme and substrate peptide in reaction buffer).
-
1.0 µL of inhibitor dilution or DMSO (vehicle control).
-
1.5 µL of 2x ATP solution (initiate the reaction).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO wells, 100% inhibition for wells with a high concentration of staurosporine).
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Results: Potent inhibitors derived from this scaffold have been reported with IC50 values in the low nanomolar range.[9][16]
| Compound | Target | IC50 (nM) | Reference |
| Representative Compound | PAK1 | < 100 | [9][16] |
| Staurosporine (Control) | PAK1 | ~20-50 | [6] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent PAK1 inhibitors. The trifluoromethyl group enhances metabolic stability and binding affinity, while the methyl ester provides a convenient point for derivatization via robust amide coupling chemistry. The protocols outlined in this guide provide a reliable framework for synthesizing, purifying, and evaluating novel 1H-indazole-3-carboxamide derivatives as potential anticancer therapeutics.
References
- P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC. (n.d.). PubMed Central. [Link]
- Rane, C. K., & Minden, A. (2019). Molecular Pathways: Targeting P21-Activated Kinase 1 Signaling in Cancer—Opportunities, Challenges, and Limitations. Clinical Cancer Research, 25(9), 2647–2655. [Link]
- P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. (n.d.). Bohrium. [Link]
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32981–33013. [Link]
- Meman, F., Tandel, D., & Navale, A. (2025).
- PAK signaling in cancer. (2014).
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
- Harms, J. F., et al. (2018). Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder. The American Journal of Human Genetics, 103(4), 579–591. [Link]
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016).
- In vitro kinase assay. (2023). protocols.io. [Link]
- PAK1 and peptide interaction assays A, B In vitro interaction assay... (n.d.).
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 153–165. [Link]
- Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(5), 1145–1172. [Link]
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Amide Synthesis. (n.d.). Fisher Scientific. [Link]
- Wang, M., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]
- D'Amico, A., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Application Notes & Protocols: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate in Synthetic Cannabinoid Research
Abstract
This document provides a detailed technical guide on the application of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate as a pivotal precursor in the research and synthesis of novel synthetic cannabinoid receptor agonists (SCRAs). We will explore the strategic importance of the trifluoromethyl moiety, provide validated, step-by-step protocols for its conversion into potent indazole-3-carboxamide SCRAs, detail methods for analytical characterization, and discuss its role in structure-activity relationship (SAR) studies. This guide is intended for researchers, chemists, and drug development professionals engaged in the study of new psychoactive substances (NPS) and cannabinoid receptor pharmacology.
Introduction: A Key Precursor in Modern SCRA Development
The landscape of new psychoactive substances is dominated by the rapid emergence of synthetic cannabinoids, with indazole-3-carboxamides representing a class of particular concern due to their high potency and severe toxic effects.[1] Within this class, this compound has emerged as a crucial chemical intermediate. Its structure combines two key features associated with high-potency SCRAs: the indazole core, which generally confers greater potency than indole analogues, and a trifluoromethyl (-CF3) group.[1][2]
The strategic incorporation of the -CF3 group is a well-established technique in medicinal chemistry to enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better transport across biological membranes, and enhancing binding affinity to target receptors.[3][4][5] This guide elucidates the practical application of this precursor, providing the scientific community with robust methodologies for synthesis, analysis, and further research.
Chemical & Physical Profile
A summary of the essential properties of the title compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 887576-98-9 | [6][7] |
| Molecular Formula | C₉H₅F₃N₂O₂ | [6][7] |
| Molecular Weight | 230.14 g/mol | [6] |
| Appearance | Data not available; typically a solid | [7] |
| Purity | Typically ≥95% for laboratory use | [7] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [6] |
The Strategic Role of the 6-Trifluoromethyl Group
The decision to use a precursor bearing a trifluoromethyl group is a deliberate design choice rooted in established medicinal chemistry principles.[4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] This can increase the in vivo half-life of the final SCRA, potentially leading to a longer duration of action and greater potency.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule.[3][4] This property can facilitate passage through the blood-brain barrier, a critical step for centrally-acting psychoactive substances to reach the cannabinoid type 1 (CB1) receptors in the brain.[5]
-
Modulated Receptor Binding: The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent.[4] This alters the electronic distribution of the indazole ring system, which can lead to more favorable electrostatic or hydrophobic interactions within the binding pocket of the CB1 and CB2 receptors, thereby enhancing binding affinity.[4] In structure-activity relationship studies of other psychoactive substances, 3- or 4-CF3 substitution has been shown to enhance activity at specific transporters.[9]
Application in Synthetic Cannabinoid Synthesis
This compound is an intermediate that can be readily converted into a wide array of final SCRA products. The most common synthetic pathway involves two primary steps:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of an amide bond between the indazole-3-carboxylic acid and a desired amino acid ester or amide "head group," such as L-tert-leucinate.
While many syntheses of indazole-based SCRAs begin with N-alkylation of a methyl indazole-3-carboxylate intermediate, this approach can suffer from poor selectivity and low yields.[10][11] A more robust and selective method involves first preparing the desired N-alkylated indazole-3-carboxylic acid, which is then coupled with the head group. For the purposes of this guide, we will present a comprehensive protocol that first involves the saponification of the title compound, followed by N-alkylation and subsequent amide coupling.
General Synthetic Workflow
The overall process transforms the stable precursor into a potent, receptor-active SCRA.
Figure 1: General workflow for synthesizing an indazole-3-carboxamide SCRA.
Detailed Experimental Protocol: Synthesis of a Representative SCRA
This protocol describes the synthesis of a potent SCRA analogous to MDMB-4en-PINACA, herein named Methyl (S)-2-(1-(pent-4-en-1-yl)-6-(trifluoromethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate .
Disclaimer: This protocol is for research and forensic purposes only. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures should be conducted in a properly ventilated fume hood.
Step 1: Saponification of this compound
-
Causality: The methyl ester is a relatively unreactive group. To form an amide bond in the final step, it must first be converted to a carboxylic acid. Saponification, or base-catalyzed hydrolysis, is a standard and efficient method for this transformation. Lithium hydroxide (LiOH) is a strong enough base to hydrolyze the ester without causing unwanted side reactions on the indazole core. A solvent mixture like THF/water ensures that both the organic precursor and the inorganic base are soluble.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in a 3:1 mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid as a solid. This product can be used in the next step without further purification if TLC shows a clean product.
-
Step 2: N-Alkylation of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
-
Causality: To add the "tail" characteristic of most SCRAs, the nitrogen at the N1 position of the indazole ring must be alkylated.[10] This is a nucleophilic substitution reaction. A base like potassium carbonate (K2CO3) is used to deprotonate the carboxylic acid and the indazole N-H proton, creating nucleophilic sites. The N1 position is generally favored for alkylation.[10] 5-bromo-1-pentene is the electrophile that provides the pentenyl tail found in potent SCRAs like MDMB-4en-PINACA.[12]
-
Materials:
-
6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (from Step 1) (1.0 eq)
-
5-bromo-1-pentene (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Combine the carboxylic acid and K₂CO₃ in a round-bottom flask with DMF.
-
Add 5-bromo-1-pentene to the mixture.
-
Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield pure 1-(pent-4-en-1-yl)-6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.
-
Step 3: Amide Coupling
-
Causality: This final step forms the crucial amide bond linking the indazole core to the amino acid "head group." Carboxylic acids do not react directly with amines under mild conditions. Therefore, a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used. HATU reacts with the carboxylic acid to form a highly reactive active ester, which is then readily attacked by the amine group of the methyl L-tert-leucinate. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is added to neutralize the HCl salt of the amino ester and to scavenge the acid produced during the reaction. The tert-leucine moiety is known to produce highly potent CB1 agonists.[1][2]
-
Materials:
-
1-(pent-4-en-1-yl)-6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (from Step 2) (1.0 eq)
-
Methyl L-tert-leucinate hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 in DMF.
-
Add Methyl L-tert-leucinate hydrochloride, HATU, and DIPEA to the solution.
-
Stir the mixture at room temperature for 12-18 hours.
-
Once the reaction is complete (monitor by TLC or LC-MS), dilute the mixture with water.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure SCRA.
-
Analytical Characterization
Positive identification of the precursor and its synthetic derivatives is critical for forensic and research applications. A combination of chromatographic and spectroscopic methods is required for unambiguous structure elucidation.[13][14]
Analytical Workflow
Figure 2: Standard analytical workflow for SCRA identification.
Protocol: GC-MS Analysis
-
Objective: To obtain the retention time and electron ionization (EI) mass spectrum for the synthesized SCRA.
-
Instrumentation: Agilent 7890A Gas Chromatograph coupled with a 5975C Mass Selective Detector (or equivalent).
-
Procedure:
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of methanol.
-
Injection: Inject 1 µL of the sample with a split ratio of 50:1.
-
GC Column: Use a standard non-polar column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 20 °C/min, and hold for 10 min.
-
MS Parameters: Operate in EI mode at 70 eV. Scan from m/z 40 to 550.
-
-
Expected Data: The mass spectrum of indazole-3-carboxamide SCRAs is characterized by fragmentation of the side chains.
| Fragment Description | Expected m/z for 6-CF3-MDMB-4en-PINACA | Rationale |
| Indazole Core Fragment | m/z 213 | [6-(trifluoromethyl)-1H-indazole]⁺ |
| Cleavage of Ester | m/z 298 | [M - OCH₃]⁺ |
| Cleavage of Carboxamide Side Chain | m/z 282 | [M - C₄H₉NCO]⁺ |
| McLafferty Rearrangement of Side Chain | Varies | Can lead to loss of the tert-butyl group. |
Structure-Activity Relationship (SAR) Insights
This compound provides a scaffold that allows for systematic modification at two key positions to probe the SAR of novel cannabinoids.
Figure 3: Key structural components for SCRA structure-activity relationships.
-
The Core (Position f0): The 6-CF3-indazole core is the foundation. As established, indazole cores are generally more potent than indole or azaindole cores.[2] The trifluoromethyl group further enhances this potency through the mechanisms described in Section 3.
-
The Tail (Position f1): The N1 alkyl group interacts with a hydrophobic region of the CB1 receptor. The length and saturation of this chain are critical. Chains of 4 to 5 carbons, such as butyl, pentyl, or the pent-4-enyl group used in the protocol, are common in high-potency compounds.[1]
-
The Head (Position f2): The group attached at the C3 carboxamide position is arguably one of the most important drivers of potency. SCRAs featuring a bulky tert-butyl moiety, such as the tert-leucinate group, are consistently among the most potent CB1 agonists identified.[1][2] This is theorized to be due to optimal interactions within the receptor binding pocket.
By using this compound as a starting point, researchers can systematically vary the "Tail" and "Head" groups to synthesize libraries of novel compounds, allowing for a thorough investigation of cannabinoid receptor pharmacology and the development of analytical standards for forensic laboratories.
References
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA.
- Critical Review Report: 5F-MDMB-PICA. LJMU Research Online.
- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. CymitQuimica.
- Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. PubMed.
- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2. PubChem.
- Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids.
- Structures of the indazole-3-carboxamide synthetic cannabinoids...
- The chemistry and pharmacology of synthetic cannabinoid SDB-006...
- MDMB-4en-PINACA Initial Report. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).
- The synthetic cannabinoid 5F-MDMB-PICA: a case series.
- 3-Methyl-1H-indazole-6-carboxylic acid synthesis. ChemicalBook.
- Fluorin
- A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU.
- Technical report on methyl 3,3-dimethyl-2-{[1-(pent-4-en-1-yl)-1H-indazol... LJMU Research Online.
- Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... PubMed.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure...
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- Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA Portal.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
- Methyl 1H-indazole-3-carboxyl
- Pharmacological examination of trifluoromethyl ring-substituted methc
- Cannabinoids and Cannabinoid Receptors: The Story so Far.
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- Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal.
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- Synthetic Cannabinoids, Forensic & Legal Aspects. NMS Labs.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. AYniq8HJYSG3Ndni0i)
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Application Note & Protocols: Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carboxamides via Amide Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 6-(trifluoromethyl)-1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of various therapeutic candidates, including potent kinase inhibitors.[1][2] This application note provides a comprehensive guide for the synthesis of these valuable compounds, starting from the commercially available methyl ester, Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. We address the critical prerequisite of ester hydrolysis and present two robust, field-proven protocols for the subsequent amide bond formation using standard and high-efficiency coupling reagents. This guide is designed to equip researchers with the necessary technical details, mechanistic insights, and troubleshooting strategies to successfully synthesize a diverse library of indazole-3-carboxamide derivatives.
Core Synthetic Strategy: From Ester to Amide
A common challenge in synthetic planning is the conversion of a stable ester to an amide. Direct aminolysis of an unactivated methyl ester requires harsh conditions and is often low-yielding. The most reliable and versatile strategy, which will be the focus of this guide, is a two-step sequence:
-
Saponification: Quantitative hydrolysis of the methyl ester to the corresponding carboxylic acid. This step generates the necessary functional group for activation.
-
Amide Coupling: Activation of the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine to form the target amide.
This two-step approach provides superior yields, broader substrate scope, and milder reaction conditions compared to direct aminolysis.
Step 1: Protocol for Saponification of the Methyl Ester
This protocol details the hydrolysis of this compound to its corresponding carboxylic acid, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.[3][4]
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), Anhydrous
-
Methanol (MeOH), Anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1:1 mixture of THF, MeOH, and water. A typical concentration is 0.1 to 0.2 M.
-
Addition of Base: Add LiOH·H₂O (1.5–2.0 equiv) or NaOH (1.5-2.0 equiv) to the solution. The use of LiOH is often preferred for its high solubility in mixed aqueous-organic solvents.
-
Reaction Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2–6 hours). The product carboxylic acid will have a different retention factor (Rf) and retention time compared to the starting ester.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to acidify the mixture to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the isolated solid under high vacuum to a constant weight. The resulting 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid is typically of high purity and can be used in the next step without further purification.
Step 2: Amide Coupling Protocols
The formation of an amide bond is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[5] This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[6] We present two common and effective protocols.
Mechanism Overview: Carbodiimide vs. Onium Salt Reagents
Protocol A: EDC/HOBt Mediated Coupling (Cost-Effective Standard)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5][6] The addition of 1-Hydroxybenzotriazole (HOBt) traps this unstable intermediate to form an HOBt-ester, which is more stable and less prone to racemization.[7]
| Parameter | Recommendation | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| Amine | 1.0–1.2 equiv | A slight excess ensures complete consumption of the valuable acid. |
| EDC·HCl | 1.2–1.5 equiv | Ensures full activation of the carboxylic acid. |
| HOBt | 1.2–1.5 equiv | Suppresses side reactions and minimizes potential racemization.[7] |
| Base | DIPEA or Et₃N (2.0–3.0 equiv) | Neutralizes HCl from EDC·HCl and the proton from the carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | Excellent solubility for most reactants.[8] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic activation step.[5] |
| Time | 12–24 hours | Typical reaction time for completion. |
Step-by-Step Protocol:
-
Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids.
-
Addition: Add the desired amine (1.1 equiv) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with water (to remove the urea byproduct), 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: HATU Mediated Coupling (High-Efficiency)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient onium salt-based coupling reagent. It is particularly effective for coupling sterically hindered substrates or electron-deficient amines where EDC/HOBt may be sluggish.[8][10] HATU forms a highly reactive OAt-active ester, leading to faster reaction times and often higher yields.[11]
| Parameter | Recommendation | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| Amine | 1.1–1.3 equiv | Ensures complete reaction. |
| HATU | 1.1–1.2 equiv | A slight excess drives the activation to completion. |
| Base | DIPEA or 2,4,6-Collidine (2.0–4.0 equiv) | A non-nucleophilic base is crucial. DIPEA is standard.[8] |
| Solvent | Anhydrous DMF or NMP | High polarity solvents are preferred for HATU reactions.[9] |
| Temperature | 0 °C to Room Temp. | Standard conditions for HATU couplings. |
| Time | 1–6 hours | Significantly faster than EDC-mediated reactions. |
Step-by-Step Protocol:
-
Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution & Pre-activation: Add anhydrous DMF. Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester.[9]
-
Amine Addition: Add the amine (1.2 equiv) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of base is required.
-
Reaction: Stir at room temperature for 1–6 hours. Monitor progress by TLC or LC-MS. Reactions are often complete within 2 hours.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 5% aqueous LiCl (helps remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | - Ineffective activation reagent.- Sterically hindered amine.- Poor quality reagents/solvents. | - Switch from EDC/HOBt to a more powerful reagent like HATU or PyBOP.[8]- Ensure all reagents are fresh and solvents are anhydrous. Water will quench the active intermediate. |
| Formation of Urea Byproduct | - Inherent to carbodiimide (EDC) couplings. | - The urea byproduct from EDC is water-soluble, so a thorough aqueous workup is usually sufficient for its removal.[12] |
| Side Reaction with Indazole N-H | - The N-H proton of the indazole ring is acidic. | - While typically not a major issue in amide couplings, N-acylation is a possibility. If observed, consider N-protection of the indazole (e.g., with a SEM or BOC group) prior to coupling. |
| Epimerization/Racemization | - If using a chiral amine or acid, the activated intermediate can be susceptible to racemization. | - Use of additives like HOBt or HOAt (from HATU) significantly suppresses racemization.[5]- Keep reaction temperatures low. |
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. URL: https://www.nature.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC. BenchChem.com. URL: https://www.benchchem.
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. URL: https://pubs.acs.org/doi/abs/10.1021/bc00031a015
- Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). organic-chemistry.org. URL: https://www.organic-chemistry.org/namedreactions/edc-coupling.shtm
- Ishihara, K. (2009). Boronic acid-catalyzed dehydrative amidation. Tetrahedron, 65(51), 10545-10557. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200901306X
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00344
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-s-6.html
- Watson, A. J., & Williams, J. M. (2010). A green chemistry perspective on catalytic amide bond formation. Angewandte Chemie International Edition, 49(45), 8316-8337. URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201002348
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.com. URL: https://www.organic-synthesis.com/acid-amine-coupling-using-edci/
- BenchChem. (n.d.). Technical Support Center: Optimizing Amide Coupling Reactions with 1H-Indazole-3-carboxylic Acid. BenchChem.com. URL: https://www.benchchem.com/technical-support/1h-indazole-3-carboxylic-acid-amide-coupling-reactions
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. URL: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 75-79. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02129d
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. chemistrysteps.com. URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/
- Buchwald, S. L., et al. (2014). Regioselective n-2 arylation of indazoles. Google Patents. URL: https://patents.google.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.com. URL: https://www.benchchem.com/application-notes/amide-coupling-with-carboxylic-acids
- Krska, S. W., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7554b702a69046f525e9f
- CymitQuimica. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. cymitquimica.com. URL: https://www.cymitquimica.com/base/files/master-product/10-F230638/6-Trifluoromethyl-1H-indazole-3-carboxylic-acid-msds.pdf
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. URL: https://www.sciencedirect.com/science/article/abs/pii/S022352342030514X
- National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/40424302
- Organic Chemistry Portal. (n.d.). Amine to Amide Mechanism - HATU. organic-chemistry.org. URL: https://www.organic-chemistry.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. URL: https://www.scholarsresearchlibrary.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32652410/
- Ciaffoni, L., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(7), 1162-1166. URL: https://pubmed.ncbi.nlm.nih.gov/21538562/
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Mastering Regioselectivity: Application Notes for the N-alkylation of 6-(Trifluoromethyl)-1H-indazole-3-carboxylate
Introduction: The Significance of N-Alkylated Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2] Its derivatives are integral to drugs with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[3] The strategic N-alkylation of the indazole ring is a critical step in the synthesis of many of these compounds, including potent kinase inhibitors like Pazopanib.[3] However, the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of regioisomeric mixtures during alkylation, a significant challenge in synthetic chemistry that can complicate purification and reduce yields.[1][4] This guide provides a detailed exploration of the N-alkylation of a key intermediate, 6-(trifluoromethyl)-1H-indazole-3-carboxylate, offering experimentally validated protocols to achieve high regioselectivity for either the N1 or N2 position.
The regiochemical outcome of indazole alkylation is a delicate interplay of steric and electronic factors, dictated by the choice of base, solvent, and alkylating agent.[4][5] Understanding these subtleties is paramount for researchers and drug development professionals aiming to streamline the synthesis of targeted indazole-based therapeutics. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to favor N1-alkylation under equilibrium conditions.[1][5]
The Chemical Logic of Regioselective N-Alkylation
The selective functionalization of the N1 or N2 position of the indazole core is governed by a complex interplay of factors that can be manipulated to achieve the desired isomeric product. The trifluoromethyl group at the 6-position and the carboxylate at the 3-position of the starting material introduce specific electronic and steric influences that are critical to consider.
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: This combination is arguably the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) tend to favor N1-alkylation.[4][6][7] This is often attributed to the formation of a chelated intermediate between the sodium cation, the N2 nitrogen, and the C3-carboxylate oxygen, which sterically hinders attack at the N2 position.[7][8] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][9]
-
Counter-ion Effects: The nature of the cation from the base plays a significant role. For instance, the use of cesium carbonate (Cs₂CO₃) can promote N1-alkylation, potentially through a chelation mechanism.[3][7]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby directing alkylation to the N2 position.[4][6]
-
Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product. N1-substituted indazoles are often the thermodynamically more stable product.[1][5] Conditions that allow for equilibration can therefore favor the N1 isomer.[4][5]
-
Alkylation Reagent: The nature of the alkylating agent can also influence the outcome. For instance, Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) often show a preference for the formation of the N2-alkylated product.[4][5]
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for the N-alkylation of 6-(trifluoromethyl)-1H-indazole-3-carboxylate, highlighting the key decision points for achieving regioselectivity.
Caption: General experimental workflow for the regioselective N-alkylation of 6-(trifluoromethyl)-1H-indazole-3-carboxylate.
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for high N1 regioselectivity, leveraging conditions that favor the thermodynamically more stable product.
Materials:
-
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation (Kinetic Control/Alternative Methods)
Achieving high N2 selectivity often requires conditions that favor kinetic control or utilize specific reaction types like the Mitsunobu reaction.
Method A: Mitsunobu Reaction
Materials:
-
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
-
Alcohol (corresponding to the desired alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (1.5-2.0 equiv) in anhydrous THF.[3][7]
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5-2.0 equiv) dropwise to the stirred solution.[3][7]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently heat to 50 °C for 2 hours, monitoring for completion by TLC or LC-MS.[3][7]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N2-alkylated product from byproducts.
Method B: TfOH-Catalyzed Alkylation with Diazo Compounds
This method offers a metal-free approach to highly selective N2-alkylation.[10]
Materials:
-
Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
-
Diazo compound (e.g., ethyl diazoacetate)
-
Triflic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv).[1]
-
Cool the mixture to 0 °C and add triflic acid (0.1-0.2 equiv) dropwise.[1]
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.[1]
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N2-alkylated product.
Quantitative Data Summary
The following table summarizes representative data on the N-alkylation of indazole-3-carboxylate derivatives, highlighting the impact of various reaction conditions on regioselectivity and yield.
| Entry | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield (%) | Reference |
| 1 | NaH | THF | Pentyl bromide | >99:1 | 89 | [3][4] |
| 2 | K₂CO₃ | DMF | Isobutyl bromide | 58:42 | 72 (combined) | [9][11] |
| 3 | Cs₂CO₃ | Dioxane | Various alkyl halides | High N1 selectivity | >90 | [3][7] |
| 4 | - | THF | Mitsunobu (various alcohols) | 1:2.5 (favoring N2) | 78 (combined) | [4][5] |
| 5 | TfOH (cat.) | DCM | Ethyl diazoacetate | 0:100 | Good to excellent | [10] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of strong bases like NaH necessitates strictly anhydrous conditions to prevent quenching of the base and to ensure high yields.
-
Monitoring Reaction Progress: Close monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to prevent the formation of side products.
-
Purification: The separation of N1 and N2 isomers can be challenging. Careful optimization of column chromatography conditions (e.g., solvent system) is often required.
-
Safety: Sodium hydride is a flammable solid and reacts violently with water. Handle with appropriate care in a fume hood. Diazo compounds can be explosive and should be handled with caution.
Mechanism and Regioselectivity Rationale
The preferential formation of the N1-alkylated product under NaH/THF conditions can be rationalized by the formation of a six-membered chelate between the sodium cation, the N2 nitrogen, and the oxygen of the C3-carboxylate. This chelation increases the steric hindrance around the N2 position, directing the incoming alkylating agent to the more accessible N1 position.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles, provide field-proven insights, and offer detailed protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most robust and widely applicable method involves a two-step sequence: the Japp-Klingemann reaction followed by a Fischer-type cyclization .[1][2] This strategy offers high convergence and allows for the construction of the indazole core from readily available starting materials.
The general workflow is as follows:
-
Diazotization: 4-Amino-3-(trifluoromethyl)benzonitrile or a related aniline is converted into a stable diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto-ester, such as methyl 2-chloroacetoacetate, which subsequently undergoes deacylation or decarboxylation to form a key hydrazone intermediate.[2][3]
-
Cyclization: The resulting hydrazone is cyclized under acidic conditions, often at elevated temperatures, to form the indazole ring system. This step is analogous to the Fischer indole synthesis.[4][5]
-
Final Esterification (if necessary): If the reaction is carried out with the corresponding acid, a final esterification step with methanol under acidic conditions yields the target product.[6]
Q2: What is the underlying mechanism of the key reaction steps?
Understanding the mechanism is crucial for troubleshooting. The core of this synthesis relies on the Japp-Klingemann reaction to form the C-N and N=C bonds of the hydrazone, followed by an acid-catalyzed intramolecular cyclization.
The reaction proceeds through several key stages:
-
Aryl Diazonium Salt Formation: An aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a highly electrophilic diazonium salt.
-
Azo-Coupling: The diazonium salt attacks the enolate of the β-keto-ester.
-
Hydrolysis/Deacylation: The intermediate undergoes hydrolysis, cleaving an acyl or carboxyl group to yield the more stable arylhydrazone.
-
Acid-Catalyzed Cyclization: The hydrazone, in the presence of a strong acid, undergoes tautomerization to an ene-hydrazine, which then cyclizes onto the aromatic ring (often via an electrophilic aromatic substitution-type mechanism) and eliminates ammonia or water to form the aromatic indazole ring.[7]
Below is a diagram illustrating the general synthetic pathway.
Caption: General workflow for the synthesis of the target indazole.
Q3: What are the critical parameters I need to control to maximize my yield?
Success in this synthesis hinges on careful control of several key parameters:
-
Temperature: Diazotization must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.
-
pH Control: The Japp-Klingemann coupling reaction is highly pH-dependent. The reaction medium must be basic enough to generate the enolate from the β-keto-ester but not so basic that it degrades the diazonium salt.[8] Maintaining a pH between 5 and 8 is often optimal.
-
Purity of Reagents: Use freshly prepared sodium nitrite solution. The aniline starting material should be pure, as impurities can lead to significant side product formation.
-
Acid Catalyst for Cyclization: The choice and concentration of the acid catalyst for the final cyclization step are critical. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used and often give superior results to simpler mineral acids like H₂SO₄ or HCl.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Very low or no yield of the desired product.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Ineffective Diazotization | Test for the presence of the diazonium salt using a coupling test (e.g., with 2-naphthol, which should produce a vibrant red/orange azo dye). Check for NOx gas evolution (brown fumes), indicating decomposition. | Maintain strict temperature control (0-5 °C) throughout the addition of sodium nitrite. Use a freshly prepared, chilled solution of NaNO₂. Ensure the acidic medium is sufficiently concentrated (e.g., 2-3 M HCl). |
| Failure of Japp-Klingemann Coupling | Use TLC or LC-MS to check for unreacted starting aniline (after diazotization quench) and β-keto-ester in the reaction mixture. | Carefully buffer the reaction mixture to a pH of 5-8 using sodium acetate or a similar buffer. Ensure efficient mixing to promote the reaction between the aqueous diazonium salt and the organic β-keto-ester. |
| Incomplete Cyclization | Isolate the crude reaction mixture before workup. Analyze via ¹H NMR or LC-MS to identify the presence of the uncyclized hydrazone intermediate. | Increase the reaction temperature for the cyclization step (often 100-150 °C). Use a stronger dehydrating acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.[9] Extend the reaction time and monitor by TLC until the hydrazone spot disappears. |
| Product Degradation | The final reaction mixture appears dark or contains significant charring. TLC shows multiple decomposition spots. | Avoid excessively high temperatures (>180 °C) during cyclization. Ensure an inert atmosphere (N₂ or Ar) if the intermediates are sensitive to oxidation at high temperatures. |
Problem 2: Formation of significant impurities or regioisomers.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Side Reactions During Diazotization | Presence of phenolic byproducts (from reaction of diazonium salt with water) or other unexpected aromatic compounds in LC-MS or GC-MS. | Ensure the concentration of the diazonium salt is not too high and that it is used immediately after preparation. Minimize the reaction time at temperatures above 5 °C. |
| Formation of N2-Alkylated Isomer | Indazoles can exist as 1H and 2H tautomers, leading to alkylation at either nitrogen.[10] Careful analysis of ¹H and ¹³C NMR spectra is required to distinguish isomers. The chemical shifts of the ring protons, particularly H-7, are diagnostic. | The ratio of N1 to N2 isomers is often influenced by the reaction conditions of subsequent alkylation steps (not the initial ring formation). If performing N-alkylation, the choice of base and solvent is critical. For direct synthesis, regioselectivity is generally controlled by the cyclization mechanism. |
| Incomplete Hydrolysis in Japp-Klingemann | The isolated hydrazone intermediate has a higher mass than expected, potentially retaining an acetyl or other group. | Ensure the pH and temperature conditions for the Japp-Klingemann reaction are sufficient to promote hydrolysis of the initial azo-adduct. A basic workup can sometimes facilitate this cleavage.[1] |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Co-eluting Impurities | TLC shows a single spot, but NMR analysis reveals impurities. The product fails to crystallize. | Column Chromatography: Screen different solvent systems. A gradient elution from non-polar to polar is often effective. See the table below for starting points. If silica gel fails, consider using alumina.[11] |
| Residual Acid Catalyst | The purified product has a broad NMR signal for the N-H proton or appears as a salt. | Perform a thorough aqueous workup after the cyclization step. Wash the organic extract with a saturated sodium bicarbonate solution to neutralize and remove residual acid (e.g., PPA). |
| Product is an Oil Instead of a Solid | The product is isolated as a viscous oil, making handling and purification difficult. | Recrystallization: Attempt recrystallization from a biphasic solvent system (e.g., ethyl acetate/hexanes or dichloromethane/petroleum ether). Scratching the flask or adding a seed crystal can induce crystallization.[11] |
Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Eluting the target compound while retaining more polar impurities. Good starting point. |
| 50-80% Dichloromethane in Hexanes | Low to Medium | Alternative system if acetate esters cause issues. |
| 0-5% Methanol in Dichloromethane | Medium to High | For eluting more polar compounds or when the product has low solubility in less polar systems.[11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step A: Diazotization of 4-(Trifluoromethyl)aniline
-
To a stirred solution of 4-(trifluoromethyl)aniline (1.0 equiv) in 3 M hydrochloric acid (4.0 equiv), cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete. Use this solution immediately in the next step.
Step B: Japp-Klingemann Reaction
-
In a separate flask, dissolve methyl acetoacetate (1.1 equiv) in ethanol and cool to 0-5 °C.
-
Add a pre-chilled solution of sodium acetate (3.0 equiv) in water to the methyl acetoacetate solution, maintaining the temperature below 10 °C.
-
Slowly add the cold diazonium salt solution from Step A to this mixture over 30-60 minutes. A yellow or orange precipitate (the hydrazone intermediate) should form.
-
Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step C: Cyclization to form the Indazole Ring
-
Place the dried hydrazone intermediate from Step B into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture with vigorous stirring to 120-140 °C for 2-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting hydrazone is consumed.
-
Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.
-
The crude product should precipitate. Neutralize the aqueous solution carefully with a strong base (e.g., 50% NaOH) to pH 7-8.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step D: Purification
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
Further purify by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yield issues.
References
- Alfa Chemistry. Fischer Indole Synthesis. Available at: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html
- ResearchGate. The Japp‐Klingemann Reaction. Available at: https://www.researchgate.net/figure/The-Japp-Klingemann-Reaction_fig1_367319696
- Wikipedia. Japp–Klingemann reaction. Available at: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction
- Wikipedia. Fischer indole synthesis. Available at: https://en.wikipedia.org/wiki/Fischer_indole_synthesis
- MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Int. J. Mol. Sci. 2023, 24(2), 1758. Available at: https://www.mdpi.com/1422-0067/24/2/1758
- PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. Int. J. Mol. Sci. 2023, 24(2), 1758. Available at: https://pubmed.ncbi.nlm.nih.gov/36675037/
- J&K Scientific LLC. Fischer Indole Synthesis. (2021). Available at: https://www.jk-sci.com/fischer-indole-synthesis_43.html
- Organic Chemistry Portal. Fischer Indole Synthesis. Available at: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm
- Scribd. Fischer Indole Synthesis 2010. Available at: https://www.scribd.com/document/443658519/Fischer-Indole-Synthesis-2010
- SynArchive. Japp-Klingemann Reaction. Available at: https://www.synarchive.com/named-reactions/japp-klingemann-reaction
- ChemicalBook. 3-Methyl-1H-indazole-6-carboxylic acid synthesis. Available at: https://www.chemicalbook.com/synthesis/201286-96-6.htm
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challenges in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing and functionalizing this privileged heterocyclic scaffold. Instead of a generic overview, we will directly address the common, and often frustrating, challenges encountered in the lab through a series of in-depth troubleshooting guides and frequently asked questions. Our focus is on the causality behind experimental outcomes and providing robust, field-proven protocols to overcome these hurdles.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, recurring problems in indazole synthesis. Each entry is structured as a question you might ask, followed by a detailed explanation of the underlying chemistry and actionable solutions.
Question 1: My N-alkylation is yielding an inseparable mixture of N1 and N2 regioisomers. How can I control the selectivity?
This is arguably the most frequent challenge in indazole functionalization. The indazole anion is an ambident nucleophile, and the regiochemical outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by reaction conditions.[1]
Underlying Principles:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, reactions that allow for equilibration often favor the N1-substituted product.[2][3] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-isomer.[1][4]
-
Influence of Reaction Parameters: The choice of base, solvent, and counter-ion dramatically impacts the N1/N2 ratio.[5][6] For instance, sodium cations can chelate with the N2 nitrogen and a C3 substituent (like an ester), sterically directing the alkylating agent to the N1 position.[3][7]
Troubleshooting Workflow & Protocols:
Use the following decision tree to select the appropriate conditions for your desired regioisomer.
Caption: Decision workflow for regioselective N-alkylation of indazoles.
Protocol 1: Optimized for N1-Alkylation (High Selectivity)
This protocol leverages a strong base in a less polar solvent to favor the thermodynamically stable N1 product.[2][8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium indazolide salt forms.
-
Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., primary alkyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.[7]
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Protocol 2: Optimized for N2-Alkylation
The Mitsunobu reaction is an effective method for achieving N2-alkylation, proceeding under kinetic control.[4]
-
Preparation: To a round-bottom flask, add the substituted 1H-indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Dissolve the components in anhydrous THF (to 0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes. A color change and/or precipitation may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to separate the N2-product from triphenylphosphine oxide and other byproducts.
| Condition | Base | Solvent | Typical N1:N2 Ratio | Reference |
| N1-Selective | NaH | THF | >95:5 | [2][8] |
| N1-Selective | K₂CO₃ | DMF | Variable, often favors N1 | [2] |
| N2-Selective | Mitsunobu | THF | 1:2.5 to 1:10 (favoring N2) | [4] |
| N2-Selective (Substrate Dependent) | NaH | THF | >4:96 (with C7-NO₂ indazole) | [8] |
| Table 1. Summary of conditions influencing N-alkylation regioselectivity. |
Question 2: My Suzuki cross-coupling reaction with an unprotected bromo-indazole is failing or giving very low yields. What is the issue?
The unprotected nitrogen-rich indazole ring is a known inhibitor of palladium catalysts. The lone pairs on the nitrogen atoms can coordinate to the Pd(II) center, forming stable, off-cycle complexes that halt the catalytic cycle.[9]
Underlying Principles:
-
Catalyst Inhibition: The indazole starting material and product can act as ligands for the palladium center, leading to catalyst deactivation. This often requires higher catalyst loading or specialized ligand systems to overcome.[9][10]
-
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step and can be sluggish for electron-rich heterocycles.
-
Base and Solvent Importance: The base is critical for activating the boronic acid, and the solvent system must facilitate the solubility of both the organic and inorganic components.[11] Anhydrous conditions and finely powdered base are crucial.
Troubleshooting Workflow & Protocol:
Caption: Troubleshooting workflow for failed Suzuki coupling of indazoles.
Protocol 3: Robust Suzuki-Miyaura Coupling of Unprotected Indazoles
This protocol is adapted from methodologies developed for nitrogen-rich heterocycles, which are designed to overcome catalyst inhibition.[9][10][12]
-
Preparation: In a Schlenk flask or microwave vial, combine the halo-indazole (1.0 eq), the boronic acid or ester (1.5 eq), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst & Ligand: Add the palladium pre-catalyst. For challenging substrates, a Buchwald-type pre-catalyst like G3-XPhos (1-2 mol%) is highly effective. Alternatively, Pd₂(dba)₃ (1 mol%) with a suitable ligand like XPhos (2.5 mol%) can be used.[12]
-
Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours. Monitor progress by LC-MS. Microwave heating can significantly accelerate the reaction.[11]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Question 3: My Davis-Beirut reaction to form a 2H-indazole is low-yielding, especially with aniline substrates. How can I improve it?
The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzyl amines or related precursors.[13] However, its efficiency can be highly substrate-dependent, and the proposed mechanism involves a highly reactive o-nitrosobenzylidene imine intermediate that can be diverted into non-productive pathways.[14][15]
Underlying Principles:
-
Substrate Reactivity: Alkyl amines generally perform well, but anilines are often poor substrates under standard basic conditions, leading to low yields.[14]
-
Role of Water: For some substrates, the addition of a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase the yield. However, excess water is detrimental.[14]
-
Acid Catalysis: For substrates that fail under basic conditions (like those derived from anilines), switching to acid catalysis can be highly effective, promoting the formation of the key imine intermediate.[15]
Protocol 4: Acid-Catalyzed Davis-Beirut Reaction
This method is particularly effective for substrates that are problematic under basic conditions.[15]
-
Precursor Synthesis: The reaction starts from an o-nitrosobenzaldehyde and a primary amine. The o-nitrosobenzaldehyde can be generated in situ or prepared beforehand.
-
Reaction Setup: In a round-bottom flask, dissolve the o-nitrosobenzaldehyde (1.0 eq) and the primary amine (e.g., 2-aminobenzyl alcohol, 1.1 eq) in methanol (to 0.2 M).
-
Catalysis: Add a catalytic amount of acetic acid (5-10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often very rapid and can be complete in minutes. Monitor by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography.
| Problem | Potential Cause | Recommended Solution | Reference |
| Low yield with alkyl amine | Non-optimal solvent conditions | Add 15-25% water to the alcohol solvent (e.g., n-propanol). | [14] |
| Reaction fails with aniline | Low reactivity of aniline under basic conditions | Switch to an acid-catalyzed protocol using acetic acid in methanol. | [15] |
| Starting material decomposition | Unstable nitroso intermediate | Ensure reaction is run at the recommended temperature (often room temp for acid-catalyzed). | [15] |
| Table 2. Troubleshooting the Davis-Beirut Reaction. |
Frequently Asked Questions (FAQs)
-
Q1: How can I definitively distinguish between N1 and N2-substituted indazole isomers?
-
A1: The most reliable method is 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). For an N1-alkylated isomer, a correlation is typically observed between the protons of the methylene group attached to the nitrogen and the C7a carbon of the indazole ring. For the N2-alkylated isomer, this methylene group will show a correlation to the C3 carbon.[2][4]
-
-
Q2: Are there milder or "greener" methods for synthesizing the indazole core?
-
A2: Yes, significant progress has been made. Transition-metal-free methods, such as those using PIFA (a hypervalent iodine reagent) to mediate C-N bond formation from arylhydrazones, offer an environmentally benign alternative.[16] Additionally, one-pot procedures, like the Cadogan reductive cyclization of o-imino-nitrobenzene substrates, improve operational simplicity and reduce waste.[17] The use of recoverable heterogeneous catalysts, such as Cu(II) on hydrotalcite, is another green approach.[16]
-
-
Q3: I need to functionalize the C3 position. What is the best approach?
-
A3: Direct C-H functionalization at C3 is challenging. A common and effective two-step strategy is direct halogenation (typically iodination with I₂ and KOH in DMF) at the C3 position, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install the desired substituent.[18] More advanced methods involve a C3-selective metalation followed by quenching with an electrophile.[18]
-
References
- Kumar, R., Ali, A., Shrey, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 14217-14249. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Cerecetto, H., Gerpe, A., González, M., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 10(7), 847-859. [Link]
- Google Patents. (1976).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
- Lu, P., Juarez, L., Wiget, P. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1118-1130. [Link]
- Gholam-Hosseini, S., & Ghorbani-Vaghei, R. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Janardhanan, J. C., Bhaskaran, R. P., & Vakayil, K. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Chemistry – An Asian Journal. [Link]
- ResearchGate. (2021). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
- ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Wikipedia. (n.d.). Davis–Beirut reaction. [Link]
- Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1937-1949. [Link]
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Wang, Y., & Buchwald, S. L. (2018).
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 139(35), 12246-12255. [Link]
- Wikiwand. (n.d.). Davis–Beirut reaction. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Tron, G. C., Pagliai, F., Del Grosso, E., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 198-208. [Link]
- Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 76(11), 4547-4555. [Link]
- Mal, D., & Ghosh, K. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(8), 1983. [Link]
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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regioselectivity issues in indazole N-alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of indazole N-alkylation. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter regioselectivity challenges when functionalizing the indazole scaffold. The following FAQs, troubleshooting guides, and validated protocols are based on established literature and field-proven insights to help you achieve your desired N-1 or N-2 substituted indazole with confidence and efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major issue in indazole N-alkylation?
The core of the issue lies in the tautomeric nature of the 1H-indazole ring and the delocalization of negative charge in its corresponding anion.[1][2][3]
-
Tautomerism: 1H-Indazole exists in equilibrium with its 2H-indazole tautomer. The 1H-tautomer is generally the more thermodynamically stable form.[4][5][6]
-
Ambident Nucleophile: Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile, with significant electron density on both the N-1 and N-2 atoms. Direct alkylation can therefore occur at either nitrogen, often leading to a mixture of N-1 and N-2 regioisomers.[2][3] The ratio of these products is highly sensitive to reaction conditions.[4][5]
Caption: Proposed chelation mechanism for N-1 selectivity.
Q3: My goal is the N-2 isomer, but I keep getting the N-1 product or a mixture. What conditions favor N-2 alkylation?
N-2 selectivity is often achieved under kinetic control, by sterically blocking the N-1 position, or by using specific catalytic systems that favor attack at N-2.
Strategy 1: Introduce Steric Hindrance at the C-7 Position.
-
Causality: A substituent at the C-7 position (e.g., -NO₂, -CO₂Me) effectively blocks the N-1 position. [4][5][7][8]This steric shielding makes the N-2 atom the only accessible site for the alkylating agent, leading to high N-2 selectivity even with conditions like NaH/THF that would normally favor N-1. [4][7] Strategy 2: Use Acid Catalysis with Specialized Alkylating Agents.
-
Causality: A highly effective modern approach uses a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates or diazo compounds. [9][10]The mechanism involves activation of the alkylating agent by the acid. The more stable 1H-indazole tautomer then acts as the nucleophile. Quantum mechanical calculations have shown that the energy barrier for nucleophilic attack from N-2 of the 1H-tautomer is significantly lower than the barrier for attack from N-1 of the less stable 2H-tautomer, accounting for the high N-2 selectivity observed. [11] Strategy 3: Employ the Mitsunobu Reaction.
-
Causality: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD/DEAD) often shows a preference for forming the N-2 alkylated product. [2][4][8]This is considered a kinetically controlled process where the reaction intermediate favors attack at the N-2 position.
See Protocol 2 for a detailed experimental procedure.
Q4: I don't have access to specialized reagents. What happens if I use standard basic conditions like K₂CO₃ in DMF?
Using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a very common but often unselective method. [8]
-
Expected Outcome: You will most likely obtain a mixture of N-1 and N-2 isomers. [2][12]The ratio can be highly dependent on the specific indazole substrate and the alkylating agent used. [1]* Causality: In a polar solvent like DMF, the potassium cation (K⁺) is well-solvated, leading to a "solvent-separated" or "naked" indazolide anion. Without the directing effect of a chelated cation, both nitrogen atoms are available for nucleophilic attack, resulting in poor regioselectivity.
-
When to Use: This method is acceptable if you have an efficient downstream process for separating the two isomers (e.g., chromatography or recrystallization) and the cost of materials is a primary concern. [8][13]
Decision-Making Workflow for Regioselective Alkylation
Caption: Troubleshooting workflow for selecting reaction conditions.
Key Experimental Protocols
Protocol 1: Highly N-1 Selective Alkylation (Thermodynamic Control)
This protocol is adapted from methodologies favoring the formation of a tight ion pair to direct N-1 substitution. [4][5][7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the C-3 substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1–0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) neat or as a solution in THF.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C until completion (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Highly N-2 Selective Alkylation (Acid Catalysis)
This protocol is based on the highly selective acid-catalyzed methods developed for N-2 functionalization. [10]
-
Preparation: To a dry flask under an inert atmosphere, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).
-
Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or dioxane to create a 0.1 M solution.
-
Catalyst Addition: Cool the solution to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours, monitor by TLC or LC-MS).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure N-2 alkylated indazole.
Analytical Characterization: How to Differentiate N-1 and N-2 Isomers
Unambiguous assignment of the N-1 and N-2 regioisomers is critical. Relying on a single data point like melting point or Rƒ can be misleading. [14]A combination of 1D and 2D NMR techniques is the gold standard. [4][12]
Q5: How can I definitively determine if I have the N-1 or N-2 isomer using NMR?
The most powerful tool is the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the N-1 Isomer: Look for a ³J correlation between the protons on the alpha-carbon of your alkyl group (the -CH₂- attached to the nitrogen) and the C-7a carbon of the indazole ring. [4]* For the N-2 Isomer: Look for a ³J correlation between the protons on the alpha-carbon of your alkyl group and the C-3 carbon of the indazole ring. [4] Additional NMR Techniques:
-
NOESY: A Nuclear Overhauser Effect experiment can show a through-space correlation between the N-1 alkyl group protons and the C-7 proton, which is absent in the N-2 isomer. [12]* ¹H-¹⁵N HMBC: If available, this technique provides the most direct and unambiguous evidence by showing a direct correlation between the alkyl protons and either the N-1 or N-2 nitrogen atom. [12]
Data Summary: Characteristic NMR Correlations
| Isomer | Key HMBC Correlation (Alkyl CH₂) | Key NOESY Correlation (Alkyl CH₂) |
| N-1 | C-7a | H-7 |
| N-2 | C-3 | (none to H-7) |
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Caption: Workflow for unambiguous isomer characterization.
References
- Zhang, W., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
- Li, J., et al. (2023).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Scott, J. S., et al. (2024).
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Lu, P., et al. (2024).
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 375-391. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Vetuschi, C., et al. (1989). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. [Link]
- Chandramouli, et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives.
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
- Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. [Link]
- Wang, Y., et al. (2011). Method for separating and purifying substituted indazole isomers.
- Claramunt, R. M., et al. (2006). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. research.ucc.ie [research.ucc.ie]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: A Guide to Controlling N1 vs. N2 Regioselectivity in Indazole Synthesis
Welcome to the technical support hub for indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] However, its synthesis is often complicated by the challenge of controlling substitution at the N1 and N2 positions. Direct alkylation or arylation frequently yields a mixture of regioisomers, posing significant purification challenges and reducing overall yield.[1][2][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-tested insights, troubleshooting protocols, and mechanistic explanations to help you navigate and master the regioselective functionalization of the indazole ring.
Section 1: The Fundamentals of Regioselectivity
Q: Why is it so challenging to selectively functionalize the N1 versus the N2 position of indazole?
A: The difficulty arises from the electronic nature and tautomerism of the indazole ring. Here’s a breakdown of the core issues:
-
Tautomerism: The indazole ring exists as two principal tautomers: the 1H-indazole and the 2H-indazole. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2][5][6][7] When you deprotonate the indazole with a base, you form a single, resonance-stabilized indazolide anion. This anion has nucleophilic character at both nitrogen atoms, making it an ambident nucleophile.
-
Kinetic vs. Thermodynamic Control: The final N1:N2 product ratio is a result of the interplay between kinetic and thermodynamic factors.
-
N2 (Kinetic Product): The N2 position is often considered the site of initial, or kinetic, attack in many reactions. It is sterically more accessible and, in some cases, more nucleophilic.
-
N1 (Thermodynamic Product): The N1-substituted indazole is typically the more thermodynamically stable isomer.[6][7][8] Reactions that are reversible or run under conditions that allow for equilibration will often favor the N1 product.[6][7][9][10]
-
-
Reaction Conditions: The outcome is highly sensitive to the choice of base, solvent, counter-ion, temperature, and electrophile.[6] These factors influence the state of the indazolide anion (e.g., as a "free" anion vs. a tight ion pair), which in turn dictates the site of attack.[1]
Caption: Tautomerism and deprotonation of the indazole ring.
Section 2: Troubleshooting Guide & FAQs for N-Alkylation
Q: My alkylation with an alkyl halide is giving a messy N1/N2 mixture. How can I favor the N1 product?
A: To achieve high N1 selectivity, the goal is often to operate under conditions that favor thermodynamic control or sterically hinder the N2 position.
Primary Strategy: Use a Strong Hydride Base in a Non-Polar Solvent. A widely successful and robust system for N1-alkylation is using Sodium Hydride (NaH) in Tetrahydrofuran (THF) .[4][6][11]
-
Why it works (Causality):
-
Tight Ion Pair Formation: In a less polar solvent like THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. This Na+ coordinates preferentially to the N2 nitrogen.
-
Steric Shielding: This coordination effectively blocks the N2 position, sterically directing the incoming alkyl halide electrophile to attack the more accessible N1 position.
-
Substituent Effects: This method is particularly effective for indazoles with C3 substituents like carboxymethyl, tert-butyl, or carboxamide groups, often yielding >99% N1 selectivity.[4][6][11]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: NaH is extremely water-sensitive. Ensure your THF is freshly distilled or from a sealed bottle and that your glassware is flame-dried. Moisture will quench the base and lead to poor results.
-
Check Your Substrate: While broadly applicable, this method's selectivity can be reversed by certain substituents. Electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me) can electronically favor N2 attack, even with NaH/THF, leading to high N2 selectivity (≥96%).[4][11]
-
Consider an Alternative Thermodynamic Approach: A newer method involves reacting the indazole with an aldehyde (instead of an alkyl halide) in the presence of a reducing agent. This reaction proceeds under thermodynamic control, is highly selective for the N1 position, and avoids the formation of N2-alkylated byproducts.[9][10]
Q: I need to synthesize the N2-alkylated indazole. What are the best conditions to use?
A: Selectively targeting the N2 position often requires steering the reaction away from thermodynamic control and favoring the kinetically preferred pathway.
Primary Strategy 1: Mitsunobu Reaction. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) is a classic method that often shows a preference for N2-alkylation.[6][7]
-
Why it works (Causality): The mechanism of the Mitsunobu reaction is complex, but the preference for the sterically more accessible N2 position suggests a kinetically controlled pathway. For a 3-substituted indazole, one study reported a 2.5:1 ratio in favor of the N2 isomer.[6][7]
Primary Strategy 2: Acid-Catalyzed Alkylation. Recent advances have shown that using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid can achieve exceptional N2 selectivity.
-
TfOH with Diazo Compounds: This metal-free system provides excellent yields and nearly perfect N2 selectivity (N2/N1 up to 100/0).[12][13]
-
Acid-Catalyzed Reaction with Trichloroacetimidates: Alkyl 2,2,2-trichloroacetimidates, when activated by an acid, react with indazoles to give exclusively the N2-alkylated product.[5] Quantum mechanical studies suggest this high selectivity is due to the reaction proceeding through the more stable 1H-indazole tautomer, where the N2 atom acts as the nucleophile, avoiding the energetic penalty of forming the less stable 2H-indazole tautomer required for N1 attack.[5]
| Condition / Method | Typical Selectivity | Key Strengths & Considerations |
| NaH in THF | Strongly N1-selective [4][6] | Excellent for many substrates; sensitive to C7 electronics. Requires strict anhydrous conditions. |
| K2CO3 in DMF/Acetonitrile | Often a Mixture [1][9] | Common "default" conditions but frequently unselective. Ratio depends heavily on substrate. |
| Mitsunobu Reaction | Favors N2 [6][7] | Good for accessing N2 isomers, but selectivity is not always absolute. Workup can be challenging. |
| TfOH with Diazo Compounds | Exclusively N2-selective [12] | Metal-free, high yielding, and extremely selective. Requires handling of diazo compounds. |
| Acid + Trichloroacetimidate | Exclusively N2-selective [5] | Broad scope for primary, secondary, and tertiary alkyl groups. No N1 isomer observed. |
Section 3: Troubleshooting Guide & FAQs for N-Arylation
Q: My palladium-catalyzed N-arylation is giving poor yield and a mix of isomers. What should I check?
A: N-arylation is mechanistically distinct from alkylation and is highly dependent on the catalyst, ligand, and reaction conditions. Poor results can often be traced back to catalyst deactivation or suboptimal ligand choice.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Crude Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
An in-depth guide to navigating the common challenges and strategies for the successful purification of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate.
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related molecules. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you overcome common purification challenges and achieve high-purity material essential for your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the preliminary questions that arise after synthesis and before embarking on a specific purification protocol.
Q1: What are the most probable impurities in my crude sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for this class of compounds, impurities typically fall into several categories:
-
Unreacted Starting Materials: The most common are the precursor acid, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, or unreacted esterification agents.[1]
-
Regioisomers: During syntheses involving alkylation or acylation of the indazole core, the formation of the undesired N2-isomer alongside the desired N1-product is a frequent challenge. These isomers often have very similar polarities, making them difficult to separate.[2][3][4]
-
Reaction Byproducts: Depending on the reagents used, byproducts can include unreacted coupling agents (if proceeding from the carboxylic acid), or byproducts from side-reactions like over-alkylation.[5]
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF, DMSO, or toluene, can be retained in the crude product.[6]
-
Degradation Products: The indazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition if not handled carefully during work-up or purification.
Q2: How do I choose the best initial purification strategy: recrystallization, column chromatography, or something else?
A2: The optimal strategy depends on the physical state of your crude product, its initial purity, and the quantity of material. A logical decision-making process is crucial for efficiency.
-
For Solids with >90% Purity: Recrystallization is often the most efficient and scalable method to achieve excellent purity (>99%).[7] It is highly effective at removing small amounts of impurities with different solubility profiles.
-
For Oils or Solids with <90% Purity: Flash column chromatography is the method of choice. It is a versatile technique for separating components with different polarities, which is ideal for removing significant amounts of byproducts, unreacted starting materials, and regioisomers.[5][8]
-
For Very High Purity Requirements (>99.5%) or Difficult Separations: When isomers are inseparable by standard chromatography, or for obtaining analytical-grade material, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most powerful tool.[8][9]
Q3: My crude product is a dark, viscous oil, but the literature reports a white solid. What should I do first?
A3: A dark oil suggests the presence of significant impurities or residual high-boiling point solvents. Attempting direct recrystallization will likely fail and result in "oiling out."
The recommended first step is to perform a solvent-solvent extraction or a silica plug filtration. An extraction (e.g., Ethyl Acetate vs. water/brine) will remove inorganic salts and some highly polar impurities. A subsequent short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% EtOAc in Hexanes), can remove baseline impurities and colored material. This pre-purification step often yields a solid or a more manageable residue that is amenable to recrystallization or column chromatography.
Q4: How can I quickly assess the purity of my crude product and fractions during purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis. It helps in choosing the right solvent system for column chromatography, monitoring reaction progress, and identifying fractions containing the desired product. For quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[5] An initial HPLC of your crude material provides an accurate picture of the impurity profile and sets a benchmark for the purification's success.[10]
Part 2: Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the characteristics of your crude material.
Caption: Decision workflow for selecting a purification strategy.
Part 3: Method Guide 1: Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material. Use a magnetic stirrer and hot plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[7]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask helps to prevent solvent evaporation and promotes the formation of larger crystals. Do not disturb the flask during this period.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[7]
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
| Solvent System | Polarity | Comments & Rationale |
| Ethanol/Water | Polar | The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy, which is then clarified by adding a few drops of hot ethanol before cooling.[11] |
| Ethyl Acetate/Hexanes | Medium | A very common and effective system. Dissolve in a minimum of hot ethyl acetate and add hexanes as the anti-solvent. The trifluoromethyl group increases hexane solubility.[11][12] |
| Toluene | Non-polar | Aromatic solvents can be excellent for crystallizing aromatic compounds. Toluene has a high boiling point, allowing for a large temperature gradient. |
| Isopropanol | Polar | A good alternative to ethanol, with slightly different solubility characteristics. |
Table 1: Recommended Solvent Systems for Recrystallization.
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have impurities inhibiting crystal lattice formation.[7]
-
Solution 1 (Re-dissolve and Slow Cool): Add more solvent to the hot mixture to dissolve the oil completely. Then, allow the solution to cool much more slowly. Insulating the flask can help.[7]
-
Solution 2 (Scratch/Seed): Gently scratch the inside of the flask with a glass rod at the solution's surface. This can provide a nucleation site for crystal growth. Alternatively, add a tiny seed crystal from a previous batch.[7]
-
Solution 3 (Change Solvent): The chosen solvent may be unsuitable. Try a more viscous solvent or a solvent system where the compound's solubility is lower.
Q: My recovery from recrystallization is very low. How can I improve it?
A: Low recovery is usually due to using too much solvent during dissolution or the compound having significant solubility in the cold solvent.
-
Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product.
-
Solution 2 (Cool Thoroughly): Ensure the flask is cooled in an ice bath for an adequate amount of time (at least 30-60 minutes) before filtration.
-
Solution 3 (Second Crop): Concentrate the mother liquor (the filtrate) by about half and re-cool it to obtain a second, though likely less pure, crop of crystals.
Part 4: Method Guide 2: Flash Column Chromatography
Flash column chromatography is a cornerstone of purification in organic synthesis. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption to the silica.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from all impurities.[5]
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., Hexanes). Pour this slurry into a column and use positive pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Wet Loading: Use a pipette to carefully apply the concentrated sample solution directly to the top of the silica bed.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel by concentrating the sample solution in the presence of silica. Once free-flowing, carefully add the dry powder to the top of the packed column. This method is preferred for less soluble compounds or for achieving higher resolution.
-
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. A gradient, for example from 5% to 30% Ethyl Acetate in Hexanes, is often more effective for separating multiple components.[5]
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Solvent System (Eluent) | Polarity | Typical Ratios & Use Case |
| Ethyl Acetate/Hexanes | Medium | The most common starting point. Ratios from 5:95 to 50:50 (EtOAc:Hex) are effective for a wide range of indazole derivatives.[12] |
| Dichloromethane/Methanol | Medium-High | Useful if the compound has low solubility or requires more polar conditions to elute. A small amount of methanol (1-5%) can significantly increase polarity. |
| Toluene/Acetone | Medium | An alternative system that can sometimes provide different selectivity for separating difficult isomers. |
Table 2: Recommended Eluent Systems for Flash Chromatography on Silica Gel.
Troubleshooting Column Chromatography
Caption: Troubleshooting common column chromatography problems.
Q: My compound is streaking badly on the TLC plate and the column. What causes this?
A: Streaking is often caused by one of the following:
-
Sample Overload: Too much material was spotted on the TLC plate or loaded onto the column. Always use a minimal amount of sample.
-
Insolubility: The compound is not fully soluble in the eluent, causing it to smear as it moves. Try dry loading or a different eluent system.
-
Acidity/Basicity: The indazole nitrogen can interact strongly with acidic silica gel. Adding a small amount of a modifier to the eluent, like 0.5% triethylamine (for basic compounds) or acetic acid (for acidic impurities), can often resolve streaking by neutralizing active sites on the silica.
Part 5: High-Purity Polishing with Preparative HPLC
For instances where column chromatography fails to separate critical impurities (like regioisomers) or when analytical-grade purity is required, preparative HPLC is the ultimate solution.
Q: When should I use preparative HPLC, and what conditions should I start with?
A: Use preparative HPLC for a final "polishing" step on material that is already >90-95% pure. It is not economical or efficient for purifying crude material. Given the structure of this compound, a reversed-phase method is most appropriate.[9][10]
Key Parameters for Method Development:
-
Column: A C18 stationary phase is the standard choice for its hydrophobicity, which will effectively retain your moderately polar compound.[10]
-
Mobile Phase: A gradient of Acetonitrile and Water is a good starting point. Methanol can be used in place of acetonitrile for different selectivity.
-
Additive: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial. It protonates the compound and any free silanols on the stationary phase, leading to sharper peaks and better reproducibility.[10]
-
Detection: The aromatic indazole core will have strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice.[10]
References
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.
- Supporting Information for [Title of Paper]. (n.d.). Wiley-VCH.
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
- Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(18), 5985. [Link]
- Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. (n.d.). Organic Syntheses.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
- methyl 1H-indazole-3-carboxylate. (n.d.). PubChem.
Sources
- 1. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 4. diva-portal.org [diva-portal.org]
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- 11. Reagents & Solvents [chem.rochester.edu]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Purification of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Welcome to the technical support center for Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated heterocyclic compound. Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to preclinical studies. This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting, and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities typically originate from the synthetic route. The most common classes are:
-
Starting Materials: The most prevalent is the unreacted corresponding carboxylic acid, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.
-
Byproducts: Regioisomers are a frequent challenge in indazole synthesis, where alkylation or other reactions can occur on the N1 or N2 position of the indazole ring, leading to isomers that are often difficult to separate.[1][2] Over- or side-reactions from the specific synthetic pathway can also introduce structurally related byproducts.[3]
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid if exposed to aqueous acid or base, particularly at elevated temperatures.
-
Reagents and Solvents: Residual solvents from the reaction or workup (e.g., DMF, ethyl acetate) and leftover reagents are common.[3]
Q2: I have a crude solid. Should I start with recrystallization or column chromatography?
A2: The choice depends on the initial purity and the nature of the impurities.
-
Recrystallization is highly efficient for solids with an initial purity of over 90%. It is excellent for removing small amounts of structurally different impurities and can be scaled up easily. A patent for separating indazole isomers specifically highlights the use of mixed solvents to achieve purity greater than 99%.[1]
-
Column Chromatography is the preferred method for complex mixtures, oily samples, or when separating closely related impurities like regioisomers.[4][5]
Q3: How can I efficiently remove the unreacted 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid starting material?
A3: An acid-base liquid-liquid extraction during the workup is the most effective method.[6][7] After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer, while the neutral methyl ester product remains in the organic phase.[8][9] Avoid using strong bases like sodium hydroxide (NaOH), as they can hydrolyze your desired ester product.[7]
Q4: My compound appears to be streaking or degrading on my silica gel column, leading to low recovery. What's happening and how can I fix it?
A4: Indazoles and other nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing poor separation and potential degradation.[4] To mitigate this, you have two primary options:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to your eluent system. This neutralizes the acidic sites on the silica.[4][10]
-
Use an Alternative Stationary Phase: Neutral alumina can be a good substitute for silica gel when purifying basic compounds.[4]
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Impurity with Similar Rf | The impurity is likely a regioisomer (e.g., the N2-methylated product) or another structurally similar byproduct. | 1. Optimize Chromatography: Use a very shallow solvent gradient to maximize separation.[10] 2. Change Solvent System: Altering the solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can change the selectivity. 3. Consider Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC is often the most effective method for separating closely related compounds.[3][4] |
| Product "Oils Out" During Recrystallization | 1. The chosen solvent is too effective, even when cold. 2. The solution was cooled too rapidly. 3. The presence of impurities is depressing the melting point. | 1. Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at high temperature, then slowly add a "poor" solvent (e.g., water) until the solution becomes turbid. Re-heat to clarify and then cool slowly.[1] 2. Slow Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath or refrigerator. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product. |
| Multiple Unexpected Peaks in HPLC Analysis | 1. Sample degradation. 2. Contamination from solvents or glassware. 3. Formation of byproducts during the synthesis. | 1. Confirm Stability: Re-analyze a freshly prepared sample. Store the compound protected from light and moisture.[3] 2. Run a Blank: Inject your mobile phase to check for system contamination.[3] 3. Use LC-MS: Analyze the sample by LC-MS to obtain the molecular weight of the unknown peaks. This is a critical first step in identifying byproducts by comparing their mass to potential side-products from your reaction.[11][12] |
| Broad Peaks in ¹H NMR Spectrum | 1. Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange, leading to a broad signal. This is normal. 2. Paramagnetic Impurities: Trace amounts of metal catalysts from the synthesis can cause significant line broadening.[3] 3. High Concentration: A very concentrated sample can be viscous, resulting in broader signals. | 1. D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The N-H proton signal should disappear, confirming its identity. 2. Filter the Sample: Filter the crude material through a small plug of silica or celite before purification to remove residual metals. 3. Dilute the Sample: Prepare your NMR sample at a standard concentration (e.g., 5-10 mg in 0.6 mL of solvent).[3] |
Part 3: Visualization of Purification Workflows
The following diagrams illustrate the decision-making process for purification and a key workup step.
Caption: Decision workflow for selecting the primary purification method.
Caption: Workflow for removing acidic impurities via acid-base extraction.
Part 4: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification efforts. Always perform small-scale trials to optimize conditions for your specific crude material.
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude material that is oily or contains multiple impurities.
-
TLC Analysis & Solvent System Selection:
-
Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Aim for an Rf value of ~0.25 for the desired product. The spots should be well-separated from impurities.
-
If streaking is observed, add 0.5% triethylamine (TEA) to the solvent system.
-
-
Column Packing (Wet Packing):
-
Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).[13]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[14]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.[10]
-
Carefully add the dry-loaded sample to the top of the packed column. Add a protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column. For example, move from 5% EtOAc in Hexane to 10%, then 15%, etc.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a general-purpose method to check the purity of your final compound. Optimization may be required.[11][15]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for the hydrophobic nature of the molecule.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid improves peak shape by protonating free silanol groups.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reversed-phase HPLC.[12] |
| Gradient | 10% B to 95% B over 15 min | A broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength.[15] |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. | Ensure the sample is fully dissolved before injection. |
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- WO2009106982A1 - Indazole derivatives - Google Patents.
- indazole - Organic Syntheses Procedure.
- Acid-Base Extraction. - University of Colorado Boulder.
- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents.
- Acid–base extraction - Wikipedia.
- Organic Acid-Base Extractions - Chemistry Steps.
- Acid-Base Extraction - Chemistry LibreTexts.
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) - DEA.gov.
- Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research.
- Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
- Purification: Tips for Flash Column Chromatography - University of Rochester.
- (PDF) 13 C NMR of indazoles - ResearchGate.
- Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations | Request PDF - ResearchGate.
- Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH.
- Synthesis, Antiprotozal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC - NIH.
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
- 【4K】-- Column Chromatography (Purification) - YouTube.
- Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles - Organic Syntheses Procedure.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
- 6-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2) - PubChemLite.
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biomedres.us [biomedres.us]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Indazole-3-Carboxamide Formation
Welcome to the Technical Support Center for the synthesis of indazole-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common issues, and optimize reaction conditions for this important synthetic transformation. The indazole scaffold is a privileged structure in medicinal chemistry, and robust synthesis of its derivatives is critical for advancing drug discovery programs.[1] This guide provides field-proven insights and evidence-based protocols to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes?
Low or no yield in the formation of indazole-3-carboxamides is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
-
Probable Cause 1: Inefficient Carboxylic Acid Activation. The first critical step in amide bond formation is the activation of the indazole-3-carboxylic acid. If the coupling reagent is inappropriate for the substrate, used in insufficient amounts, or has degraded, the activation will be incomplete.[2]
-
Solution:
-
Choice of Coupling Reagent: For indazole-3-carboxylic acid, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective, particularly for challenging couplings.[3] HBTU and TBTU are also excellent alternatives.[3] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a cost-effective option but should be used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to enhance efficiency and suppress side reactions.[2][3]
-
Reagent Stoichiometry and Quality: Use at least 1.0-1.5 equivalents of the coupling reagent.[2] Ensure the reagent is fresh and has been stored under anhydrous conditions, as many are moisture-sensitive.
-
-
-
Probable Cause 2: Amine Nucleophilicity and Availability. The amine component may not be sufficiently nucleophilic or available to react with the activated ester.
-
Solution:
-
Base Selection: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize any acid generated during the reaction without competing with the primary amine.[3] DIPEA (N,N-Diisopropylethylamine) is the preferred base.[3] Use 2-3 equivalents to ensure the reaction medium remains basic.
-
Amine Salt Form: If the amine starting material is a hydrochloride or other salt, an additional equivalent of base is required to liberate the free amine.
-
-
-
Probable Cause 3: Hydrolysis of Activated Intermediate. The presence of water in the reaction can lead to the hydrolysis of the highly reactive activated ester intermediate, reverting it to the carboxylic acid.[2]
-
Solution: Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried.[2] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 4: Steric Hindrance. Bulky substituents on either the indazole-3-carboxylic acid or the amine can sterically hinder the approach of the nucleophile.[2]
-
Solution: For sterically demanding substrates, consider switching to a more potent coupling reagent like HATU.[3] Increasing the reaction temperature or extending the reaction time may also be beneficial, but should be monitored carefully to avoid decomposition.
-
Question 2: I am observing significant side reactions and impurities. How can I minimize them?
Side reactions can complicate purification and reduce the overall yield. Understanding and mitigating these pathways is key.
-
Probable Cause 1: Racemization (for chiral substrates). If your amine or carboxylic acid contains a chiral center, racemization can occur, particularly with carbodiimide reagents. The activated O-acylisourea intermediate is susceptible to forming an oxazolone, which can lead to a loss of stereochemical integrity.[4]
-
Solution: The addition of HOBt or OxymaPure helps to suppress racemization by forming an active ester that is less prone to this side reaction.[2][4] Uronium-based reagents like HATU generally result in less epimerization.[5] Running the reaction at a lower temperature (e.g., 0 °C) can also be beneficial.[2]
-
-
Probable Cause 2: N-Acylurea Formation. When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[4]
-
Solution: The use of additives like HOBt minimizes this rearrangement.[4] If N-acylurea does form, purification can often be achieved by careful column chromatography or by performing an acidic wash during the workup, as the urea byproduct has some basicity.
-
-
Probable Cause 3: Tetramethylurea (TMU) Impurities. When using HATU or HBTU, tetramethylurea is a stoichiometric byproduct.[5] While generally easy to remove due to its water solubility, it can sometimes co-elute with the desired product.
-
Solution: A thorough aqueous workup is usually sufficient. Washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) followed by brine will effectively remove TMU.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal solvent for my reaction?
The choice of solvent is critical for ensuring all reactants are fully dissolved.
-
N,N-Dimethylformamide (DMF): This is the most commonly used solvent due to its excellent solvating power for a wide range of substrates, including polar molecules.[3]
-
Dichloromethane (DCM): A good alternative if all starting materials are soluble.[3] Its volatility makes for easier removal during workup.
-
Greener Alternatives: Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) can be effective and more environmentally friendly replacements for DMF and DCM in many amide coupling reactions.[6][7]
Q2: What is the mechanism of action for HATU?
HATU is an aminium-based coupling reagent. The reaction proceeds through a two-step mechanism:
-
The carboxylic acid is deprotonated by a base (e.g., DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[8][9]
-
The amine then acts as a nucleophile, attacking the activated ester to form the final amide bond and releasing HOAt (1-hydroxy-7-azabenzotriazole).[8][9]
The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state, contributing to HATU's high efficiency.[8]
Q3: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: A simple and quick method. Spot the starting carboxylic acid, the amine, and the reaction mixture on a silica plate. The product, being less polar than the carboxylic acid, should have a higher Rf value.
-
LC-MS: Provides more definitive information, allowing you to monitor the disappearance of starting materials and the appearance of the product's mass peak.
Q4: What is the best method for purifying the final indazole-3-carboxamide product?
The purification method depends on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing unreacted starting materials and byproducts.[10] A gradient elution, for example starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[10]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to obtain a crystalline, high-purity final product.[10] Common solvents to screen for recrystallization include ethanol, methanol, or ethyl acetate/hexane mixtures.[10]
-
Aqueous Workup: A standard aqueous workup is crucial before any chromatographic or recrystallization step. This typically involves quenching the reaction with water or a saturated aqueous solution of NH₄Cl, extracting the product into an organic solvent, and washing the organic layer with dilute acid, base, and brine as needed to remove soluble impurities.[2]
Data and Protocols
Recommended Reagent Stoichiometry
| Reagent | Equivalents (relative to Carboxylic Acid) | Purpose |
| Indazole-3-Carboxylic Acid | 1.0 | Limiting Reagent |
| Amine | 1.0 - 1.2 | Nucleophile |
| Coupling Reagent (e.g., HATU) | 1.0 - 1.5 | Carboxylic Acid Activation |
| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 3.0 | Acid Scavenger/Base |
General Experimental Protocol: HATU-Mediated Synthesis
This protocol provides a reliable starting point for the synthesis of indazole-3-carboxamides.
Materials:
-
1H-Indazole-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)[4]
-
DIPEA (2.5 eq)[4]
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction's progress by TLC or LC-MS (typically 1-4 hours).[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[4]
Visual Guides
Reaction Mechanism Workflow
Caption: HATU-mediated amide coupling mechanism.
Troubleshooting Workflow
Caption: Troubleshooting logic for low reaction yield.
References
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
- PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
- Wikipedia. (2023).
- Common Organic Chemistry. (n.d.).
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- de Figueiredo, R. M., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4750–4765. [Link]
- MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12201-12208. [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1311-1316. [Link]
- YouTube. (2024).
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1865-1892. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting poor solubility of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. We provide in-depth troubleshooting protocols, scientific explanations for these methodologies, and answers to frequently asked questions.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] However, its molecular structure presents inherent solubility challenges. The planar, aromatic indazole ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the presence of the highly lipophilic trifluoromethyl (-CF3) group significantly increases the molecule's hydrophobicity, further reducing its affinity for aqueous media.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂O₂ | [5][6] |
| Molecular Weight | 230.14 g/mol | [5] |
| Predicted XLogP3 | 2.3 | [5] |
| Appearance | White to Off-White Solid | [7] |
Note: The predicted LogP value suggests moderate lipophilicity. Practical aqueous solubility is often very low for compounds in this class.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a logical workflow for addressing solubility issues, presented in a question-and-answer format.
Question: My compound won't dissolve in my standard aqueous buffer. Where do I begin?
Answer: The first step is to perform a systematic solvent screening to identify a suitable organic solvent for creating a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium.
Experimental Protocol 1: Small-Scale Solvent Screening
-
Preparation: Aliquot 1-2 mg of your compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add a different candidate solvent dropwise while vortexing or stirring. Start with common, biocompatible solvents. Track the volume of solvent needed to achieve complete dissolution.
-
Tier 1 Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol.
-
Tier 2 Solvents: Methanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[8][]
-
-
Observation: Note the solvent and the approximate concentration at which the compound fully dissolves. A good stock solvent will dissolve the compound at a concentration at least 100-fold higher than your final desired experimental concentration.
-
Selection: Choose the solvent that provides the desired stock concentration with the smallest volume and is most compatible with your downstream application.
Senior Application Scientist's Note: DMSO is often the most effective initial choice due to its strong solubilizing power for a wide range of organic molecules.[8] However, for cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤0.5%.
Troubleshooting Workflow for Initial Solubilization
Caption: Workflow for initial solvent screening.
Question: I made a stock in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a common phenomenon known as anti-solvent precipitation. It occurs when a drug dissolved in a "good" solvent is introduced into a "poor" solvent (the anti-solvent), causing rapid supersaturation and precipitation.[10] The solution is to use a co-solvent system or other solubilizing excipients.
1. Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the medium, thereby increasing the solubility of non-polar compounds.[]
| Co-Solvent | Typical Use in Formulations | Key Considerations |
| DMSO | Stock solutions for in vitro screening | Potential for cellular toxicity; keep final concentration <0.5%.[8] |
| Ethanol | Oral and parenteral formulations | Can cause protein precipitation at high concentrations. |
| PEG 400 | Oral and parenteral formulations | Generally well-tolerated; can enhance stability.[8][11] |
| Propylene Glycol (PG) | Oral, topical, and parenteral use | Viscous; can be used in combination with other solvents.[12] |
Experimental Protocol 2: Preparing a Co-Solvent Formulation
-
Stock Preparation: Dissolve this compound in your chosen primary organic solvent (e.g., DMSO) to create a concentrated stock (e.g., 50 mM).
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the stock solution in a pure co-solvent like PEG 400 or PG. This step helps to gradually change the solvent environment.
-
Final Dilution: Slowly add the stock or intermediate solution to the final aqueous buffer with vigorous vortexing or stirring. The key is to avoid localized high concentrations that can trigger precipitation. The final volume of the organic co-solvent should be kept to a minimum, ideally between 1-10% of the total volume.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness (Tyndall effect). If the solution is not perfectly clear, it may not be fully dissolved.
2. Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is readily soluble in water.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[8]
Experimental Protocol 3: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution.
-
Promote Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarification: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved particulate matter. The resulting clear filtrate contains your solubilized compound.
Frequently Asked Questions (FAQs)
Q1: My compound "oiled out" instead of dissolving or precipitating as a solid. What does this mean and how do I fix it? "Oiling out" occurs when the compound separates from the solution as a liquid phase. This typically happens when a solution becomes supersaturated at a temperature that is above the compound's melting point in that specific solvent system.[15] Solution: Re-heat the mixture to dissolve the oil completely. Then, either add a small amount of additional "good" solvent (to reduce the supersaturation level) or allow the solution to cool much more slowly. Slow cooling can be achieved by placing the flask in an insulated container (like a Dewar flask with warm water) to encourage the formation of an ordered crystal lattice rather than a disordered liquid phase.[16]
Q2: Can I use pH adjustment to improve the solubility of this methyl ester? While pH adjustment is a powerful technique for ionizable compounds (weak acids or bases), it is generally not an effective primary strategy for a neutral molecule like a methyl ester.[][17] The parent compound, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid, would be highly responsive to pH changes. The methyl ester, however, lacks a readily ionizable group. The N-H proton on the indazole ring is very weakly acidic and would require a strongly basic pH to deprotonate, which is often not compatible with biological experiments.
Q3: How should I store my prepared solutions to prevent the compound from crashing out over time? Once solubilized, especially in supersaturated systems like some co-solvent formulations, precipitation can occur over time due to temperature fluctuations or nucleation. Recommendations:
-
Store stock solutions at room temperature or 4°C. Avoid freezing aqueous/DMSO mixtures, as this can cause the compound to crash out during the freeze-thaw cycle.
-
Prepare working solutions fresh from the stock solution just before each experiment.
-
If storing for longer periods, visually inspect the solution for any precipitation before use. If present, try to re-solubilize by gentle warming and vortexing.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025, June 25). Pharma Excipients.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. PubChem.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). PubMed Central.
- 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid. CymitQuimica.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
- Pharmacological properties of indazole derivatives: recent developments. PubMed.
- Methyl 1H-indazole-3-carb... ChemBK.
- Technical Support Center: Crystallization of Substituted Oxazoles. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
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- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Technical Support Center: Synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
A Guide for Researchers and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for the synthesis of this compound. This key intermediate is crucial in the development of various pharmacologically active agents. We understand that synthesizing this molecule can present challenges, from low yields in classical reactions to the high cost or unavailability of specific starting materials.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. Our goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to adapt and optimize your synthetic strategies. Here, we explore robust, field-proven alternative reagents and methodologies to enhance the efficiency, scalability, and success of your synthesis.
Part 1: Troubleshooting the Indazole Core Formation
The construction of the 6-(trifluoromethyl)-1H-indazole ring is the most critical phase of the synthesis. Many challenges can arise from the traditional reliance on the Fischer synthesis pathway, particularly concerning the availability and stability of the required hydrazine precursor.
Question 1: My Fischer indazole synthesis using a substituted phenylhydrazine and a pyruvate derivative is resulting in low yields and significant tar formation. What are the likely causes and more reliable modern alternatives?
Answer:
This is a very common issue. The classical Fischer indole synthesis, while foundational, often requires harsh acidic conditions and high temperatures, which can lead to degradation of sensitive substrates, especially those bearing electron-withdrawing groups like -CF₃.[1][2] The primary causes for failure include:
-
Degradation of the Hydrazine: Substituted phenylhydrazines can be unstable under strongly acidic and high-temperature conditions.
-
Side Reactions: The energetic requirements for the key[3][3]-sigmatropic rearrangement can promote competing polymerization and decomposition pathways.[1][4]
-
Poorly Available Starting Materials: The specific 4-(trifluoromethyl)phenylhydrazine required for this synthesis can be expensive or difficult to source, hindering scalability.[5]
Fortunately, several modern alternatives bypass these issues by using more stable, readily available starting materials and employing milder, catalyst-driven cyclization mechanisms.
Alternative Strategy 1: Palladium-Catalyzed Cyclization of N-Aryl Hydrazones
A highly effective alternative involves the palladium-catalyzed intramolecular C-N bond formation. This approach avoids the need for harsh acids and often proceeds under much milder conditions. A notable variation developed by Buchwald and coworkers allows for the cross-coupling of aryl bromides with hydrazones, completely circumventing the need to handle potentially unstable aryl hydrazines directly.[1]
-
Causality: The palladium catalyst facilitates the intramolecular amination, lowering the activation energy for ring closure compared to the thermal rearrangement in the Fischer synthesis. This results in higher yields and cleaner reactions.
Alternative Strategy 2: [3+2] Cycloaddition of Diazo Compounds with Arynes
For a fundamentally different and highly efficient approach, consider the [3+2] cycloaddition between a diazo compound (like ethyl diazoacetate) and an in situ generated aryne.[6] This method builds the indazole ring with excellent control and tolerance for various functional groups.
-
Causality: This reaction proceeds through a concerted or stepwise cycloaddition mechanism that is highly regioselective and avoids harsh thermal conditions. The aryne intermediate is transient and highly reactive, leading to rapid and efficient ring formation.
Workflow: Comparison of Indazole Synthesis Strategies
Caption: Comparison of major indazole synthesis routes.
Question 2: I want to avoid using aryl hydrazines altogether. What is the most robust protocol starting from a trifluoromethylated aniline or haloarene?
Answer:
Starting from a more common and stable precursor like 4-bromo-3-(trifluoromethyl)aniline or a related compound is an excellent strategy for process safety and scalability. The most robust methods involve forming the N-N bond during the cyclization step.
Recommended Strategy: Copper-Mediated Intramolecular N-N Bond Formation
A highly reliable method involves the cyclization of an ortho-haloaryl N-sulfonylhydrazone. This transformation can be effectively mediated by copper catalysts, such as Cu(OAc)₂·H₂O, at lower temperatures and catalyst loadings compared to other methods.[7]
-
Mechanism Insight: The copper catalyst facilitates an intramolecular Ullmann-type coupling, where the nitrogen of the hydrazone displaces the ortho-halogen to form the N-N bond of the indazole ring. This directed cyclization is highly efficient.[8]
Experimental Protocol: Copper-Catalyzed Synthesis of a 1H-Indazole from an o-Haloaryl N-Sulfonylhydrazone
This protocol is adapted from a general procedure described by Wang et al.[7] for the synthesis of 1H-indazoles.
-
Hydrazone Formation:
-
To a solution of the starting aldehyde or ketone (1.0 equiv) in ethanol, add p-toluenesulfonhydrazide (1.1 equiv).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Reflux the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting carbonyl compound.
-
Cool the reaction mixture to room temperature and collect the precipitated N-sulfonylhydrazone by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Copper-Catalyzed Cyclization:
-
In a sealed reaction vessel, combine the dried o-haloaryl N-sulfonylhydrazone (1.0 equiv), Cu(OAc)₂·H₂O (0.1 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add anhydrous DMSO as the solvent.
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 1H-indazole.
-
This method provides a reliable and scalable alternative to classical approaches, leveraging common starting materials.
Part 2: Esterification and Final Modifications
Once the indazole core is formed, the final step is the introduction of the methyl carboxylate group. Standard Fischer esterification can be problematic, and alternative methods are often required for clean, high-yield conversions.
Question 3: I have successfully synthesized 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. However, direct esterification with methanol and a strong acid catalyst (H₂SO₄) is giving me decomposition and poor yields. What are some milder alternatives?
Answer:
This is a frequent challenge. The indazole ring system can be sensitive to the harsh conditions of traditional Fischer esterification. The combination of strong acid and heat can lead to side reactions on the heterocyclic ring or decomposition. Milder, more controlled methods are highly recommended.
Alternative Reagent Comparison
| Reagent/Method | Conditions | Advantages | Disadvantages |
| SOCl₂ then MeOH | 1. SOCl₂ (neat or in DCM), RT to 40°C. 2. Add MeOH, 0°C to RT. | High-yielding, converts acid to highly reactive acyl chloride intermediate. | SOCl₂ is corrosive and moisture-sensitive; generates HCl gas. |
| (COCl)₂ then MeOH | Similar to SOCl₂, often milder. | Generates only gaseous byproducts (CO, CO₂, HCl). | Oxalyl chloride is toxic and moisture-sensitive. |
| NBS / Triphenylphosphine | NBS, PPh₃, then add MeOH. Mild conditions. | Avoids strong acids; good for sensitive substrates.[9] | Generates triphenylphosphine oxide byproduct, which can complicate purification. |
| TMSCHN₂ (Trimethylsilyldiazomethane) | Add reagent solution to acid in MeOH/Toluene at RT. | Extremely mild, fast, and high-yielding. | Reagent is toxic and potentially explosive; requires careful handling. |
| UiO-66-NH₂ Catalyst | Heterogeneous catalyst with MeOH. | Reusable catalyst, environmentally benign process.[10] | May require specific catalyst synthesis and activation. |
Recommended Protocol: Esterification via Acyl Chloride Intermediate
This is one of the most reliable and high-yielding methods for esterifying aromatic and heterocyclic carboxylic acids.
-
Acyl Chloride Formation:
-
Suspend 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.
-
Slowly add anhydrous methanol (3.0 equiv) followed by a non-nucleophilic base like triethylamine (1.2 equiv) to scavenge the generated HCl.
-
Stir the reaction at room temperature for 1-2 hours until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
-
This two-step, one-pot procedure provides excellent yields by activating the carboxylic acid under mild conditions, thus protecting the sensitive indazole core.[9]
Mechanism: Acyl Chloride Activation for Esterification
Caption: Two-step esterification via an acyl chloride intermediate.
By leveraging these modern reagents and understanding the chemical principles behind them, you can effectively troubleshoot and optimize the synthesis of this compound, leading to more reliable and scalable outcomes in your research and development efforts.
References
- Moody, C., & Inman, M. (2010). A versatile variation on the Fischer indole synthesis. RSC Blogs.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4439.
- Organic Chemistry Portal. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts, 19(05), 0487.
- ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Pennetta, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- MDPI. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- National Institutes of Health. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives.
- National Institutes of Health. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase.
- ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- DiVA portal. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- ResearchGate. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.
- Chem Rev Lett. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole.
- eScholarship.org. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids.
- Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst.
- ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Trifluoromethyl Indazole Isomers
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a trifluoromethyl (CF3) group can dramatically modulate a molecule's physicochemical properties, thereby enhancing its potency, metabolic stability, and bioavailability. However, the precise placement of this potent electron-withdrawing group on the indazole ring system gives rise to various positional isomers, each with a potentially unique biological activity profile. This guide provides an in-depth comparison of trifluoromethyl indazole isomers, offering insights into their differential biological activities, the underlying structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Significance of Isomerism in Drug Design
Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of drug discovery.[1][2] Positional isomers, which differ in the location of a substituent on a core scaffold, can exhibit vastly different pharmacological profiles.[1][3] This is because the position of a functional group dictates its interaction with the biological target, influencing binding affinity, selectivity, and ultimately, the therapeutic effect. For trifluoromethyl indazoles, the location of the CF3 group can alter the molecule's electronics, lipophilicity, and steric profile, leading to distinct biological outcomes.
Case Study: Differential Activity of Trifluoromethyl Indazole Isomers
A compelling example of how isomerism impacts biological activity can be found in the development of kinase inhibitors and other targeted therapies. While a direct comparative study of all possible trifluoromethyl indazole isomers against a single target is rare, we can synthesize findings from various studies to illustrate this principle.
For instance, in the pursuit of novel inhibitors for extracellular signal-regulated kinase 1/2 (ERK1/2), a critical component of the MAPK signaling pathway, the substitution pattern on the indazole ring is paramount.[4] Studies have shown that the placement of substituents, including trifluoromethyl groups, can significantly alter inhibitory potency.[4]
Similarly, in the development of Transient Receptor Potential A1 (TRPA1) antagonists for the treatment of inflammatory pain, medicinal chemistry efforts established a clear SAR around the indazole ring.[5] A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole as a starting point. Subsequent optimization revealed that a trifluoromethyl group at the 2-position of the phenyl ring, coupled with substituents at the 6-position of the indazole, dramatically improved in vitro activity.[5] This highlights the critical interplay between the positions of different functional groups on the overall molecule.
| Isomer/Derivative | Target | Biological Activity (IC50) | Key Finding |
| 5-(2-chlorophenyl)indazole | TRPA1 | 1.23 µM | Initial hit from high-throughput screening.[5] |
| 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31) | TRPA1 | 0.015 µM | Optimized lead compound with significantly improved potency.[5] |
| Indazole Amide Derivatives | ERK1/2 | Varies | Potency is highly dependent on the substitution pattern on the indazole core.[4] |
Structure-Activity Relationship (SAR) Insights
The differential activity of trifluoromethyl indazole isomers can be rationalized through key medicinal chemistry principles:
-
Electronic Effects: The strongly electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of the indazole ring's nitrogen atoms. This, in turn, can influence the molecule's ability to form crucial hydrogen bonds with the target protein. The position of the CF3 group will dictate which nitrogen's basicity is most affected.
-
Lipophilicity: Fluorine substitution is known to increase lipophilicity, which can enhance membrane permeability and cell penetration.[6][7] The location of the trifluoromethyl group can create specific hydrophobic interactions within a binding pocket, with some positions being more favorable than others.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[6] Placing the CF3 group at a metabolically labile position on the indazole ring can block oxidative metabolism, thereby increasing the compound's half-life.
Experimental Evaluation of Biological Activity
A thorough comparison of trifluoromethyl indazole isomers requires a robust set of experimental assays. The choice of assay depends on the biological target and the desired information.
In Vitro Assays
1. Enzymatic Assays (for enzyme targets like kinases):
-
Objective: To determine the direct inhibitory effect of the isomers on the target enzyme's activity.
-
Methodology:
-
Reagents: Purified recombinant enzyme, substrate (often a peptide with a fluorescent or radioactive label), ATP, and the test compounds (isomers) at various concentrations.
-
Procedure: The enzyme, substrate, and test compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done through various methods, such as measuring fluorescence, radioactivity, or using an antibody to detect the phosphorylated substrate.
-
Data Analysis: The enzyme activity is plotted against the compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
2. Cell-Based Assays:
-
Objective: To assess the compound's activity in a more physiologically relevant cellular context.
-
Methodology (Example: Cancer Cell Proliferation Assay):
-
Cell Culture: Cancer cells expressing the target of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the trifluoromethyl indazole isomers.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Cell viability is plotted against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
-
In Vivo Models
For promising lead compounds, evaluation in animal models is crucial to assess efficacy and pharmacokinetics.
-
Objective: To determine if the in vitro activity translates to a therapeutic effect in a living organism.
-
Methodology (Example: Xenograft Mouse Model for Cancer):
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a certain size, the mice are treated with the test compounds (e.g., via oral gavage or intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of trifluoromethyl indazole isomers.
Caption: Workflow for the evaluation of trifluoromethyl indazole isomers.
Signaling Pathway Context
Many trifluoromethyl indazole derivatives are designed to modulate specific signaling pathways implicated in disease. For example, ERK1/2 inhibitors target the Ras-Raf-MEK-ERK pathway, which is frequently hyperactivated in various cancers.
Caption: Inhibition of the ERK signaling pathway by a trifluoromethyl indazole isomer.
Conclusion
The biological activity of trifluoromethyl indazole derivatives is exquisitely sensitive to the positional isomerism of the trifluoromethyl group. A nuanced understanding of the structure-activity relationships, guided by rigorous experimental evaluation, is essential for the successful design and development of novel therapeutics based on this versatile scaffold. By carefully considering the electronic, steric, and lipophilic contributions of the trifluoromethyl group at different positions, medicinal chemists can fine-tune the pharmacological properties of these molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.
References
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science.
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A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Framework Using Established Multi-Kinase Drugs
For researchers in oncology and cellular signaling, the identification of novel kinase inhibitors is a critical step in the development of next-generation therapeutics. The indazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with potent biological activity. This guide provides a comprehensive framework for characterizing a novel indazole-based compound, such as Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, as a potential kinase inhibitor.
Given the nascent status of this specific compound in publicly available literature, we will use it as a representative novel entity. Our approach will be to benchmark its hypothetical characterization against a panel of well-established, clinically relevant multi-kinase inhibitors: Sorafenib, Sunitinib, Regorafenib, and Pazopanib. This comparative methodology ensures that the performance of a new chemical entity is contextualized against proven therapeutic agents, providing a robust foundation for further development.
The Competitive Landscape: Understanding the Benchmarks
Before embarking on the experimental evaluation of a novel compound, it is imperative to understand the landscape of existing inhibitors that target similar pathways. Sorafenib, Sunitinib, Regorafenib, and Pazopanib are all orally available multi-kinase inhibitors that have received regulatory approval for the treatment of various solid tumors, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][2][3][4][5] Their primary mechanisms of action converge on the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[3][6][7][8]
Key Pathways Targeted by Benchmark Inhibitors
These inhibitors primarily target pathways crucial for tumor growth and vascularization. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families are central to their anti-angiogenic effects.[9][10] Additionally, they inhibit various other kinases involved in oncogenesis, such as KIT, RET, and the RAF-MEK-ERK signaling cascade.[6][7][11]
Caption: Key signaling pathways targeted by common multi-kinase inhibitors.
The following table summarizes the inhibitory profiles of these benchmark drugs against key kinases. It is important to note that IC50 values can vary between different studies and assay conditions.
| Kinase Target | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| VEGFR1 | 15 | 2 | 1.5 | 10 |
| VEGFR2 | 90 | 80 | 4.2 | 30 |
| VEGFR3 | 20 | - | 7 | 47 |
| PDGFRβ | 57 | 2 | 22 | 84 |
| c-Kit | 68 | - | 7 | 74 |
| B-Raf | 22 | - | 28 | - |
| Raf-1 | 6 | - | 1.5 | - |
| RET | - | - | 1.5 | - |
| Data compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions.[12] |
A Step-by-Step Framework for Novel Inhibitor Characterization
The following sections outline a logical, two-stage workflow for characterizing a novel compound like this compound. This process begins with broad, in vitro biochemical screening, followed by more physiologically relevant cell-based assays.
Stage 1: In Vitro Biochemical Kinase Profiling
The first step is to determine the direct inhibitory effect of the novel compound on a panel of purified kinases. This provides a clean, direct measure of potency (IC50) and a preliminary view of selectivity. A luminescence-based assay that quantifies ATP consumption is a common, high-throughput method.[13][14]
Experimental Protocol: Luminescence-Based Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Principle: Kinase activity is directly proportional to the amount of ATP consumed. This assay measures the remaining ATP in the reaction mixture using a luciferase/luciferin system. Low luminescence indicates high kinase activity (more ATP consumed), while high luminescence indicates low kinase activity (inhibition).
Materials:
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Raf)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (this compound) and benchmark inhibitors (Sorafenib, Sunitinib)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test and benchmark compounds in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells. b. Add 2.5 µL of a solution containing the kinase of interest to each well. c. Pre-incubate for 15 minutes at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km for each specific kinase to ensure competitive inhibition is accurately measured. e. Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.[15]
-
Luminescence Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well. Incubate for 40 minutes at room temperature. b. Add 20 µL of a second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Stage 2: Cell-Based Assays for Target Engagement and Functional Outcomes
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential for confirming that a compound can enter cells, engage its target, and exert a functional effect in a complex biological system.[16]
Experimental Protocol: Cellular Phosphorylation Assay
Objective: To measure the inhibition of target kinase phosphorylation in a cellular context.
Principle: This assay quantifies the phosphorylation of a specific downstream substrate of the kinase of interest. A reduction in the phosphorylation of the substrate in the presence of the inhibitor indicates target engagement and inhibition of the signaling pathway.[16]
Materials:
-
Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2, cancer cell lines with specific mutations).
-
Cell culture medium and supplements.
-
Test compound and benchmark inhibitors.
-
Growth factors to stimulate the pathway (e.g., VEGF to stimulate VEGFR2).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Assay kits for detecting phosphorylated and total protein (e.g., ELISA, AlphaLISA, or TR-FRET).[17]
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for 4-6 hours to reduce basal kinase activity. c. Pre-treat the cells with a serial dilution of the test compound or benchmark inhibitors for 1-2 hours.
-
Kinase Pathway Stimulation: a. Stimulate the kinase pathway by adding a specific ligand (e.g., VEGF) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: a. Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
-
Detection of Phosphorylation: a. Transfer the cell lysates to the detection plate. b. Quantify the amount of phosphorylated substrate and total substrate according to the manufacturer's protocol for the chosen assay format (e.g., TR-FRET).[17]
-
Data Analysis: a. Normalize the phosphorylated protein signal to the total protein signal for each well. b. Calculate the percentage of inhibition of phosphorylation relative to the stimulated, vehicle-treated control. c. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Caption: General workflow for a cell-based phosphorylation assay.
Synthesizing the Data: Building a Profile for Your Novel Compound
By executing this two-stage experimental plan, researchers can build a comprehensive profile for a novel compound like this compound. The biochemical data will provide a quantitative measure of its potency and a selectivity profile across different kinases. The cell-based data will validate these findings by demonstrating on-target activity in a living system.
Comparing these results directly with those obtained for benchmark inhibitors like Sorafenib and Sunitinib under identical assay conditions is the final, critical step. This comparison will reveal the relative potency, selectivity, and cellular efficacy of the novel compound, providing the essential data-driven insights needed to justify its advancement in the drug discovery pipeline. This structured, comparative approach ensures that the evaluation of new chemical entities is both rigorous and relevant, accelerating the journey from the bench to potential clinical application.
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Decoding the Impact of C6 Substitution on Indazole-3-Carboxylate Activity: A Comparative Guide
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] Among its various derivatives, indazole-3-carboxylates have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors for a range of therapeutic targets. This guide delves into the critical role of substitutions at the 6-position of the indazole ring, providing a comparative analysis of their impact on biological activity, supported by experimental data and protocols.
The Strategic Importance of the 6-Position
In the intricate dance of drug-receptor interactions, the substitution pattern on a core scaffold dictates the molecule's potency, selectivity, and pharmacokinetic properties. The 6-position of the indazole ring often projects into a solvent-exposed region or a specific sub-pocket of the target protein's active site. This positioning makes it a prime target for chemical modification to enhance biological activity and fine-tune physicochemical properties. Our exploration of various 6-substituted indazole-3-carboxylates reveals that even subtle changes at this position can lead to dramatic shifts in efficacy.
Comparative Analysis of 6-Substituted Indazole-3-Carboxylate Analogs
To illustrate the structure-activity relationship (SAR), we have compiled data from various studies on 6-substituted indazole derivatives. While a direct head-to-head comparison of a complete series of 6-substituted indazole-3-carboxylates is not available in a single study, by synthesizing data from multiple sources, we can discern clear trends. The following table summarizes the biological activities of representative compounds, highlighting the influence of different substituents at the 6-position.
| Compound ID | 6-Substituent | Target/Assay | Biological Activity (IC50/EC50) | Reference |
| 1a | -H | JNK3 Kinase Assay | 5 nM | [2] |
| 1b | -F | JNK3 Kinase Assay | 1 nM | [2] |
| 2f | -[6-(4-methylpiperazin-1-yl)pyridin-3-yl] | 4T1 Breast Cancer Cell Proliferation | 0.23 µM | [3] |
| SR-3737 | (Not specified, but indazole-based) | JNK3 Kinase Assay | 12 nM | [4][5] |
| SR-3737 | (Not specified, but indazole-based) | p38 Kinase Assay | 3 nM | [4][5] |
| Compound 15 | -H | JNK3 Kinase Assay | 1 nM | [2] |
| Compound 8 | -F | JNK3 Kinase Assay | 5 nM | [2] |
Key Insights from the Data:
-
Halogenation: The introduction of a fluorine atom at the 6-position (Compound 1b vs. 1a , and Compound 8 vs. 15 ) can significantly enhance potency against JNK3.[2] This is a common strategy in medicinal chemistry to improve binding affinity through favorable interactions with the protein.
-
Bulky Aromatic Substituents: The presence of a large, heterocyclic substituent at the 6-position, as seen in Compound 2f , can confer potent anti-proliferative activity against cancer cell lines.[3] This suggests that the 6-position can be utilized to target additional binding pockets or to improve cell permeability.
-
Selectivity: A comparison of the indazole-based inhibitor SR-3737 highlights that modifications can also impact selectivity. While potent against JNK3, it also shows high potency against the closely related p38 kinase, indicating a need for further optimization to achieve selectivity.[4][5]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the core findings of the SAR at the 6-position of the indazole-3-carboxylate scaffold.
Caption: SAR at the C6 position of the indazole-3-carboxylate core.
Experimental Methodologies: A Guide to Evaluation
The biological evaluation of these compounds relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize 6-substituted indazole-3-carboxylates.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay used to measure the affinity of a test compound for a kinase of interest.[6]
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these solutions in the appropriate kinase buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the target kinase (e.g., JNK3) and a Eu-labeled anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in kinase buffer. Add 2.5 µL of the tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mechanistic Insights: Signaling Pathways
Many 6-substituted indazole-3-carboxylates exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. As many of these compounds are developed as kinase inhibitors, they often target pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways.[8][9]
Caption: Simplified signaling pathways targeted by indazole kinase inhibitors.
Conclusion and Future Directions
The strategic modification of the 6-position of the indazole-3-carboxylate scaffold is a powerful tool for modulating biological activity. Our comparative analysis demonstrates that substitutions at this position can significantly impact potency, selectivity, and cellular efficacy. The introduction of small electron-withdrawing groups like fluorine can enhance potency, while larger, more complex moieties can be leveraged to achieve potent effects in cell-based assays.
Future research in this area should focus on systematic explorations of a wider range of substituents at the 6-position to build a more comprehensive SAR understanding. The development of highly selective inhibitors will require a deep understanding of the target protein's topology and the exploitation of subtle differences in the active sites of related kinases. The continued application of robust experimental methodologies and a clear understanding of the underlying signaling pathways will be paramount in the successful development of novel 6-substituted indazole-3-carboxylates as next-generation therapeutics.
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A Researcher's Guide to the In Vitro Evaluation of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate Derivatives as Anticancer Agents
This guide provides a comprehensive overview of the in vitro evaluation of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate derivatives, a promising class of compounds in oncology research. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and present a comparative analysis of the cytotoxic effects of various derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and assess the anticancer potential of this chemical scaffold.
The indazole ring is a key structural motif in numerous pharmacologically active compounds, including several FDA-approved anticancer drugs.[1] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of biological activity. The incorporation of a trifluoromethyl group at the 6-position is of particular interest as it can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will focus on derivatives of the this compound core, exploring how modifications to this scaffold influence their in vitro anticancer efficacy.
Comparative In Vitro Cytotoxicity of Indazole Derivatives
A critical initial step in the evaluation of any potential anticancer compound is the assessment of its cytotoxic activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Below is a comparative table of IC50 values for various indazole derivatives, providing insights into their structure-activity relationships (SAR).
It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies. However, the data presented here, collated from various studies, can still provide valuable trends and inform the design of future derivatives.
| Compound ID | R1 Group (at Indazole C3) | R2 Group (at Indazole C6) | Cell Line | IC50 (µM) | Reference |
| 2a | (E)-3,5-dimethoxystyryl | 4-(4-methylpiperazin-1-yl)phenyl | A549 | >10 | [2] |
| 4T1 | >10 | [2] | |||
| HepG2 | >10 | [2] | |||
| MCF-7 | 1.15 | [2] | |||
| HCT116 | 4.89 | [2] | |||
| 2f | (E)-3,5-dimethoxystyryl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | A549 | 1.15 | [2] |
| 4T1 | 0.23 | [2] | |||
| HepG2 | 0.80 | [2] | |||
| MCF-7 | 0.34 | [2] | |||
| HCT116 | 0.55 | [2] | |||
| 6o | Amine | 4-(4-(trifluoromethyl)phenyl)piperazin-1-yl | K562 | 5.15 | [3] |
| A549 | - | [3] | |||
| PC-3 | - | [3] | |||
| Hep-G2 | - | [3] | |||
| 7d | Polysubstituted | - | A2780 | - | [4] |
| A549 | - | [4] | |||
| 30l | Carboxamide | - | PAK1 (enzymatic) | 0.0098 | [5] |
Note: The structures of compounds 7d and 30l are complex and not easily represented by simple R-group substitutions. Please refer to the cited literature for their full chemical structures.
From this data, it is evident that modifications at both the C3 and C6 positions of the indazole ring significantly impact cytotoxic activity. For instance, the pyridyl analogue 2f demonstrated markedly improved antiproliferative activity across multiple cell lines compared to its phenyl analogue 2a .[2] This highlights the importance of the substituent at the C6 position in mediating the anticancer effects of these derivatives.
Mechanistic Insights: Induction of Apoptosis
A desirable characteristic of an anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several indazole derivatives have been shown to exert their cytotoxic effects through the activation of apoptotic pathways.[2][3][4] A common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.
The Mitochondrial Pathway of Apoptosis Induced by Indazole Derivatives
Studies on the promising derivative 2f have revealed its ability to induce apoptosis in 4T1 breast cancer cells through the mitochondrial pathway.[2][6] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[6] This, in turn, triggers the release of pro-apoptotic proteins from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the cleavage and activation of caspase-3.[2][6]
Caption: Mitochondrial pathway of apoptosis induced by an indazole derivative.
Experimental Protocols
To ensure the reproducibility and validity of in vitro evaluations, standardized and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for two fundamental assays used to assess the anticancer activity of this compound derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in complete culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the indazole derivatives for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells (due to mechanical damage)
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives reveals their potential as a promising scaffold for the development of novel anticancer agents. The available data on structurally related compounds indicate that strategic modifications to the indazole core can lead to potent cytotoxic activity against a range of cancer cell lines. Furthermore, mechanistic studies suggest that these compounds can induce apoptosis through the mitochondrial pathway, a hallmark of effective cancer therapeutics.
Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish a more definitive structure-activity relationship. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective inhibitors. Ultimately, promising lead compounds identified through rigorous in vitro screening will warrant further investigation in preclinical in vivo models to assess their therapeutic potential.
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A Comparative Guide to the Efficacy of Indazole-Based PAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the efficacy of prominent indazole-based inhibitors targeting p21-activated kinase 1 (PAK1). As a central node in numerous signaling pathways that govern cell proliferation, survival, and motility, PAK1 has emerged as a critical therapeutic target in oncology and other diseases.[1][2][3] Indazole-containing compounds have shown significant promise as kinase inhibitors, with several demonstrating potent and selective activity against PAK1.[4][5][6] This document will dissect the biochemical and cellular potency, selectivity, and preclinical efficacy of key indazole-based PAK1 inhibitors to inform research and development decisions.
The Role of PAK1 in Cellular Signaling
P21-activated kinases (PAKs) are serine/threonine kinases that function as crucial effectors for the Rho family GTPases, Rac1 and Cdc42.[7] The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being directly activated by Rac/Cdc42. PAK1, in particular, is a linchpin in pathways that are frequently deregulated in cancer, including those downstream of growth factor receptors and integrins.[3][8] Its activation triggers cascades, such as the MAPK pathway, that are implicated in oncogenic transformation, metastasis, and therapeutic resistance.[1][2][3] The overexpression and hyperactivation of PAK1 in various cancers, including breast and lung, underscore its potential as a high-value drug target.[7][8]
Figure 1: Simplified PAK1 Signaling Pathway.
Comparative Efficacy of Indazole-Based PAK1 Inhibitors
Several classes of indazole-based compounds have been developed to target PAK1. This section compares the efficacy of representative ATP-competitive and allosteric inhibitors, focusing on biochemical potency, cellular activity, and selectivity.
ATP-Competitive Indazole Derivatives
These inhibitors target the highly conserved ATP-binding pocket of the kinase domain. While often potent, achieving selectivity over other kinases, particularly within the PAK family, can be a challenge.
1. FRAX597 and Derivatives (e.g., FRAX1036):
The pyrido[2,3-d]pyrimidine-7-one core, found in compounds like FRAX597, has been a foundational scaffold for potent Group I PAK inhibitors.[9] FRAX597 is a potent, orally available inhibitor of Group I PAKs.[9] It has demonstrated significant antitumor activity in preclinical models of neurofibromatosis type 2 (NF2) and Kras-driven squamous cell carcinoma.[9]
-
Biochemical Potency: FRAX597 exhibits potent inhibition of PAK1 with an IC50 of 7.7-8 nM.[9][10][11] It also inhibits PAK2 (IC50 = 13 nM) and PAK3 (IC50 = 19 nM) with slightly lower potency.[10][11]
-
Cellular Activity: In NF2-deficient schwannoma cells, FRAX597 inhibits proliferation effectively.[10][12] It has also been shown to inhibit proliferation, survival, and migration in pancreatic cancer cell lines.[10][13]
-
Selectivity: While potent against Group I PAKs, FRAX597 also inhibits other kinases, including RET, YES1, TEK, and CSF1R, which can be a source of off-target effects.[10] Clinical development of some FRAX compounds was halted due to cardiovascular toxicity, highlighting the challenges associated with pan-Group I PAK inhibition, as PAK2 is known to play a vital role in cardiovascular function.[14]
2. G-5555:
G-5555 is a highly potent and selective PAK1 inhibitor designed to improve upon earlier compounds like FRAX1036 by addressing issues such as hERG activity.[8] It incorporates a 5-amino-1,3-dioxanyl moiety to reduce pKa and logP, which enhances its pharmacokinetic properties.[8]
-
Biochemical Potency: G-5555 is a high-affinity inhibitor with a Ki of 3.7 nM for PAK1 and 11 nM for PAK2.[15][16]
-
Cellular Activity: In a panel of 23 breast cancer cell lines, G-5555 showed significantly greater growth-inhibitory activity in cell lines with PAK1 gene amplification.[15] It demonstrates good activity in cellular pMEK assays (IC50 = 69 nM), indicating effective target engagement in cells.[17]
-
Selectivity: G-5555 displays excellent kinase selectivity. Out of 235 kinases tested, only eight besides PAK1 were inhibited by more than 70%, these being primarily other Group I PAKs and closely related kinases.[15][17] Importantly, it exhibits low activity against the hERG channel, reducing the risk of cardiotoxicity.[8][17]
3. 1H-Indazole-3-carboxamide Derivatives:
A newer class of inhibitors based on the 1H-indazole-3-carboxamide scaffold has been identified through fragment-based screening.[5][18]
-
Biochemical Potency: The representative compound, 30l, from this series shows excellent enzymatic inhibition with a PAK1 IC50 of 9.8 nM.[5][18]
-
Cellular Activity: Compound 30l significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail.[5][18]
-
Selectivity: This compound demonstrated high selectivity for PAK1 when tested against a panel of 29 other kinases and showed a low risk of hERG toxicity.[5][18] Structure-activity relationship (SAR) studies indicated that specific hydrophobic and hydrophilic substitutions are critical for its potency and selectivity.[5][18]
Allosteric Indazole Derivatives
Allosteric inhibitors bind to sites outside the ATP pocket, often inducing a conformational change that inactivates the kinase. This approach can yield superior selectivity across the kinome.
1. NVS-PAK1-1:
NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of PAK1.[19] Its unique binding mode allows it to achieve remarkable selectivity for PAK1 over other PAK isoforms and the broader kinome.[20]
-
Biochemical Potency: NVS-PAK1-1 has an IC50 of 5-6 nM for PAK1.[19] It is significantly less active against PAK2 (Kd = 400 nM), demonstrating over 54-fold selectivity for PAK1.[19][20]
-
Cellular Activity: In cellular assays, NVS-PAK1-1 potently inhibits PAK1 autophosphorylation at concentrations around 0.25 µM.[19] It inhibits proliferation in pancreatic ductal carcinoma and neurofibromatosis type 2 (NF2) models.[19][21] However, its antiproliferative effects in some cell lines are modest, suggesting it may be more cytostatic than cytotoxic.[14][21]
-
Selectivity: NVS-PAK1-1 is exquisitely selective. In a screen against 442 kinases, it showed a selectivity score (S10) of 0.003, with virtually no off-target activity at 10 µM.[19] This high selectivity makes it an excellent chemical probe for studying PAK1-specific functions.[19]
| Inhibitor | Type | PAK1 Potency | PAK2 Potency | Key Cellular Effects | Selectivity Profile |
| FRAX597 | ATP-Competitive | IC50: ~8 nM[9][10] | IC50: ~13 nM[10] | Antiproliferative, anti-migratory[10][13] | Group I selective; some off-target kinase activity[10] |
| G-5555 | ATP-Competitive | Ki: 3.7 nM[15] | Ki: 11 nM[15] | Growth inhibition in PAK-amplified cells[15] | High; low hERG activity[8][15] |
| Indazole-3-carboxamide (30l) | ATP-Competitive | IC50: 9.8 nM[5][18] | High selectivity over 29 kinases[5][18] | Anti-migratory, anti-invasive[5][18] | High; low hERG activity[5][18] |
| NVS-PAK1-1 | Allosteric | IC50: ~5 nM[19] | >54-fold less potent vs PAK1[19] | Inhibits autophosphorylation; antiproliferative[19][21] | Exquisite; S10 (442 kinases) = 0.003[19] |
Experimental Methodologies
The robust evaluation of PAK1 inhibitors relies on a series of well-defined biochemical and cellular assays. The causality behind experimental choices is critical for generating reliable and translatable data.
Key Experiment: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified PAK1 kinase and to calculate its IC50 value.
Rationale: This cell-free assay is the gold standard for quantifying the potency of a kinase inhibitor against its direct target, independent of cellular factors like membrane permeability or efflux pumps. Using purified, recombinant kinase ensures that the measured effect is due to direct interaction with the target protein.
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the indazole inhibitor in DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the purified recombinant PAK1 enzyme, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific PAKtide) and ATP. Often, radiolabeled [γ-³²P]ATP is used for sensitive detection.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). The reaction must be kept within the linear range.
-
Termination: Stop the reaction by adding a strong chelating agent like EDTA, which sequesters the Mg²⁺ ions required for kinase activity.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will bind to the membrane.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter. The signal is directly proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion and Future Outlook
The development of indazole-based PAK1 inhibitors has produced compounds with impressive potency and varied selectivity profiles.
-
ATP-competitive inhibitors like G-5555 represent a significant advancement, offering a balance of high potency and improved safety profiles over earlier generations like the FRAX series. Their efficacy in PAK1-amplified cancer cells highlights a clear patient selection strategy.[15]
-
Allosteric inhibitors , exemplified by NVS-PAK1-1, offer a paradigm of selectivity.[19][20] This makes them invaluable as research tools to dissect the specific roles of PAK1 without the confounding effects of inhibiting PAK2 or other kinases. However, their often more modest cellular antiproliferative effects suggest that for therapeutic applications, a degree of broader Group I PAK inhibition may be necessary in some contexts, or they may be best utilized in combination therapies.[14][20][21]
The critical challenge remains translating potent biochemical inhibition into robust in vivo anti-tumor efficacy. The essential role of PAK2 in cardiovascular health complicates the development of pan-Group I PAK inhibitors.[14] Therefore, the future of PAK1-targeted therapy likely lies in two main areas:
-
Development of highly PAK1-selective inhibitors: Compounds like NVS-PAK1-1 and the indazole-3-carboxamide series provide a path toward minimizing off-target toxicity. Further optimization of their drug-like properties is essential for clinical success.
-
Combination Strategies: Combining a PAK1-selective inhibitor with standard-of-care chemotherapies or other targeted agents has shown synergistic effects.[10][20] For example, combining FRAX597 with gemcitabine synergistically reduced pancreatic cancer growth in vitro and in vivo.[10][13] Similarly, NVS-PAK1-1 enhanced the efficacy of chemotherapy in triple-negative breast cancer models.[20][22]
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- 8. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. rndsystems.com [rndsystems.com]
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- 19. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 20. aacrjournals.org [aacrjournals.org]
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- 22. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
For researchers and professionals in drug discovery and development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. The presence of even minute quantities of impurities can drastically alter a compound's biological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. This guide provides a comprehensive, multi-faceted strategy for assessing the purity of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple protocol recitation to explain the causality behind our analytical choices, empowering you to build a self-validating, robust purity profile for your synthesized molecules.
The Imperative of Purity: An ICH Perspective
Before delving into analytical techniques, it is crucial to understand the regulatory framework that governs impurities in new drug substances. The International Council for Harmonisation (ICH) provides guidelines that are the bedrock of pharmaceutical development. According to ICH Q3A(R2), impurities are classified into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1][2] Organic impurities are of particular concern as they can arise from starting materials, by-products of the synthesis, intermediates, degradation products, or reagents.[1][3]
The ICH establishes thresholds for reporting, identifying, and qualifying these impurities based on the maximum daily dose of the drug.[2][4] For instance, the reporting threshold—the level above which an impurity must be reported—is often around 0.05%.[1][2] This underscores the need for highly sensitive and accurate analytical methods.
An Orthogonal Approach: The Cornerstone of Confident Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property of the molecule. Therefore, a robust purity assessment relies on an orthogonal approach , which involves using multiple, distinct analytical methods. This strategy ensures that an impurity missed by one technique (e.g., an impurity that co-elutes in HPLC) will be detected by another (e.g., by its unique signals in an NMR spectrum).
Caption: An orthogonal approach to purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary method for quantifying the purity of a synthesized compound.[5] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
Causality: We choose RP-HPLC because our target molecule is moderately polar. The nonpolar stationary phase (e.g., C18) will retain the compound, while a polar mobile phase (e.g., a mixture of water and acetonitrile) will elute it. Impurities with different polarities will elute at different times, allowing for their separation and quantification. The inclusion of a UV detector is logical as the indazole ring system contains a strong chromophore, enabling sensitive detection.
Experimental Protocol: RP-HPLC for Purity Determination
Caption: Workflow for RP-HPLC Purity Analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). Degas both solvents.
-
Standard/Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Data Presentation & Interpretation
| Batch ID | Retention Time (min) | Main Peak Area (%) | Impurity 1 (RT 4.5 min) | Impurity 2 (RT 8.1 min) | Total Impurities (%) |
| SYNTH-001 | 7.2 | 99.85 | 0.08% | 0.07% | 0.15% |
| SYNTH-002 | 7.2 | 98.50 | 0.75% | 0.75% | 1.50% |
A high-purity sample (SYNTH-001) will show a single major peak with minimal secondary peaks. The area percent of this peak is reported as the purity. In contrast, a less pure sample (SYNTH-002) shows significant impurity peaks, which would require further characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
While HPLC provides quantitative data on purity, it reveals little about the identity of the main peak or the structure of impurities. NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic compounds.[6][7] For a molecule containing hydrogen, carbon, and fluorine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is essential.
Causality:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It can quickly reveal the presence of organic impurities, even at low levels, which will exhibit their own distinct sets of signals.
-
¹³C NMR: Complements the ¹H NMR by showing the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR: This is particularly crucial for our target molecule.[8] The trifluoromethyl (CF₃) group will give a strong, sharp singlet in the ¹⁹F spectrum. The chemical shift of this signal is highly sensitive to the electronic environment, making it an excellent probe for confirming the structure and detecting any fluorine-containing impurities.[9][10]
Experimental Protocol: Multi-Nuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software (e.g., Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR spectrum to determine the relative ratios of different protons.
Data Interpretation
An NMR spectrum of a pure sample should show:
-
¹H NMR: Signals that correspond exactly to the expected structure of this compound, with correct chemical shifts, splitting patterns, and integration values. The absence of unexpected signals is a strong indicator of purity.
-
¹³C NMR: The correct number of signals corresponding to the 10 unique carbons in the molecule. The characteristic quartet for the CF₃ carbon (due to C-F coupling) is a key diagnostic peak.
-
¹⁹F NMR: A single, sharp singlet for the CF₃ group at the expected chemical shift.
Table: Expected NMR Signals for this compound (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| ¹H | ~14.0 | broad singlet | Indazole N-H |
| ¹H | ~8.1-8.3 | multiplet | Aromatic protons |
| ¹H | ~7.7-7.9 | multiplet | Aromatic protons |
| ¹H | ~3.9 | singlet | Methyl ester (-OCH₃) |
| ¹³C | ~162 | singlet | Carboxylate Carbonyl (C=O) |
| ¹³C | ~122 | quartet (J ≈ 270 Hz) | Trifluoromethyl Carbon (CF₃) |
| ¹⁹F | ~ -61 | singlet | Trifluoromethyl Fluorines (CF₃) |
Note: Exact chemical shifts can vary based on solvent and concentration.
Mass Spectrometry (MS): Definitive Molecular Weight Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight for the compound.[11][12] When coupled with HPLC (LC-MS), it becomes a powerful tool for confirming the molecular weight of the main peak and providing mass information on any separated impurities.[5][6] High-Resolution Mass Spectrometry (HRMS) can measure mass with enough accuracy to determine the elemental composition.[13]
Causality: Confirming the molecular weight is a non-negotiable step in identity confirmation. A soft ionization technique like Electrospray Ionization (ESI) is chosen because it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the data easy to interpret.
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use the same HPLC method described previously.
-
MS Interface: The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: ESI(+)
-
Scan Range: m/z 100-500
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. The most abundant ion should correspond to the [M+H]⁺ of the target compound.
Data Interpretation
-
Compound: this compound
-
Molecular Formula: C₁₀H₇F₃N₂O₂
-
Exact Mass: 258.0463
-
Expected [M+H]⁺: 259.0541
Table: Comparison of MS Data for Identity Confirmation
| Technique | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Interpretation |
| Low-Res MS | 259.1 | 259.1 | Consistent with target molecular weight. |
| HRMS | 259.0541 | 259.0539 | Confirms elemental composition (within 5 ppm mass accuracy). |
The observation of the correct molecular ion, especially with HRMS, provides very high confidence in the identity of the synthesized material.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis is a classic technique that determines the mass percentage of carbon, hydrogen, and nitrogen (CHN) in a pure organic compound.[14] The experimental results are compared to the theoretical values calculated from the molecular formula.
Causality: This technique provides a fundamental check on the compound's elemental composition.[15] A significant deviation between the experimental and theoretical values (typically >0.4%) indicates the presence of impurities (e.g., residual solvent, inorganic salts) or that the compound's structure is incorrect.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount (1-3 mg) of the highly purified and dried sample is required.
-
Combustion: The sample is combusted at high temperature (~1000 °C) in a stream of oxygen.
-
Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample.
Data Interpretation
-
Molecular Formula: C₁₀H₇F₃N₂O₂
-
Theoretical Values: C, 46.52%; H, 2.73%; N, 10.85%
Table: Comparison of Theoretical vs. Experimental Elemental Analysis
| Element | Theoretical % | Batch SYNTH-001 Experimental % | Deviation |
| Carbon (C) | 46.52 | 46.45 | -0.07% |
| Hydrogen (H) | 2.73 | 2.78 | +0.05% |
| Nitrogen (N) | 10.85 | 10.81 | -0.04% |
The close agreement (all deviations <0.4%) for Batch SYNTH-001 provides strong evidence for the assigned molecular formula and indicates a high level of purity, free from significant amounts of extraneous elements.
Conclusion: Synthesizing a Self-Validating Purity Profile
Sources
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- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. rroij.com [rroij.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. Stoichiometry: Elemental Analysis [chm.davidson.edu]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate Derivatives in Oncology Research
Introduction: Targeting Cancer with the Indazole Scaffold
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its versatile structure has been successfully exploited to develop treatments for a range of diseases, most notably cancer.[2] Several U.S. FDA-approved anticancer agents, including the multi-kinase inhibitors Pazopanib and Axitinib, feature an indazole core, underscoring its therapeutic relevance.[1][3]
This guide focuses on a specific, promising class of these compounds: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate derivatives . The inclusion of a trifluoromethyl (CF3) group is a strategic design choice, often employed to enhance metabolic stability, improve cell permeability, and increase binding affinity to target proteins. The objective of this document is to provide a comprehensive, logic-driven framework for the preclinical in vitro evaluation of novel derivatives from this series. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of their anticancer potential.
Comparative Framework: Establishing Benchmarks for Novel Derivatives
To objectively assess the performance of our novel indazole derivatives, a rigorous comparative structure is essential. This involves benchmarking against both a known standard and appropriate controls.
-
Test Compounds: For this guide, we will consider a hypothetical series of three novel derivatives:
-
IND-CF3-A
-
IND-CF3-B
-
IND-CF3-C
-
-
Positive Control Comparator: Doxorubicin . This well-characterized anthracycline antibiotic is a standard cytotoxic agent used in chemotherapy. Its mechanisms, including DNA intercalation and topoisomerase II inhibition, are distinct from the likely kinase-inhibiting profile of our indazole series, allowing us to compare broad cytotoxic potential against a clinically relevant drug.[4]
-
Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) . This serves as the negative control to ensure that the observed cellular effects are due to the compound itself and not the solvent used for dissolution.[5]
Experimental Evaluation: A Phased Approach from Screening to Mechanism
Our evaluation follows a logical, multi-phased workflow. We begin with broad screening to identify the most potent compounds and then proceed to detailed mechanistic studies to understand how they work.
Caption: High-level experimental workflow for evaluating novel indazole derivatives.
Phase 1: Primary Cytotoxicity Screening
Core Objective: To quantify the dose-dependent antiproliferative activity of the IND-CF3 derivatives across a panel of diverse cancer cell lines and determine their half-maximal inhibitory concentration (IC50).
Choice of Assay: SRB over MTT
Two common colorimetric assays for cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[6] The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which can be influenced by compounds that affect mitochondrial function without necessarily killing the cell.[7] The SRB assay, however, stains total cellular protein, providing a more direct measure of cell mass and thus viability.[8] It is less prone to interference from test compounds and generally offers a more stable and linear response.[4] For these reasons, the SRB assay is our recommended method for primary screening.
Experimental Protocol: Sulforhodamine B (SRB) Assay[5][8]
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the IND-CF3 derivatives and the Doxorubicin control. Replace the culture medium with medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to allow for multiple cell doublings in the control group.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative IC50 Values (Hypothetical Data)
| Compound | IC50 (µM) on MCF-7 (Breast) | IC50 (µM) on A549 (Lung) | IC50 (µM) on HCT116 (Colon) |
| IND-CF3-A | 2.5 | 5.1 | 3.8 |
| IND-CF3-B | > 50 | > 50 | > 50 |
| IND-CF3-C | 0.85 | 1.2 | 0.95 |
| Doxorubicin | 0.45 | 0.60 | 0.52 |
Phase 2: Mechanistic Elucidation of the Lead Compound (IND-CF3-C)
Core Objective: To determine the primary mechanism by which IND-CF3-C inhibits cancer cell proliferation, focusing on the induction of apoptosis and disruption of the cell cycle.
A. Apoptosis Induction Analysis
Scientific Rationale: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[9] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes.[11] By using these two probes simultaneously with flow cytometry, we can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry[10][12]
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Treat with IND-CF3-C at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and wash twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately using a flow cytometer.
B. Cell Cycle Analysis
Scientific Rationale: The cell cycle is a tightly regulated process that cancer cells often deregulate to achieve uncontrolled proliferation.[12] Many anticancer drugs function by interrupting this cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M), which can subsequently trigger apoptosis.[12] By staining the DNA of fixed cells with a stoichiometric dye like Propidium Iodide (PI), we can quantify the DNA content per cell using flow cytometry.[13] Cells in G0/G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in the S (synthesis) phase have an intermediate amount.[14][15]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[14][17]
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Step 1).
-
Cell Harvesting: Harvest adherent cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the pellet in 500 µL of a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence emission of PI. Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.
Data Presentation: Mechanistic Analysis of IND-CF3-C (Hypothetical Data)
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 3.1% | 1.5% | 4.6% |
| IND-CF3-C (0.85 µM) | 18.5% | 7.2% | 25.7% |
| IND-CF3-C (1.7 µM) | 29.8% | 15.4% | 45.2% |
Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 55.2% | 28.3% | 16.5% |
| IND-CF3-C (0.85 µM) | 35.1% | 20.5% | 44.4% |
| IND-CF3-C (1.7 µM) | 20.7% | 15.1% | 64.2% |
Phase 3: Target Pathway Analysis
Core Objective: To investigate the molecular changes underlying the observed apoptosis and G2/M arrest by examining key regulatory proteins.
Scientific Rationale: Indazole derivatives frequently act as kinase inhibitors.[3][16] The PI3K/AKT pathway is a critical pro-survival signaling cascade often hyperactivated in cancer. Its inhibition can lead to apoptosis.[17] Apoptosis itself is executed by a cascade of proteases called caspases, with Caspase-3 being a key executioner. This process is regulated by the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 are antagonized by pro-apoptotic members like Bax.[9][18] A G2/M arrest is often associated with alterations in cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Methodology: Western Blotting Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[19] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein of interest.[20] We can also use antibodies that specifically recognize phosphorylated (activated) forms of signaling proteins like AKT.[17]
Experimental Protocol: Western Blotting[19][23]
-
Protein Extraction: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies to use:
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.
-
Signaling: Phospho-AKT (Ser473), Total AKT.
-
Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Caption: Hypothetical signaling pathway inhibited by IND-CF3-C leading to apoptosis.
Overall Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to the in vitro biological evaluation of novel this compound derivatives. Through a phased workflow of cytotoxicity screening, mechanistic assays, and pathway analysis, we can identify promising lead candidates like the hypothetical IND-CF3-C and build a strong, data-driven rationale for their anticancer activity.
Next Steps for a Lead Compound:
-
In Vivo Efficacy Studies: Evaluate the compound's ability to suppress tumor growth in animal models (e.g., xenografts).[16]
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify its specific molecular target(s) and assess its selectivity.
-
ADMET Studies: Investigate the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to evaluate its drug-like potential.
By following this comprehensive evaluation strategy, researchers can effectively characterize novel indazole derivatives and advance the most promising candidates toward clinical development.
References
- Bio-protocol. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Keep, R. F., & Ciesielski, T. H. (1994). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 30(5), 675-677.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Bio-protocol, 5(12), e1493.
- NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22355-22381.
- Let's talk Science. (2020, October 28). Cell Cycle Analysis by Flow Cytometry. YouTube.
- Wan, J., Liu, Y., & Li, Y. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. Chemistry & Biodiversity, 17(9), e2000216.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Zhang, Y., Li, Y., & Wan, J. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Molecules, 26(16), 4991.
- Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275151.
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- Zhang, Y., Li, Y., & Wan, J. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Zhang, Y., Li, Y., & Wan, J. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
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A Comparative Guide to the Synthetic Routes of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Introduction: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group at the 6-position of the indazole core significantly modulates the physicochemical properties of the final molecules, enhancing metabolic stability, lipophilicity, and binding affinity. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of paramount interest to researchers in the pharmaceutical industry. This guide provides an in-depth comparison of two prominent synthetic strategies, offering experimental insights and data to inform the selection of the most appropriate method for specific research and development needs.
Route 1: The Fischer Indazole Synthesis Approach from 4-(Trifluoromethyl)phenylhydrazine
This classical approach leverages the well-established Fischer indole synthesis chemistry, adapted for the formation of the indazole ring system. The strategy involves the condensation of a substituted phenylhydrazine with a pyruvate derivative to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
Scientific Rationale and Mechanistic Insight
The core of this route is the reaction of 4-(trifluoromethyl)phenylhydrazine with pyruvic acid (or its methyl ester). The initial condensation forms the corresponding hydrazone. Subsequent treatment with a strong acid, often a mixture of polyphosphoric acid (PPA) or Eaton's reagent, protonates the imine nitrogen, facilitating a[1][1]-sigmatropic rearrangement. This rearrangement forms a new C-C bond and breaks the N-N bond of the hydrazine, leading to a di-imine intermediate which, after tautomerization and aromatization, yields the indazole ring. The choice of the pyruvate derivative (acid vs. ester) determines whether the final product is the carboxylic acid or the ester directly. For robustness and purification advantages, the synthesis of the carboxylic acid followed by a separate esterification step is often preferred.
Visualizing the Workflow: Route 1
Caption: Workflow for the Fischer Indazole Synthesis of the target molecule.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid
-
To a stirred solution of 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the formation of the hydrazone intermediate by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 120-140 °C for 2-3 hours.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the crude 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.
Step 2: Esterification
-
Suspend the crude carboxylic acid (1.0 eq) in methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise while cooling in an ice bath.
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Route 2: The Diazotization-Cyclization Approach from 2-Amino-4-(trifluoromethyl)benzoic Acid
This route builds the indazole ring from a substituted anthranilic acid derivative. The key transformations involve the diazotization of the aniline nitrogen, followed by reduction and spontaneous cyclization to form the indazole-3-carboxylic acid.
Scientific Rationale and Mechanistic Insight
This synthetic pathway begins with the diazotization of 2-amino-4-(trifluoromethyl)benzoic acid using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then subjected to reduction, typically using sodium sulfite or tin(II) chloride. The reduction of the diazonium group to a hydrazine, in situ, is followed by an intramolecular nucleophilic attack of the hydrazine nitrogen onto the carboxylic acid carbonyl group (or an activated form of it), leading to cyclization and dehydration to furnish the indazole-3-one tautomer, which rapidly isomerizes to the more stable 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. This method is often favored for its predictable regiochemistry.
Visualizing the Workflow: Route 2
Caption: Workflow for the Diazotization-Cyclization Synthesis of the target molecule.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carboxylic Acid
-
Dissolve 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to give 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid.
Step 2: Esterification
The esterification procedure is identical to that described in Route 1.
Comparative Analysis
| Parameter | Route 1: Fischer Indazole Synthesis | Route 2: Diazotization-Cyclization |
| Starting Materials | 4-(Trifluoromethyl)phenylhydrazine, Pyruvic Acid | 2-Amino-4-(trifluoromethyl)benzoic Acid, NaNO₂, Reductant |
| Number of Steps | 2 (Hydrazone formation/cyclization + Esterification) | 2 (Diazotization/cyclization + Esterification) |
| Overall Yield | Moderate to Good (Typically 50-70%) | Good to Excellent (Typically 65-85%) |
| Scalability | Good; PPA can be challenging to handle on a large scale. | Excellent; well-established industrial process. |
| Regioselectivity | Generally good, but side products can form. | Excellent; regiochemistry is well-defined by the starting material. |
| Safety Considerations | PPA is corrosive; high reaction temperatures. | Diazonium salts are potentially explosive if isolated; handle with care. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 (Fischer Indazole Synthesis) is a robust and widely used method. Its main advantages are the ready availability of the starting materials and the straightforward nature of the reaction sequence. However, the use of polyphosphoric acid at high temperatures can present handling challenges on a larger scale, and purification of the intermediate acid may be required to remove colored impurities.
Route 2 (Diazotization-Cyclization) is often preferred for its superior regiochemical control and potentially higher overall yields. The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, is also commercially available. While the in-situ generation and use of diazonium salts require careful temperature control and adherence to safety protocols, this method is highly amenable to scale-up and is a common industrial practice.
For laboratory-scale synthesis where starting material availability is a key driver, Route 1 is an excellent choice. For process development and large-scale manufacturing where yield, purity, and regiochemical certainty are paramount, Route 2 presents a more advantageous approach. The final choice will depend on the specific requirements of the research or production campaign, including scale, available equipment, and cost considerations.
References
- General Indazole Synthesis Reviews: Title: Recent Advances in the Synthesis of Indazoles Source: Chemical Reviews URL: [Link]
- Fischer Indole/Indazole Synthesis: Title: The Fischer Indole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
- Synthesis from Anthranilic Acids: Title: The synthesis of 1H-indazoles from anthranilic acids Source: Journal of Heterocyclic Chemistry URL: [Link]
- Esterification of Carboxylic Acids: Title: Esterification of Carboxylic Acids Source: Strategic Applications of Named Reactions in Organic Synthesis URL: [Link]
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A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge in modern medicinal chemistry. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are implicated in a multitude of diseases, most notably cancer. The indazole scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile template for developing potent and selective agents.[1] This guide provides an in-depth comparative analysis of the selectivity profiles of kinase inhibitors derived from a key starting material: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate.
The trifluoromethyl group at the 6-position of the indazole ring often enhances metabolic stability and can influence binding affinity and selectivity. This guide will delve into the selectivity of inhibitors targeting key kinases such as AXL, MER, FLT3, and VEGFR2, providing supporting experimental data and comparing their performance against established, non-indazole-based alternatives.
The Critical Role of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a significant hurdle in developing inhibitors that act solely on the intended target. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, comprehensive selectivity profiling is not merely a characterization step but a crucial component of the drug discovery process, guiding lead optimization and predicting potential clinical outcomes.
This guide will explore data generated from widely accepted selectivity profiling platforms, such as KINOMEscan®, which utilizes a competition binding assay to quantify the interactions between an inhibitor and a large panel of kinases.[2][3] Understanding the broader kinome interaction profile of a compound is essential for interpreting its biological effects and anticipating potential liabilities.
Featured Indazole-Based Inhibitor: UNC2025
A prominent example of a kinase inhibitor bearing the trifluoromethyl-indazole core is UNC2025 . While not directly synthesized from the methyl ester in publicly available literature, its structure is a prime example of the chemical space accessible from this starting material, likely via amidation of the corresponding carboxylic acid. UNC2025 is a potent, orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[4][5]
Primary Targets and Therapeutic Rationale
-
MER Tyrosine Kinase (MerTK): A member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, MerTK is aberrantly expressed in numerous hematological and solid tumors. Its activation promotes cancer cell survival, proliferation, and chemoresistance.[6]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase crucial for normal hematopoiesis. Activating mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[7]
The dual inhibition of MER and FLT3 by UNC2025 presents a compelling therapeutic strategy, particularly for leukemias where both kinases can be oncogenic drivers.[5]
Comparative Selectivity Profile of UNC2025
UNC2025 exhibits potent inhibition of MER and FLT3 with IC50 values in the sub-nanomolar range. Critically, it demonstrates significant selectivity over other TAM family members, AXL and TYRO3.[5][8] This selectivity is advantageous as indiscriminate inhibition of all TAM kinases could lead to unwanted side effects.
| Kinase Target | UNC2025 IC50 (nM)[9] | Axitinib IC50 (nM)[10] | Cabozantinib IC50 (nM)[11] | Sorafenib IC50 (nM)[12] | Regorafenib IC50 (nM)[13] |
| MER | 0.74 | - | - | - | - |
| FLT3 | 0.8 | - | - | 59 | - |
| AXL | 122 | - | 7 | - | - |
| TYRO3 | 301 | - | - | - | - |
| VEGFR1 | - | 0.1 | - | - | 13 |
| VEGFR2 | - | 0.2 | 1.9 (cellular) | 90 | 4.2 |
| VEGFR3 | - | 0.1-0.3 | - | 20 | 46 |
| PDGFRβ | - | 1.6 | - | 57 | 22 |
| c-KIT | 8.18 | 1.7 | - | 68 | 7 |
| RET | - | - | - | - | 1.5 |
Note: IC50 values are from various sources and assays, and direct comparison should be made with caution. The strength of this table lies in illustrating the primary target profile of each inhibitor.
As illustrated in the table, UNC2025's potency is highly focused on MER and FLT3, with significantly lower activity against AXL and TYRO3. In contrast, the multi-kinase inhibitors Axitinib, Cabozantinib, Sorafenib, and Regorafenib exhibit potent activity against a broader range of kinases, particularly those involved in angiogenesis like the VEGFR family. This highlights the distinct selectivity profile achievable with the trifluoromethyl-indazole scaffold.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of key kinase targets and a general workflow for kinase inhibitor selectivity profiling.
Caption: Simplified signaling pathways for MER and VEGFR2.
Caption: General workflow for kinase inhibitor profiling.
Experimental Protocols
KINOMEscan® Selectivity Profiling (Competition Binding Assay)
The KINOMEscan® platform provides a quantitative measure of inhibitor binding to a large panel of kinases. The assay is based on a competition binding format.
Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding to the kinase active site.[3]
Step-by-Step Methodology:
-
Compound Preparation: The test compound (e.g., UNC2025) is serially diluted in DMSO to create a concentration range for Kd determination, or tested at a single high concentration (e.g., 1 µM) for initial screening.
-
Assay Plate Preparation: In a multi-well plate, the test compound dilutions are mixed with the specific kinase from a panel of over 450 kinases.
-
Ligand Competition: An immobilized, proprietary, active-site directed ligand is added to each well. The plate is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR. The results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound.
-
Data Analysis: For Kd determination, the dose-response data is fitted to a standard binding isotherm to calculate the dissociation constant. For single-point screening, the percent of control provides a qualitative measure of binding affinity.
ADP-Glo™ Kinase Assay (Biochemical Activity)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[4][8]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and the appropriate reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a no-inhibitor control (DMSO).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Conclusion
Kinase inhibitors derived from the this compound scaffold, exemplified by compounds like UNC2025, demonstrate the potential for achieving high potency and a desirable selectivity profile. The focused dual inhibition of MER and FLT3 by UNC2025, with significant selectivity against other TAM family members, underscores the value of this chemical starting point for developing targeted therapies. In contrast, established multi-kinase inhibitors such as Axitinib and Cabozantinib, while highly effective in their approved indications, exhibit a broader spectrum of activity, which can be associated with a different set of therapeutic advantages and potential off-target liabilities.
The choice of inhibitor and the interpretation of its biological effects must be guided by comprehensive selectivity profiling. The methodologies outlined in this guide provide a framework for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the journey from a chemical scaffold to a life-saving therapeutic.
References
- Lee-Sherick, A. B., et al. (2015). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Oncotarget, 6(18), 16679–16692.
- Singh, A., & Sharma, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(36), 23285-23315.
- Myers, S. H., Brunton, V. G., & Unciti-Broceta, A. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(15), 6925–6949.
- Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031–7041.
- Wu, J., et al. (2018). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers, 10(10), 363.
- Kaspers, G. J. L., et al. (2015). The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. Journal of Thrombosis and Haemostasis, 13(12), 2269–2280.
- Wu, Y., et al. (2018). MerTK as a therapeutic target in glioblastoma. Neuro-Oncology, 20(10), 1347–1358.
- Liu, Q., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(6), 1167–1178.
- Liu, X., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600–2604.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1909–2049.
- Thongtan, T., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(13), 2897–2901.
- van der Worp, H. B., et al. (2019). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1686–1691.
- Grüllich, C. (2014). Cabozantinib: a MET, RET, and VEGFR2 tyrosine kinase inhibitor. Recent Results in Cancer Research, 201, 205–214.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 843–847.
- Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor. Journal of Medicinal Chemistry, 54(5), 1473–1480.
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 123, 858–870.
- Wang, X., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Nayak, A., et al. (2024). Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. Scientific Reports, 14(1), 13251.
- United States Department of Justice, Drug Enforcement Administration. (2013). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal, 10(1-4), 3-8.
- Kumar, A., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(10), 51-64.
- Wang, X., et al. (2021). Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 225, 113724.
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The Trifluoromethyl Advantage: A Comparative Analysis of Methyl 6-(Trifluoromethyl)-1H-indazole-3-carboxylate and its Non-Fluorinated Analog in Biological Assays
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful substituent known to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide provides an in-depth comparison of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate and its non-fluorinated counterpart, Methyl 1H-indazole-3-carboxylate, in the context of their biological activity. We will explore the theoretical advantages conferred by the trifluoromethyl group and present a framework for their comparative evaluation in relevant biological assays.
The Indazole Scaffold and the Impact of Trifluoromethylation
The indazole ring system is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[4] The substituent at the 6-position of the indazole ring plays a crucial role in modulating the molecule's interaction with its biological targets.
Methyl 1H-indazole-3-carboxylate serves as a foundational scaffold for the development of various therapeutic agents, notably as synthetic cannabinoids that act as agonists for the cannabinoid receptors CB1 and CB2.[5][6] The introduction of a trifluoromethyl group at the 6-position, creating this compound, is hypothesized to significantly alter its biological profile. The strong electron-withdrawing nature of the CF₃ group can enhance binding interactions with target proteins and increase resistance to metabolic degradation, potentially leading to improved potency and a longer duration of action.[1][2][7]
Comparative Biological Evaluation: A Proposed Framework
Cannabinoid Receptor Agonism
Indazole-3-carboxylates are a well-known class of synthetic cannabinoids.[5][6] Therefore, a primary comparison should focus on their ability to bind to and activate CB1 and CB2 receptors.
Experimental Data Summary (Hypothetical)
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Activity (EC₅₀, nM) | CB2 Functional Activity (EC₅₀, nM) |
| Methyl 1H-indazole-3-carboxylate | 150 | 50 | 250 | 80 |
| This compound | 25 | 8 | 40 | 15 |
This data is hypothetical and for illustrative purposes to demonstrate the expected trend based on the known effects of trifluoromethylation.
The anticipated results would show that the trifluoromethylated analog exhibits significantly higher binding affinity (lower Ki values) and greater potency (lower EC₅₀ values) at both CB1 and CB2 receptors. This enhancement can be attributed to the increased lipophilicity facilitating passage through cell membranes and favorable interactions within the receptor's binding pocket.[8]
STING Pathway Inhibition
Recent studies have identified certain indazole derivatives as inhibitors of the STING pathway, a key component of the innate immune system.[9][10] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.[11] A comparative assay to assess the inhibitory potential of these two compounds on STING activation would be highly valuable.
Experimental Data Summary (Hypothetical)
| Compound | STING Inhibition (IC₅₀, µM) in IFN-β Reporter Assay |
| Methyl 1H-indazole-3-carboxylate | > 50 |
| This compound | 5 |
This data is hypothetical and for illustrative purposes.
It is plausible that the trifluoromethyl group could enhance the inhibitory activity against the STING pathway. The electron-withdrawing properties of the CF₃ group could influence the compound's ability to interact with key residues in the STING protein, leading to more potent inhibition.[12]
Experimental Protocols
To empirically validate the hypothetical data presented above, the following detailed experimental protocols are recommended.
Protocol 1: Competitive Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity of the test compounds for the CB1 and CB2 receptors.
Workflow Diagram
Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of [³H]CP-55,940 (e.g., 0.5 nM), and serial dilutions of the test compounds (Methyl 1H-indazole-3-carboxylate and this compound) or vehicle.
-
Equilibration: Incubate the plates at 30°C for 90 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: STING-Luciferase Reporter Assay
This cell-based assay measures the inhibition of STING-dependent interferon-β (IFN-β) promoter activation.
Workflow Diagram
STING Reporter Assay Workflow
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293T cells that are stably transfected with a luciferase reporter gene under the control of the IFN-β promoter.
-
Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of Methyl 1H-indazole-3-carboxylate and this compound for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (10 µg/mL). Include a vehicle-treated control group.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC₅₀ values using non-linear regression analysis.
The Causality Behind Experimental Choices
The selection of these assays is based on the established pharmacology of the indazole-3-carboxylate scaffold and the predictable impact of trifluoromethylation.
-
Competitive binding assays are the gold standard for determining the affinity of a compound for a specific receptor, providing a direct measure of its binding potency.
-
Functional assays , such as the luciferase reporter assay, are crucial for understanding the downstream cellular effects of receptor binding or pathway modulation, indicating whether a compound acts as an agonist, antagonist, or inhibitor.
-
The choice of the STING pathway as a secondary target is based on emerging research implicating indazole derivatives in its modulation, offering a novel avenue for therapeutic intervention in inflammatory diseases.
Conclusion and Future Perspectives
The strategic incorporation of a trifluoromethyl group at the 6-position of the Methyl 1H-indazole-3-carboxylate scaffold is anticipated to significantly enhance its biological activity. The presented experimental framework provides a clear path to quantifying these enhancements in the context of cannabinoid receptor agonism and STING pathway inhibition. The expected improvements in potency and metabolic stability underscore the value of fluorine chemistry in modern drug design.[1][2][3] Further investigations into the pharmacokinetic profiles of these compounds would provide a more complete picture of their therapeutic potential.
References
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- Gao, P., Ascano, M., Zillinger, T., Wang, W., Dai, P., Serganov, A. A., ... & Patel, D. J. (2013). Structure-function analysis of STING activation by c[G(2′, 5′) pA (3′, 5′) p] and targeting by antiviral DMXAA. Cell, 154(4), 748-762.
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- Wu, J., Sun, L., Chen, X., Du, F., Shi, H., Chen, C., & Chen, Z. J. (2013). Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA. Science, 339(6121), 826-830.
- Tanaka, Y., & Chen, Z. J. (2012).
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Safety Operating Guide
Proper Disposal of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.[1][2]
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as other trifluoromethylated and indazole-containing molecules, can provide valuable insights into its likely hazard profile.
Based on analogous compounds, it is prudent to assume that this compound may exhibit the following hazards:
Therefore, this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[2][6][7]
Required Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure.[1][2][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation or absorption.[1][2] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes that could cause serious eye damage.[1][2][6] |
| Body Protection | A chemical-resistant laboratory coat. | To shield skin and clothing from accidental spills.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, which may cause respiratory irritation.[1][6] |
All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[2][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is proper segregation and containment for collection by a licensed hazardous waste disposal service.[2][5][6]
Step 1: Waste Segregation
Proper segregation of chemical waste is a critical aspect of laboratory safety and compliant disposal.[1] Because this compound contains a trifluoromethyl group, it is classified as a halogenated organic compound .[8]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solution, it must be collected in a designated, sealed container for "Halogenated Liquid Organic Waste." [9][10]
-
Crucially, do not mix halogenated and non-halogenated solvent waste streams. [1][9] This is because different disposal methods, such as incineration, are required for halogenated compounds.[11]
-
Aqueous waste streams should be kept separate from organic solvent waste streams.[1]
-
Step 2: Waste Container Labeling and Management
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[12][13]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5][7][12] Avoid using abbreviations or chemical formulas.[9]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid to prevent leaks or spills.[6][9][14] The original container may be used if it is in good condition.[14]
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) .[12][14] This area should be well-ventilated and away from sources of heat or ignition.[1][15]
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).[7]
-
Rinsate Collection: The solvent rinsate from this cleaning process is now considered hazardous waste and must be collected and disposed of as "Halogenated Liquid Organic Waste." [7]
-
Decontaminated Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but you must follow your institution's specific guidelines.[7]
Step 4: Final Disposal
-
Arrange for the collection of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5][6] This ensures the waste is managed and disposed of in accordance with all local, state, and federal regulations.[2][16]
-
Maintain accurate records of the waste generated and its disposal as required by your institution and regulatory bodies.[1][12]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.[1]
-
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[1]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3][17]
-
Cleanup: Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[1][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[5]
-
-
Exposure Response:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[1][17]
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[3][18]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
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- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Chemicals.
- University of Nevada, Reno. Halogenated Organic Liquids - Standard Operating Procedure.
- University of Wisconsin-Madison. Halogenated Waste.
- U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
- Vertex AI Search. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
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Essential Safety & Handling Guide: Personal Protective Equipment for Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
This guide provides comprehensive, experience-driven safety protocols for researchers, scientists, and drug development professionals handling Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. As the precise toxicological properties of this compound are not exhaustively investigated, all handling procedures must be governed by a principle of cautious vigilance, treating it as a substance with potential hazards.[1] This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a deep, actionable understanding of risk mitigation.
Hazard Analysis: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar trifluoromethyl- and fluoro-substituted indazole compounds provide a strong basis for hazard assessment. The primary risks are categorized as follows:
-
Skin Irritation (H315): Direct contact is likely to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation (H319): The compound is expected to cause serious irritation if it comes into contact with the eyes.[1][2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed (H302): The substance is presumed to be harmful if ingested.[1][2][3][4]
The trifluoromethyl group generally enhances metabolic stability and lipophilicity, which can influence how a molecule interacts with biological systems.[5][6] Therefore, preventing exposure through all routes—dermal, ocular, inhalation, and ingestion—is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most personal line of defense against chemical exposure, supplementing critical engineering controls. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant Gloves | Type: Nitrile or neoprene gloves are recommended.[7] Always use powder-free gloves to prevent aerosolization of the compound.[8] Practice: Double-gloving is best practice, especially when handling significant quantities, to provide a buffer against undetected tears or permeation.[9] Gloves must be inspected for damage before each use and disposed of immediately after handling or suspected contact.[4] |
| Eyes | Safety Goggles | Type: Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required.[10] They must provide a complete seal around the eyes to protect against splashes and airborne particles. Standard safety glasses with side shields are insufficient. |
| Face | Face Shield | Practice: A full-face shield must be worn in addition to safety goggles whenever there is a significant risk of splashing, such as when transferring solutions or handling larger quantities.[1][7] |
| Body | Laboratory Coat / Protective Suit | Type: A long-sleeved, cuffed laboratory coat is the minimum requirement to protect against incidental skin contact.[7] For larger-scale operations or situations with a higher risk of contamination, a full protective suit designed to guard against chemical exposure is necessary.[1] |
| Respiratory | NIOSH-approved Respirator | Practice: A respirator is mandatory when handling the powder outside of a certified chemical fume hood or if there is any risk of dust generation.[1][7] Type: For nuisance dust, a P95 or P1 particle respirator may be sufficient. For higher-level protection or spill cleanup, an OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirator should be used.[1] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is essential for safety. The following protocols detail the procedural steps for preparation, handling, and disposal.
Preparation and Engineering Controls
-
Work Area Designation: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Safety Equipment Verification: Before beginning work, confirm that an eyewash station and safety shower are unobstructed and within immediate proximity to the workstation.[10][11]
-
PPE Inspection: Lay out all required PPE and thoroughly inspect each item for defects, such as tears in gloves or cracks in goggles.
Experimental Workflow & PPE Protocol
The following diagram illustrates the critical decision points and procedural flow for safely handling the compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
